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  • Product: 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid
  • CAS: 27151-66-2

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on the Physical and Chemical Properties of 5-Methoxy-3,3-dimethyl-5-oxopentanoic Acid

Executive Summary 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid (CAS: 27151-66-2), commonly referred to as dimethyl glutarate mono-ester, is a highly versatile, mono-esterified dicarboxylic acid scaffold. Extensively utiliz...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Methoxy-3,3-dimethyl-5-oxopentanoic acid (CAS: 27151-66-2), commonly referred to as dimethyl glutarate mono-ester, is a highly versatile, mono-esterified dicarboxylic acid scaffold. Extensively utilized in advanced organic synthesis and drug development, its unique structural topology offers a precise balance of lipophilicity and reactivity. This whitepaper provides a rigorous examination of its physical properties, the structural mechanics dictating its behavior, and the self-validating analytical protocols required for its characterization.

Chemical Identity & Structural Topology

At its core, 5-methoxy-3,3-dimethyl-5-oxopentanoic acid is a derivative of glutaric acid (pentanedioic acid). It is characterized by a gem-dimethyl substitution at the C3 position and a mono-methyl ester at the C5 terminus[1].

The asymmetric functionalization—pairing a highly polar, hydrogen-bond-donating carboxylic acid with a moderately polar, hydrogen-bond-accepting methyl ester—creates a distinct dipole moment and amphiphilic potential. This structural asymmetry is the primary driver of its physical state and solubility profile.

StructuralLogic Molecule 5-Methoxy-3,3-dimethyl- 5-oxopentanoic acid Acid C1: Carboxylic Acid (H-Bond Donor/Acceptor) Molecule->Acid GemDimethyl C3: Gem-Dimethyl Group (Thorpe-Ingold Effect) Molecule->GemDimethyl Ester C5: Methyl Ester (H-Bond Acceptor) Molecule->Ester Prop1 High Aqueous Solvation Potential Acid->Prop1 Prop2 Conformational Rigidity & Steric Shielding GemDimethyl->Prop2 Prop3 Lipophilic Balance (XLogP3 = 0.7) Ester->Prop3

Caption: Structural causality mapping of 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid functional groups.

Quantitative Physical Properties

The physical behavior of this compound is dictated by its molecular weight of 1[1] and its specific functional groups. Below is a consolidated table of its physical and computed properties:

PropertyValueMechanistic Implication
Molecular Formula C8H14O4Defines the carbon backbone and oxygenation state.
Molecular Weight 174.19 g/mol Optimal size for small-molecule linker applications[1].
Exact Mass 174.0892 DaCritical for high-resolution mass spectrometry (HRMS) validation[1].
XLogP3 0.7Indicates moderate lipophilicity, balancing aqueous solubility and membrane permeability[1].
Topological Polar Surface Area 63.6 ŲFacilitates moderate hydrogen bonding; well within Lipinski's Rule of 5[1].
Physical State (25°C) Colorless to pale yellow liquidThe mono-esterification disrupts the rigid crystal lattice typical of pure dicarboxylic acids.
Solubility Soluble in EtOH, Et2O, DCM; limited in H2ODriven by the lipophilic gem-dimethyl core counteracting the polar termini.

Mechanistic Causality: The Thorpe-Ingold Effect & Physical State

As an Application Scientist, it is critical to understand why 5-methoxy-3,3-dimethyl-5-oxopentanoic acid exists as a rather than a high-melting-point solid (like unsubstituted glutaric acid). This is governed by two thermodynamic principles:

  • Disruption of H-Bonding Symmetry: Pure glutaric acid forms extensive, symmetrical intermolecular hydrogen-bonding networks, resulting in a crystalline solid. By converting one terminus to a methyl ester, the molecule loses a critical hydrogen-bond donor, halving its capacity for intermolecular lattice formation.

  • The Gem-Dimethyl Effect: The two methyl groups at the C3 position introduce significant steric bulk. While the Thorpe-Ingold effect reduces the internal bond angle (compressing the C2-C3-C4 angle and promoting intramolecular cyclization during activation), it also creates steric shielding that prevents tight intermolecular packing. This steric hindrance, combined with the loss of H-bond symmetry, significantly lowers the melting point, rendering it a liquid at room temperature.

Experimental Methodologies: Physical & Structural Validation

Trustworthiness in chemical synthesis requires self-validating protocols. The following methodologies detail how to empirically verify the physical properties and structural integrity of 5-methoxy-3,3-dimethyl-5-oxopentanoic acid.

Protocol 4.1: High-Resolution LC-MS Profiling

Objective: Validate the exact mass (174.0892 Da) and assess sample purity.

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol (MeOH). Dilute 1:100 in a 50:50 mixture of H2O:Acetonitrile containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a gradient of 5% to 95% Acetonitrile over 5 minutes. The lipophilic gem-dimethyl core ensures a predictable retention time, typically eluting in the middle of the gradient.

  • Ionization & Detection: Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode. Look for the protonated adduct [M+H]+ at m/z 175.097 and the sodium adduct [M+Na]+ at m/z 197.079.

  • Causality Check: If a peak at m/z 161 is observed, this indicates spontaneous loss of the methyl group (hydrolysis) or a synthetic impurity (the di-acid).

Protocol 4.2: Multidimensional NMR Spectroscopy

Objective: Confirm the unique asymmetric topology and the presence of the gem-dimethyl group.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl3). The choice of CDCl3 over D2O is driven by the molecule's .

  • 1H NMR Acquisition: Acquire a standard 1H spectrum at 400 MHz.

    • Expected Signals: A sharp, intense singlet integrating to 6H around 1.1 ppm (the gem-dimethyl group). A singlet integrating to 3H around 3.6 ppm (the methyl ester). Two distinct singlets (or closely overlapping multiplets) integrating to 2H each around 2.4 ppm, corresponding to the methylene protons (C2 and C4). A broad singlet >10 ppm for the carboxylic acid proton.

  • Causality Check: The methylene protons (C2 and C4) are isolated from each other by the quaternary C3 carbon. Because of this structural isolation, they will not couple with each other, appearing as sharp singlets rather than the complex multiplets seen in unsubstituted glutaric acid.

ValidationProtocol Prep Sample Preparation (Solubilization in CDCl3/MeOH) NMR NMR Spectroscopy (1H & 13C) Prep->NMR MS LC-MS Profiling (ESI+ / ESI-) Prep->MS IR FT-IR Spectroscopy (ATR Method) Prep->IR NMR_Out Confirm C3 Dimethyl & Ester/Acid Protons NMR->NMR_Out MS_Out Exact Mass: 174.0892 Da Validate Purity MS->MS_Out IR_Out Identify C=O Stretches (~1710 & 1740 cm⁻¹) IR->IR_Out Verify Cross-Validation & Property Assignment NMR_Out->Verify MS_Out->Verify IR_Out->Verify

Caption: Multi-modal analytical validation workflow for physical and structural characterization.

Conclusion

The physical properties of 5-methoxy-3,3-dimethyl-5-oxopentanoic acid—specifically its moderate lipophilicity (XLogP3 = 0.7) and liquid state—are direct consequences of its asymmetric esterification and steric gem-dimethyl core. By understanding the thermodynamic causality behind these properties, researchers can confidently leverage this molecule as a highly soluble, conformationally predictable building block for complex Active Pharmaceutical Ingredient (API) synthesis.

References

  • Title: 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid | C8H14O4 | CID 547897 - PubChem Source: nih.gov URL: [Link]

  • Title: 15089-74-4 | MFCD16817648 | 2-Chloro-4,5-dimethylbenzoic acid | AA Blocks (Contains structural properties for 27151-66-2) Source: aablocks.com URL: [Link]

Sources

Exploratory

Molecular Architecture & Physicochemical Profiling

As a Senior Application Scientist, I approach CAS 27151-66-2 (5-Methoxy-3,3-dimethyl-5-oxopentanoic acid) not merely as a chemical commodity, but as a highly specialized bifunctional scaffold. In modern drug discovery an...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach CAS 27151-66-2 (5-Methoxy-3,3-dimethyl-5-oxopentanoic acid) not merely as a chemical commodity, but as a highly specialized bifunctional scaffold. In modern drug discovery and complex API synthesis, the strategic placement of functional groups and steric bulk dictates the success of a synthetic pathway. This guide provides an in-depth technical analysis of CAS 27151-66-2, detailing its physicochemical profile, mechanistic advantages, and field-proven experimental workflows.

CAS 27151-66-2 is a five-carbon dicarboxylic acid monoester (a glutaric acid derivative) featuring a critical gem-dimethyl group at the C3 position[1]. This specific architecture provides two orthogonal reactive sites: a carboxylic acid for immediate electrophilic activation (e.g., amide coupling) and a methyl ester that can be selectively hydrolyzed later in the synthetic sequence.

The physicochemical properties of this molecule make it an ideal candidate for fragment-based drug design (FBDD) and complex scaffold construction.

Table 1: Physicochemical Properties of CAS 27151-66-2

PropertyValueMechanistic Significance
Molecular Weight 174.20 g/mol [1]Optimal low MW allows for downstream functionalization without exceeding Lipinski's Rule of 5.
LogP (Computed) ~0.78[2]Provides an excellent hydrophilicity/lipophilicity balance, ensuring solubility in organic synthesis solvents and aqueous biological assays.
H-Bond Donors 1[2]The carboxylic acid facilitates targeted hydrogen bonding with receptor active sites or acts as the primary site for activation.
H-Bond Acceptors 4[1]Enhances interaction with kinase/receptor active sites and increases overall aqueous solubility.
Physical State Colorless to pale yellow liquidViscous nature requires careful handling; highly soluble in dichloromethane (DCM) and ethyl acetate (EtOAc).

Mechanistic Insights: The Thorpe-Ingold Effect

The defining feature of CAS 27151-66-2 is the gem-dimethyl substitution at the C3 position. In synthetic chemistry, this is not just a structural variation; it is a thermodynamic tool. The presence of the two bulky methyl groups induces the Thorpe-Ingold effect (angle compression).

By sterically repelling each other, the methyl groups compress the internal C-C-C bond angle of the carbon chain. This significantly reduces the degrees of freedom of the molecule, pre-organizing the reactive ends (the carboxylic acid and the ester) closer together in space. This conformational pre-organization lowers the entropic penalty ( ΔS‡ ) required for intramolecular cyclization and forces intermolecular couplings (like amide bond formation) into specific, predictable geometries.

G A Extended Conformation (Unsubstituted Glutarate) B Gem-Dimethyl Substitution (CAS 27151-66-2) A->B Structural modification C Thorpe-Ingold Effect (Angle Compression) B->C Steric repulsion of methyls D Pre-organized Reactive Ends C->D Reduced entropic penalty E Accelerated Cyclization (Imides / Anhydrides) D->E Intramolecular reaction F Constrained Amide Scaffolds (Receptor Antagonists) D->F Intermolecular coupling

Conformational pre-organization of CAS 27151-66-2 driven by the Thorpe-Ingold effect.

Experimental Protocols & Workflows

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies detail the handling, characterization, and synthetic application of CAS 27151-66-2.

Protocol A: Analytical Validation of Structural Integrity

Before deploying CAS 27151-66-2 in complex syntheses, its purity and structural integrity must be verified to rule out transesterification or spontaneous decarboxylation.

  • LC-MS Profiling: Dissolve 1 mg of the compound in 1 mL of HPLC-grade Acetonitrile. Run a gradient of 5-95% MeCN in Water containing 0.1% Formic Acid.

    • Causality: Formic acid ensures the carboxylic acid remains fully protonated (pH < pKa). This prevents the formation of carboxylate anions, which cause severe peak tailing and unpredictable retention times on a reverse-phase C18 column.

    • Self-Validation: The appearance of a sharp peak yielding an[M-H]⁻ ion at m/z 173.08 in negative ion mode confirms the intact mass[1].

  • ¹H-NMR Verification: Dissolve 10 mg in CDCl₃.

    • Self-Validation: The NMR spectrum must act as a mathematical proof of the structure. Look for the gem-dimethyl singlet (6H) at ~1.1 ppm, the methoxy singlet (3H) at ~3.6 ppm, and the two methylene singlets/multiplets (4H total) at ~2.4 ppm. The exact integration ratio of 6:3:4 validates the structural integrity.

Protocol B: HATU-Mediated Amide Coupling Workflow

CAS 27151-66-2 is frequently used to build constrained amide scaffolds, such as in the development of 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives acting as P2Y6 receptor antagonists[3].

  • Activation: In a flame-dried flask under N₂, dissolve 1.0 eq of CAS 27151-66-2 in anhydrous DCM (0.1 M). Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 15 minutes at room temperature.

    • Causality: HATU is selected over traditional carbodiimides (like EDC) because the steric bulk of the gem-dimethyl group hinders the formation of the active ester. HATU generates a highly reactive OAt-ester intermediate that overcomes this steric penalty. DIPEA is utilized as a sterically hindered, non-nucleophilic base to deprotonate the acid without competing for the activated intermediate[3].

  • Nucleophilic Addition: Add 1.1 eq of the target amine dropwise. Stir for 12 hours. Monitor via TLC (Hexanes:EtOAc 1:1) using bromocresol green stain to track the disappearance of the carboxylic acid.

  • Quench & Workup: Dilute with DCM, wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Self-Validation: The sequential washing steps are a self-validating purification system. The 1M HCl wash selectively protonates and removes unreacted amine and DIPEA into the aqueous layer. The saturated NaHCO₃ wash selectively deprotonates and extracts any unreacted CAS 27151-66-2. If the organic layer yields a pure product by LC-MS, the liquid-liquid extraction successfully partitioned the starting materials.

Workflow Step1 1. Activation CAS 27151-66-2 + HATU + DIPEA in DCM Step2 2. Nucleophilic Addition Add Amine Dropwise Stir 12h Step1->Step2 Active Ester Formed Step3 3. Quench & Workup Wash: 1M HCl -> Sat. NaHCO3 -> Brine Step2->Step3 Amide Bond Formed Step4 4. Validation LC-MS [M-H]- & NMR Integration (6:3:4) Step3->Step4 Purified Crude

Workflow for HATU-mediated amide coupling and self-validation of CAS 27151-66-2.

Safety and Regulatory Handling

When handling CAS 27151-66-2 at the bench scale, strict adherence to GHS safety protocols is required. Regulatory data classifies this compound as a Skin Irritant Category 2 (H315) and an Eye Damage Category 1 (H318) hazard. Furthermore, it exhibits Specific Target Organ Toxicity - Single Exposure (STOT SE 3), meaning it may cause respiratory irritation (H335). All handling, especially during weighing and activation steps, must be conducted within a certified fume hood using nitrile gloves and splash-proof safety goggles.

References

  • PubChem. "5-Methoxy-3,3-dimethyl-5-oxopentanoic acid | C8H14O4 | CID 547897" National Center for Biotechnology Information. URL:[Link]

  • NextSDS. "5-methoxy-3,3-dimethyl-5-oxopentanoic acid — Chemical Substance Information" NextSDS Substance Database. URL:[Link]

  • National Institutes of Health (PMC). "Structure Activity Relationship of 3-Nitro-2-(trifluoromethyl)-2H-chromene Derivatives as P2Y6 Receptor Antagonists" PubMed Central. URL:[Link]

Sources

Foundational

A Comprehensive Spectroscopic and Analytical Guide to 3,3-Dimethylpentanedioic Acid Monomethyl Ester

Introduction: Defining the Molecule 3,3-Dimethylpentanedioic acid monomethyl ester, also known as monomethyl 3,3-dimethylglutarate, is a dicarboxylic acid monoester. This bifunctional molecule incorporates both a carboxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Defining the Molecule

3,3-Dimethylpentanedioic acid monomethyl ester, also known as monomethyl 3,3-dimethylglutarate, is a dicarboxylic acid monoester. This bifunctional molecule incorporates both a carboxylic acid and a methyl ester, separated by a sterically hindered quaternary carbon center. Its structure makes it a valuable building block in organic synthesis, particularly where precise control over reactivity at two distinct carbonyl centers is required.

The unambiguous structural confirmation of such molecules is paramount for researchers in materials science, medicinal chemistry, and drug development. Misidentification can lead to failed syntheses, impure products, and erroneous biological data. This guide provides an in-depth analysis of the expected spectral data for 3,3-dimethylpentanedioic acid monomethyl ester, leveraging foundational spectroscopic principles and data from analogous structures. We will explore the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra, offering not just the data, but the scientific rationale behind the interpretation.

Caption: Molecular structure of 3,3-dimethylpentanedioic acid monomethyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this particular monoester, both ¹H and ¹³C NMR will provide distinct, unambiguous signals confirming its unique structure.

Experimental Protocol: NMR Data Acquisition

A robust and reproducible protocol is the foundation of high-quality data.

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing properties for moderately polar compounds and its well-defined residual solvent peak.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting the 0 ppm reference point.[1]

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 2 seconds, and acquisition of at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: On the same instrument, acquire a proton-decoupled ¹³C spectrum. A larger number of scans (typically >512) will be necessary due to the lower natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectrum Analysis

The molecule's symmetry and the absence of adjacent protons for coupling lead to a deceptively simple spectrum, where all non-acidic proton signals are expected to be singlets.

Predicted Shift (ppm)MultiplicityIntegrationAssignmentRationale
~10-12Broad Singlet1H-COOHThe acidic proton is highly deshielded, concentration-dependent, and exchanges with trace water, leading to a broad signal.
~3.67Singlet3H-OCH₃Protons of a methyl ester typically appear in the 3.7-4.1 ppm range.[2] The electron-withdrawing carbonyl group causes this downfield shift.
~2.45Singlet2H-CH₂-C=O (ester)Protons alpha to an ester carbonyl are deshielded and typically resonate around 2.0-2.5 ppm.[2][3]
~2.35Singlet2H-CH₂-C=O (acid)Protons alpha to a carboxylic acid carbonyl are similarly deshielded, often appearing slightly upfield compared to their ester counterparts.
~1.10Singlet6H-C(CH₃)₂The two methyl groups are chemically equivalent and attached to a quaternary carbon, resulting in a single, sharp 6H singlet.

A crucial point of analysis: The two methylene groups (-CH₂-) are chemically non-equivalent as one is adjacent to the ester and the other to the carboxylic acid. Therefore, they are expected to appear as two distinct singlets. Their lack of splitting is a key structural confirmation, as the adjacent carbon is quaternary and has no protons with which to couple.

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments.

Predicted Shift (ppm)AssignmentRationale
~179-C OOHThe carbonyl carbon of a carboxylic acid is highly deshielded, typically appearing in the 170-185 ppm range.[4][5] It is often slightly downfield of an ester carbonyl.
~174-C OORThe carbonyl carbon of an ester shows a characteristic resonance in the same general region as a carboxylic acid.[4][5]
~51.7-OC H₃The methoxy carbon is attached to an electronegative oxygen, shifting it downfield into the 50-65 ppm range.[4]
~45-C H₂-The two methylene carbons are non-equivalent and alpha to carbonyls, placing them in the 30-50 ppm range.
~35-C (CH₃)₂The quaternary carbon is shielded relative to carbons bearing electronegative atoms and typically appears around 25-40 ppm.
~28-C(C H₃)₂The gem-dimethyl carbons are equivalent and in a typical alkane-like environment, expected in the 20-30 ppm range.[4]

Mass Spectrometry (MS): The Fragmentation Fingerprint

Mass spectrometry provides the molecular weight and crucial structural information through the analysis of fragmentation patterns. Electron Ionization (EI) is a common technique that imparts high energy, leading to predictable bond cleavages.

Experimental Protocol: MS Data Acquisition

Caption: A typical experimental workflow for Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Introduction: A dilute solution of the compound is injected into a Gas Chromatograph (GC) to separate it from any impurities.

  • Ionization: The eluted compound enters the mass spectrometer and is bombarded with high-energy electrons (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion (M⁺•).

  • Fragmentation: The high energy of the molecular ion causes it to fragment into smaller, characteristic ions.

  • Detection: The ions are separated by their mass-to-charge ratio (m/z) and detected, generating the mass spectrum.

Predicted Mass Spectrum Analysis

The molecular formula is C₈H₁₄O₄, giving a molecular weight of 174.18 g/mol .

  • Molecular Ion (M⁺•): A peak at m/z = 174 is expected. While sometimes weak in esters, its presence is the first piece of evidence.

Key fragmentation pathways for esters and carboxylic acids include α-cleavage (cleavage of the bond adjacent to the carbonyl) and McLafferty rearrangements.[6][7][8]

M Molecular Ion (M⁺•) m/z = 174 F1 Loss of •OCH₃ [M - 31]⁺ m/z = 143 M->F1 -•OCH₃ F2 Loss of •COOH [M - 45]⁺ m/z = 129 M->F2 -•COOH F3 Loss of •CH₂COOH [M - 59]⁺ m/z = 115 M->F3 α-cleavage F4 Acylium Ion [CH₃OC(O)CH₂]⁺ m/z = 87 M->F4 α-cleavage

Caption: Predicted major fragmentation pathways for the target molecule in EI-MS.

Predicted m/zIon Structure / LossFragmentation Pathway
174[C₈H₁₄O₄]⁺•Molecular Ion (M⁺•)
143[M - •OCH₃]⁺α-cleavage at the ester, loss of the methoxy radical. This is a very common fragmentation for methyl esters.[6][9]
129[M - •COOH]⁺α-cleavage at the carboxylic acid, loss of the carboxyl radical.
115[M - •CH₂COOH]⁺Cleavage of the C-C bond between the methylene and the quaternary carbon on the acid side.
87[CH₃OC(O)CH₂C(CH₃)₂]⁺Cleavage of the C-C bond between the methylene and the quaternary carbon on the ester side.
59[COOCH₃]⁺Acylium ion from the ester side.

Infrared (IR) Spectroscopy: The Functional Group Detector

IR spectroscopy is exceptionally useful for identifying the functional groups present in a molecule. The spectrum of 3,3-dimethylpentanedioic acid monomethyl ester is expected to be dominated by features from the carboxylic acid and ester groups.

Experimental Protocol: IR Data Acquisition
  • Technique: Attenuated Total Reflectance (ATR) is a modern, convenient method. A small amount of the neat sample (liquid or solid) is placed directly on the ATR crystal.

  • Background Scan: A background spectrum of the empty crystal is taken to subtract atmospheric (CO₂, H₂O) absorptions.

  • Sample Scan: The sample spectrum is acquired. Typically, 32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

Predicted IR Spectrum Analysis

The key diagnostic peaks arise from bond stretching and bending vibrations.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Appearance
2500-3300O-H stretchCarboxylic AcidVery broad and strong, often obscuring the C-H stretches. This is the hallmark of a hydrogen-bonded carboxylic acid.[10]
2850-2960C-H stretchAlkyl (CH₃, CH₂)Medium to strong, sharp peaks. May appear as "shoulders" on the broad O-H trough.
~1735-1750C=O stretchEsterStrong, sharp absorption. This is characteristic of an aliphatic ester carbonyl.[11][12]
~1700-1725C=O stretchCarboxylic AcidStrong, sharp absorption, typically at a slightly lower frequency than the ester C=O due to hydrogen bonding.[10][13]
~1200-1300C-O stretchCarboxylic AcidMedium intensity.
~1000-1300C-O stretchEsterTwo strong bands are characteristic of esters, often referred to as part of the "Rule of Three" (C=O, and two C-O stretches).[11][14]

Expert Insight: The presence of two distinct, strong carbonyl (C=O) peaks in the 1700-1750 cm⁻¹ region, coupled with the exceptionally broad O-H stretch from 2500-3300 cm⁻¹, provides unequivocal evidence for the presence of both an ester and a carboxylic acid functional group within the same molecule.

Summary and Conclusion

The structural elucidation of 3,3-dimethylpentanedioic acid monomethyl ester is readily achievable through a combined spectroscopic approach. The key identifying features are:

  • ¹H NMR: A simple spectrum characterized by five distinct singlets, including two non-equivalent methylene signals and a downfield methoxy signal.

  • ¹³C NMR: The presence of seven unique carbon signals, most diagnostically the two distinct carbonyl carbons (~179 and ~174 ppm).

  • Mass Spec: A molecular ion at m/z 174, with characteristic fragmentation patterns corresponding to the loss of methoxy (m/z 143) and carboxyl (m/z 129) radicals.

  • IR Spec: The simultaneous appearance of a very broad O-H stretch (2500-3300 cm⁻¹) and two sharp, intense C=O stretches (~1740 and ~1710 cm⁻¹).

This comprehensive spectral signature provides a robust and self-validating system for the positive identification of the target compound, ensuring its purity and correct use in subsequent research and development applications.

References

  • TutorChase. (n.d.). What are the common fragments in mass spectrometry for esters?. Retrieved from [Link]

  • JoVE. (2024, December 5). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.14: Fragmentation of Esters. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • OChem Videos. (2021, April 18). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters [Video]. YouTube. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • TheElkchemist. (2023, March 15). NMR Spectroscopy | Interpreting Spectra | Ester [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • SlidePlayer. (2023, May 24). IR spectrum of carboxylic acids and alcohols. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Chemguide. (n.d.). Interpreting infra-red spectra. Retrieved from [Link]

  • Michael A. Nichols. (2017, March 27). How to Determine Structure of an Ester from Proton NMR Spectrum [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. Retrieved from [Link]

  • NIST. (n.d.). Pentanedioic acid, 3,3-dimethyl-, dimethyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparation of dicarboxylic acid monoesters.
  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • PubChem. (n.d.). 3,3-Dimethylpentanedioate;hydron. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Pentanedioic acid, 3,3-dimethyl-, dimethyl ester (CAS 19184-67-9). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 3,3-dimethylpentane low high resolution 1H proton nmr spectrum. Retrieved from [Link]

  • Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the production of 3,3-dimethylglutaric acid or its esters.
  • Royal Society of Chemistry. (n.d.). Electronic Supporting information for: Selective MonoMethyl Esterification of Linear Dicarboxylic Acids with Bifunctional Alumi. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetylenedicarboxylic acid, dimethyl ester. Retrieved from [Link]

Sources

Exploratory

1H NMR and 13C NMR spectrum of 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid

Spectroscopic Elucidation of 5-Methoxy-3,3-dimethyl-5-oxopentanoic Acid: A Comprehensive 1 H and 13 C NMR Technical Guide Executive Summary Precise structural characterization is the bedrock of reproducible drug developm...

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Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Elucidation of 5-Methoxy-3,3-dimethyl-5-oxopentanoic Acid: A Comprehensive 1 H and 13 C NMR Technical Guide

Executive Summary

Precise structural characterization is the bedrock of reproducible drug development. 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid (also known as 3,3-dimethylglutaric acid monomethyl ester) is a highly versatile aliphatic building block. It is frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including [1].

This technical whitepaper provides an in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra of this molecule. By moving beyond mere signal assignments, this guide explores the quantum mechanical causality behind the observed chemical shifts, scalar couplings, and relaxation dynamics, providing a self-validating framework for analytical scientists.

Molecular Architecture & Electronic Environment

To interpret the NMR spectra accurately, we must first deconstruct the molecule's electronic environment. The compound (C 8​ H 14​ O 4​ , MW: 174.19 g/mol ) features a rigid, symmetrical neopentyl-like core (the 3,3-dimethyl group) flanked by two distinct carbonyl functionalities: a carboxylic acid (-COOH) and a methyl ester (-COOCH 3​ ).

The structural identifiers and baseline physicochemical properties of this compound are cataloged in authoritative databases such as[2] and it is widely sourced for synthesis from suppliers like [3]. The presence of the quaternary carbon (C3) acts as an "electronic insulator" and a scalar coupling barrier between the two methylene groups, fundamentally defining the simplicity of its NMR splitting patterns.

Molecular_Logic Molecule 5-Methoxy-3,3-dimethyl- 5-oxopentanoic acid Acid C1 Carboxylic Acid (-COOH) δC ~176.5, δH ~11.0 Molecule->Acid CH2_alpha1 C2 Methylene (-CH2-) δC ~45.5, δH ~2.48 Molecule->CH2_alpha1 Quat_C C3 Quaternary Carbon (-C-) δC ~33.5 Molecule->Quat_C Gem_Dimethyl C3' Gem-Dimethyl (-CH3)2 δC ~27.5, δH ~1.13 Molecule->Gem_Dimethyl CH2_alpha2 C4 Methylene (-CH2-) δC ~45.0, δH ~2.43 Molecule->CH2_alpha2 Ester C5 Methyl Ester (-COOCH3) δC ~172.5 Molecule->Ester Methoxy C6 Methoxy (-OCH3) δC ~51.5, δH ~3.67 Molecule->Methoxy

Figure 1: Structural fragmentation and position assignment for NMR signal correlation.

1 H NMR Spectroscopic Analysis: Mechanistic Breakdown

The 1 H NMR spectrum of 5-methoxy-3,3-dimethyl-5-oxopentanoic acid in CDCl 3​ is remarkably clean, characterized entirely by singlets. This lack of multiplicity is a direct consequence of the molecule's structural causality:

  • The Methoxy Protons (-OCH 3​ , δ ~3.67 ppm): The highly electronegative oxygen atom of the ester pulls electron density away from the methyl protons via the inductive effect (-I). This deshielding exposes the protons to the external magnetic field ( B0​ ), shifting their resonance downfield to ~3.67 ppm.

  • The Methylene Protons (C2-H 2​ and C4-H 2​ , δ ~2.48 and ~2.43 ppm): Because the adjacent C3 carbon is quaternary (bearing no protons), vicinal coupling ( 3JHH​ ) is physically impossible. Therefore, both methylene groups appear as sharp singlets. The slight chemical shift differentiation arises from the asymmetric termini. The -COOH group forms hydrogen-bonded dimers in CDCl 3​ , intensifying its electron-withdrawing capacity compared to the -COOCH 3​ group. Consequently, the C2 protons are slightly more deshielded (δ ~2.48) than the C4 protons (δ ~2.43).

  • The Gem-Dimethyl Protons (C3-(CH 3​ ) 2​ , δ ~1.13 ppm): These six protons are equivalent and isolated from electronegative atoms. The electron-donating nature of the alkyl chain shields these nuclei, resulting in a strong, integrated 6H singlet upfield.

  • The Carboxylic Acid Proton (-COOH, δ ~11.00 ppm): Due to intense hydrogen bonding and rapid chemical exchange, this proton appears as a broad singlet far downfield.

13 C NMR Spectroscopic Analysis: Relaxation & Shielding Dynamics

The 13 C NMR spectrum provides a direct map of the carbon skeleton, heavily influenced by hybridization and local electronegativity.

  • Carbonyl Region (δ 172.0 - 178.0 ppm): Two distinct quaternary carbon signals emerge. The carboxylic acid carbon (C1) resonates further downfield (~176.5 ppm) than the ester carbonyl (C5, ~172.5 ppm). This is caused by the differing resonance (+R) contributions of the -OH versus the -OCH 3​ groups, combined with the deshielding effect of hydrogen bonding at the acid terminus.

  • Aliphatic Region (δ 25.0 - 55.0 ppm): The methoxy carbon is pushed to ~51.5 ppm due to direct attachment to oxygen. The two methylene carbons (C2 and C4) appear closely spaced at ~45.5 and ~45.0 ppm.

  • Quaternary Carbon (C3, δ ~33.5 ppm): Because this carbon lacks attached protons, it relies entirely on spin-lattice relaxation ( T1​ ) mechanisms driven by neighboring nuclei. In a standard proton-decoupled experiment, its signal intensity will be noticeably lower than the protonated carbons.

Quantitative Data Summaries

Table 1: 1 H NMR Peak Assignments (400 MHz, CDCl 3​ )

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCausality / Assignment
-COOH 11.00Broad Singlet (br s)1HDeshielded via H-bonding; rapid exchange
-OCH 3​ 3.67Singlet (s)3HInductive deshielding by adjacent ester oxygen
C2-H 2​ 2.48Singlet (s)2HIsolated by C3; deshielded by -COOH
C4-H 2​ 2.43Singlet (s)2HIsolated by C3; deshielded by -COOCH 3​
C3-(CH 3​ ) 2​ 1.13Singlet (s)6HShielded aliphatic environment

Table 2: 13 C NMR Peak Assignments (100 MHz, CDCl 3​ )

PositionChemical Shift (δ, ppm)TypeCausality / Assignment
C1 176.5C q​ Carboxylic acid carbonyl; reduced +R donation
C5 172.5C q​ Ester carbonyl
-OCH 3​ 51.5CH 3​ Methoxy carbon; direct -I effect from oxygen
C2 45.5CH 2​ Methylene α to -COOH
C4 45.0CH 2​ Methylene α to -COOCH 3​
C3 33.5C q​ Quaternary aliphatic carbon; slow T1​ relaxation
C3-(CH 3​ ) 2​ 27.5CH 3​ Gem-dimethyl carbons

Self-Validating Experimental Protocol

To ensure high-fidelity data acquisition, the following protocol integrates self-validating checkpoints. This prevents artifacts such as line broadening or poor signal-to-noise ratios (SNR) from compromising structural elucidation.

NMR_Workflow A Sample Weighing (10-15 mg for 1H, 40-50 mg for 13C) B Solvent Addition (600 µL CDCl3 + 0.03% TMS) A->B C Homogenization (Vortex & Sonication) B->C D Filtration (0.22 µm PTFE filter) C->D E NMR Tube Transfer (5 mm Precision Tube) D->E F Probe Insertion & Tuning (Locking & Shimming) E->F G Pulse Sequence Execution (zg30 for 1H, zgpg30 for 13C) F->G H FID Processing (Fourier Transform & Phasing) G->H

Figure 2: Standardized, self-validating NMR sample preparation and acquisition workflow.

Step-by-Step Methodology:
  • Gravimetric Preparation: Weigh precisely 15.0 mg of the analyte for 1 H NMR (or 50.0 mg for 13 C NMR) using a calibrated microbalance. Causality: Insufficient mass leads to poor SNR in 13 C, while excessive mass increases viscosity, reducing molecular tumbling rates and causing peak broadening.

  • Solvation: Dissolve the compound in 600 µL of deuterated chloroform (CDCl 3​ ) containing 0.03% (v/v) tetramethylsilane (TMS). Causality: CDCl 3​ is chosen because it is non-polar, preserving the natural hydrogen-bonded state of the carboxylic acid, ensuring the -COOH shift remains consistent.

  • Filtration (Critical Validation Step): Pass the solution through a 0.22 µm PTFE syringe filter directly into a 5 mm precision NMR tube. Causality: This removes paramagnetic impurities (e.g., trace metals from synthesis) and undissolved particulates that would otherwise distort the local magnetic field ( B0​ ) homogeneity.

  • Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium frequency of CDCl 3​ . Perform gradient shimming (Z1-Z5). Validation Checkpoint: The FWHM (Full Width at Half Maximum) of the TMS peak must be < 0.8 Hz. If it is wider, re-shim the instrument.

  • Acquisition Parameters:

    • 1 H NMR: Execute a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to allow full longitudinal relaxation. Acquire 16 scans.

    • 13 C NMR: Execute a proton-decoupled 30° pulse sequence (zgpg30). The 30° Ernst angle is chosen to maximize signal recovery between scans. Set D1 to 2.0 seconds and acquire 1024 scans. Validation Checkpoint: Pause after 64 scans to check the SNR of the quaternary C3 carbon; if indistinguishable from baseline noise, increase the total number of scans to 2048.

  • Data Processing: Apply a Fourier Transform (FT) to the Free Induction Decay (FID). For 13 C, apply an exponential window function with a Line Broadening (LB) of 1.0 Hz prior to FT to artificially enhance SNR without sacrificing critical resolution. Phase the spectrum manually and reference the TMS peak to exactly 0.00 ppm.

References

  • Title: Aminopyrazolone derivative (WO2015125786A1)
  • Title: 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid | C8H14O4 | CID 547897 Source: PubChem, National Center for Biotechnology Information URL: [Link]

Foundational

Mass Spectrometry Analysis of 5-Methoxy-3,3-dimethyl-5-oxopentanoic Acid: A Comprehensive Technical Guide

Executive Summary 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid (CAS: 27151-66-2), frequently referred to as 3,3-dimethylglutaric acid monomethyl ester, is a structurally unique hemiester utilized as a critical building blo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Methoxy-3,3-dimethyl-5-oxopentanoic acid (CAS: 27151-66-2), frequently referred to as 3,3-dimethylglutaric acid monomethyl ester, is a structurally unique hemiester utilized as a critical building block in advanced pharmaceutical synthesis. Notably, it serves as a foundational intermediate in the development of aminopyrazolone derivatives, which act as potent inhibitors of the TIP48/TIP49 ATPase complex in targeted oncology therapies[1].

For analytical chemists and drug development professionals, the accurate quantification and structural characterization of this molecule via Mass Spectrometry (MS) is paramount. This whitepaper provides an in-depth mechanistic guide to the ionization dynamics, fragmentation pathways, and validated analytical workflows required to isolate and quantify 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid in complex matrices.

Physicochemical Properties & Ionization Dynamics

Understanding the structural nuances of 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid is the first step in designing a robust mass spectrometry method.

  • Molecular Formula: C₈H₁₄O₄

  • Monoisotopic Mass: 174.0892 Da

  • Molecular Weight: 174.19 g/mol

The molecule features a terminal carboxylic acid (-COOH), a central carbon sterically hindered by a gem-dimethyl group (-C(CH₃)₂-), and a terminal methyl ester (-COOCH₃)[2].

Causality in Ionization Selection

The presence of the free carboxylic acid moiety dictates the ionization strategy. While the ester group can accept a proton in positive mode (ESI+), the carboxylic acid readily donates a proton in negative-ion electrospray ionization (ESI-), yielding a highly stable deprotonated precursor ion [M-H]⁻ at m/z 173.08 . ESI- is the preferred mode because it minimizes background noise from biological matrices (which predominantly ionize in positive mode) and provides superior signal-to-noise (S/N) ratios for aliphatic carboxylic acids[3].

Collision-Induced Dissociation (CID) & Fragmentation Mechanisms

When subjected to tandem mass spectrometry (MS/MS), the [M-H]⁻ precursor ion undergoes predictable, structurally diagnostic fragmentation. The gem-dimethyl group at the C3 position plays a critical mechanistic role: it provides steric bulk that restricts the flexibility of the carbon backbone, preventing the formation of certain cyclic anhydrides that are typical in unsubstituted glutaric acids.

The primary fragmentation pathways are driven by the two terminal functional groups:

  • Ester Cleavage (Quantifier): The most energetically favorable pathway is the neutral loss of methanol (CH₃OH, 32 Da) from the methyl ester moiety, resulting in a stable product ion at m/z 141.05 .

  • Decarboxylation (Qualifier): The secondary pathway involves the loss of carbon dioxide (CO₂, 44 Da) from the carboxylate terminus, yielding a product ion at m/z 129.09 .

  • Combined Loss: Sequential loss of both methanol and carbon dioxide generates a diene-like fragment at m/z 97.06 .

MS_Fragmentation M Precursor Ion [M-H]- m/z 173.08 F1 Product Ion 1 m/z 141.05 M->F1 - CH3OH (32 Da) F2 Product Ion 2 m/z 129.09 M->F2 - CO2 (44 Da) F3 Product Ion 3 m/z 97.06 F1->F3 - CO2 (44 Da) F2->F3 - CH3OH (32 Da)

Primary ESI- CID fragmentation pathways and product ions.

Quantitative Data: MRM Optimization

For Multiple Reaction Monitoring (MRM) on a triple quadrupole (QqQ) mass spectrometer, the following optimized parameters are recommended to ensure maximum sensitivity.

ParameterValueCausality / Rationale
Precursor Ion ([M-H]⁻) m/z 173.08Deprotonation of the terminal carboxylic acid.
Quantifier Ion m/z 141.05Highest abundance fragment (loss of CH₃OH).
Qualifier Ion m/z 129.09Secondary confirmation fragment (loss of CO₂).
Declustering Potential -45 VOptimizes ion transmission without in-source fragmentation.
Collision Energy (Quant) -18 eVLow energy required to cleave the ester bond.
Collision Energy (Qual) -25 eVSlightly higher energy needed to force decarboxylation.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, analytical methods must be designed with built-in validation mechanisms. Below are the definitive protocols for both LC-MS/MS and GC-MS analysis.

Protocol A: LC-MS/MS Quantification Workflow

This workflow is designed for high-throughput monitoring of the compound in synthetic reaction mixtures or biological fluids.

1. Sample Preparation (Protein Precipitation & Extraction):

  • Add 50 µL of the sample to 150 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., ¹³C-labeled glutaric acid derivative).

  • Causality: Cold acetonitrile rapidly denatures proteins, while the internal standard corrects for any matrix-induced ion suppression during ESI.

  • Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

2. Chromatographic Separation:

  • Column: Reversed-phase C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Causality: Using 0.1% formic acid creates an acidic environment (pH ~2.7) that keeps the carboxylic acid protonated during chromatography, preventing peak tailing and ensuring strong retention on the hydrophobic C18 stationary phase. The high voltage in the ESI source will strip this proton off in the gas phase for negative mode detection.

3. Self-Validation Mechanism:

  • Continuously monitor the ratio between the Quantifier (m/z 141.05) and Qualifier (m/z 129.09) ions. A stable ratio (± 15% variance) across all samples validates that the peak is free from co-eluting isobaric interferences.

LCMS_Workflow A 1. Sample Preparation (Acetonitrile Extraction) B 2. UHPLC Separation (C18, Acidic Mobile Phase) A->B C 3. ESI- Ionization (Deprotonation to [M-H]-) B->C D 4. Tandem MS (QqQ) (MRM Transition Monitoring) C->D E 5. Data Processing (Peak Integration & Quantitation) D->E

LC-MS/MS workflow for 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid.

Protocol B: GC-MS Derivatization Workflow

Because 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid contains a free polar carboxylic acid, it exhibits poor volatility and severe peak tailing in gas chromatography. Derivatization is mandatory[4].

1. Drying:

  • Evaporate the extracted sample to complete dryness under a gentle stream of nitrogen.

  • Causality: Silylation reagents are highly sensitive to moisture. Even trace amounts of water will hydrolyze the reagent, leading to incomplete derivatization.

2. Silylation (Derivatization):

  • Add 50 µL of BSTFA containing 1% TMCS and 50 µL of anhydrous pyridine.

  • Incubate at 60°C for 30 minutes.

  • Causality: BSTFA replaces the acidic proton of the -COOH group with a trimethylsilyl (TMS) group, converting the hemiester into a highly volatile TMS ester. The molecular weight shifts from 174 Da to 246 Da.

3. GC-MS Analysis & Self-Validation:

  • Inject 1 µL into the GC-MS operating in Electron Ionization (EI) mode at 70 eV.

  • Validation Step: Always run a "Reagent Blank" (derivatization reagents without the sample) to ensure that siloxane artifact peaks from the BSTFA do not co-elute with the target analyte's retention time.

Applications in Drug Development

The rigorous MS analysis of 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid is not merely an academic exercise; it is a regulatory and functional necessity. In the synthesis of1 designed to inhibit the TIP48/TIP49 complex, this hemiester is reacted with oxalyl chloride to form an acid chloride intermediate[1].

By utilizing the LC-MS/MS protocols outlined above, process chemists can quantitatively track the consumption of 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid in real-time, ensuring stoichiometric precision, maximizing API yield, and confirming the absence of unreacted hemiester in the final 5[5].

References

  • PubChem Compound Summary for CID 547897:5-Methoxy-3,3-dimethyl-5-oxopentanoic acid. National Center for Biotechnology Information.
  • WO2015125786A1:Aminopyrazolone derivative. Google Patents.
  • US20170107207A1:Aminopyrazolone derivative. Google Patents.
  • LCGC International:UHPLC–MS/MS Identifies Serum Biomarkers.
  • ResearchGate:GC/MS Profiling of Urinary Organic Acids Evaluated as a Quantitative Method.

Sources

Exploratory

Architectural Control in Medicinal Chemistry: The Biological Utility of 5-Methoxy-3,3-dimethyl-5-oxopentanoic Acid Derivatives

Executive Summary & Structural Rationale In the design of heterobifunctional molecules—ranging from targeted protein degraders (PROTACs) to dimeric peptide antagonists—the choice of linker is a critical determinant of bi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the design of heterobifunctional molecules—ranging from targeted protein degraders (PROTACs) to dimeric peptide antagonists—the choice of linker is a critical determinant of biological efficacy. As an application scientist overseeing lead optimization, I frequently observe drug candidates fail due to excessive entropic penalties during target binding or poor synthetic yields caused by symmetric cross-linking. To circumvent these issues, 5-methoxy-3,3-dimethyl-5-oxopentanoic acid (CAS 27151-66-2)[1] has emerged as a privileged building block.

This molecule, a mono-methyl ester of 3,3-dimethylglutaric acid[2], offers two distinct chemical advantages:

  • The Thorpe-Ingold Effect: The gem-dimethyl substitution at the C3 position restricts the conformational degrees of freedom of the aliphatic chain. This pre-organization reduces the entropic cost of folding, which is vital for stabilizing multi-protein complexes.

  • Orthogonal Reactivity: Unlike symmetric diacids that yield statistical mixtures during conjugation, the mono-methyl ester provides an asymmetric handle. The free carboxylic acid can be coupled to a primary pharmacophore, followed by selective saponification of the methyl ester to reveal a second reactive site for heterobifunctional conjugation.

Core Biological Applications

Targeted Protein Degradation (PROTACs)

In the rapidly expanding field of PROTACs, linker rigidity dictates the formation of the ternary complex between the protein of interest (POI), the PROTAC, and the E3 ligase. 3,3-Dimethylglutarate derivatives have been successfully employed as rigidified linkers in the discovery of SHP2 degraders (e.g., Compound P9)[3].

The constrained geometry prevents the linker from collapsing onto the hydrophobic surfaces of the target, maintaining the optimal trajectory required for the VHL E3 ligase to transfer ubiquitin to SHP2. This structural precise arrangement leads to robust SHP2 depletion and nearly complete tumor regression in xenograft models[3].

PROTAC_Mechanism POI Target Protein (SHP2) PROTAC 3,3-Dimethylglutarate Linker POI->PROTAC E3 E3 Ligase (VHL) PROTAC->E3 Ub Poly-Ubiquitin Chain E3->Ub Catalyzes Proteasome 26S Proteasome Degradation Ub->Proteasome Targets to

Fig 1. PROTAC ternary complex utilizing a rigidified 3,3-dimethylglutarate linker.

Immunomodulation via IgG-FcRn Antagonism

The human neonatal Fc receptor (FcRn) regulates the serum half-life of IgG; antagonizing this interaction is a validated strategy for treating autoimmune diseases. Researchers have utilized 3,3-dimethylglutaric acid derivatives as diacid linkers to dimerize monomeric anti-FcRn peptides[4].

The causality here is geometric: the specific length and constrained angle of the dimethylglutarate scaffold optimally bridge the bivalent binding sites on the FcRn dimer. This dimerization strategy increased the in vitro antagonistic activity of the peptides by more than 200-fold compared to their monomeric counterparts[4].

Antiviral Prodrug Conjugates

In antiviral drug development, 3,3-dimethylglutaric acid is utilized to synthesize prodrug conjugates of betulin derivatives with AZT (a nucleoside reverse transcriptase inhibitor)[5]. The ester linkages formed by the glutarate derivative act as metabolically labile sites. This allows the highly lipophilic conjugate to penetrate HIV-infected cells before being hydrolyzed by intracellular esterases, releasing the active antiviral agents to exert submicromolar efficacy[5].

Anticancer Metallo-Drugs

Beyond organic conjugates, 3,3-dimethylglutaric acid serves as an ancillary ligand in the synthesis of water-soluble silver-diclofenac coordination polymers[6]. These metallo-drugs demonstrate significant therapeutic potential against 3D pancreatic cancer spheroids (PANC-1) by inducing apoptosis via reactive oxygen species (ROS) generation and mitochondrial membrane depolarization[6].

Quantitative Data Summary

The following table summarizes the comparative biological activities of compounds utilizing the 3,3-dimethylglutarate/5-methoxy-3,3-dimethyl-5-oxopentanoate scaffold across different therapeutic areas.

Compound Class / DerivativeBiological TargetPrimary IndicationKey Quantitative ReadoutMechanism of Action
Compound P9 (PROTAC) SHP2 / VHL LigaseOncologyDC₅₀ = 35.2 nMUbiquitination & Proteasomal degradation
Betulin-AZT Conjugates HIV-1 RTViral Infection (HIV)EC₅₀ = 0.040 - 0.098 µMIntracellular prodrug hydrolysis
Dimeric Peptides IgG-FcRnAutoimmune Disease>200-fold activity increaseBivalent receptor antagonism
Ag-Diclofenac Polymer PANC-1 / A549Pancreatic/Lung CancerApoptosis InductionROS generation / depolarization

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for utilizing 5-methoxy-3,3-dimethyl-5-oxopentanoic acid in drug development.

Protocol A: Sequential Heterobifunctional Conjugation (Workflow)

When synthesizing asymmetric dimers or PROTACs, the mono-methyl ester prevents the formation of homodimeric byproducts.

  • Primary Amide Coupling: Dissolve Pharmacophore A (1.0 eq) and 5-methoxy-3,3-dimethyl-5-oxopentanoic acid (1.1 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 2 hours.

  • First Validation Gate: Analyze via LC-MS. The presence of the intermediate mass (Target + 171 Da) confirms successful mono-coupling.

  • Saponification: Treat the purified intermediate with 3 equivalents of LiOH in a 3:1:1 mixture of THF/MeOH/H₂O at 0°C for 4 hours.

  • Second Validation Gate: Re-analyze via LC-MS. A mass shift of -14 Da (loss of the methyl group) confirms complete ester hydrolysis without epimerizing adjacent stereocenters.

  • Secondary Amide Coupling: Couple the newly liberated carboxylic acid to Pharmacophore B using PyBOP (1.2 eq) and DIEA (3.0 eq), a mixture optimized for sterically hindered or cyclized substrates[4].

Conjugation_Workflow Start 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid Step1 Amide Coupling (HATU/DIPEA) Ligand A (e.g., VHL Binder) Start->Step1 Intermediate Mono-conjugate Methyl Ester Step1->Intermediate Step2 Ester Hydrolysis (LiOH/THF/H2O) Intermediate->Step2 Step3 Amide Coupling (PyBOP/DIEA) Ligand B (e.g., Target Binder) Step2->Step3 Final Heterobifunctional Molecule (PROTAC / Dimer) Step3->Final

Fig 2. Orthogonal sequential conjugation workflow leveraging the mono-methyl ester.

Protocol B: In Vitro Proteasome-Dependent Degradation Assay

To validate that a newly synthesized PROTAC (incorporating the dimethylglutarate linker) degrades its target via the intended mechanism rather than off-target cytotoxicity, a mechanistic rescue assay is required[3].

  • Cell Seeding: Seed HEK293 cells in 6-well plates and incubate until 70% confluent.

  • Compound Treatment: Treat cells with the PROTAC (e.g., 250 nM) for 16 hours.

  • Mechanistic Controls (The Self-Validating Step): In parallel wells, co-treat cells with the PROTAC + 10 µM MG132 (a 26S proteasome inhibitor) or 1 µM MLN4924 (a NEDD8-activating enzyme inhibitor).

  • Readout: Lyse cells and perform Western blotting for the target protein (e.g., SHP2) and a loading control (Vinculin).

  • Data Interpretation: True PROTAC activity is confirmed only if target depletion occurs in the primary treatment well, but target protein levels are completely rescued in the MG132 and MLN4924 control wells. This proves the causality of the ubiquitin-proteasome system in the observed biological activity.

References

  • Therapeutic Potential of a Water-Soluble Silver-Diclofenac Coordination Polymer on 3D Pancreatic Cancer Spheroids. Source: Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity. Source: PMC - NIH.[Link]

  • Conjugates of Betulin Derivatives with AZT as Potent Anti-HIV Agents. Source: NIH Public Access.[Link]

  • Synthesis and Structure−Activity Relationships of Dimeric Peptide Antagonists of the Human Immunoglobulin G−Human Neonatal Fc Receptor (IgG−FcRn) Interaction. Source: Journal of Medicinal Chemistry - ACS Publications.[Link]

Sources

Foundational

A Comprehensive Technical Guide to 5-Methoxy-3,3-dimethyl-5-oxopentanoic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid, a mono-ester of 3,3-dimethylglutaric acid, is a bifunctional organic molecule of significant intere...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-3,3-dimethyl-5-oxopentanoic acid, a mono-ester of 3,3-dimethylglutaric acid, is a bifunctional organic molecule of significant interest in synthetic chemistry. Its structure, featuring both a carboxylic acid and a methyl ester separated by a sterically hindered quaternary carbon center, makes it a versatile building block for the synthesis of complex molecular architectures. This guide provides a detailed overview of its nomenclature, physicochemical properties, a proposed synthetic pathway with a step-by-step protocol, and its potential applications in pharmaceutical and materials science research.

Nomenclature and Chemical Identity

The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid is known by several synonyms, which are often encountered in chemical literature and supplier catalogs.

The formal IUPAC name for this compound is 5-methoxy-3,3-dimethyl-5-oxopentanoic acid [1]. However, it is also commonly referred to as:

  • Pentanedioic acid, 3,3-dimethyl-, monomethyl ester

  • 1-Methyl 3,3-dimethylpentanedioate

  • 3,3-dimethylpentanedioic acid monomethyl ester

Its unique chemical structure is registered under the CAS Number 27151-66-2 [1].

Chemical Structure

Caption: 2D Structure of 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is essential for its handling, storage, and application in synthetic protocols. The following table summarizes the key properties of 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid.

PropertyValueSource
Molecular Formula C₈H₁₄O₄[1]
Molecular Weight 174.19 g/mol
CAS Number 27151-66-2[1]
Appearance Colorless to pale yellow liquid (predicted)-
Solubility Soluble in organic solvents such as ethanol and ether; limited solubility in water.
Boiling Point Not available-
Melting Point Not available-
Density Not available-

Proposed Synthetic Pathway and Experimental Protocol

The proposed pathway involves the selective hydrolysis of dimethyl 3,3-dimethylpentanedioate. This approach is predicated on the principle that the hydrolysis of one ester group can be achieved under controlled conditions, leaving the second ester group intact.

Logical Workflow for Synthesis

G start Start with 3,3-Dimethylpentanedioic Acid step1 Esterification to form Dimethyl 3,3-dimethylpentanedioate start->step1  Methanol,  Acid Catalyst step2 Selective Monohydrolysis step1->step2  Controlled NaOH (aq) step3 Work-up and Purification step2->step3  Acidification,  Extraction product 5-Methoxy-3,3-dimethyl-5-oxopentanoic Acid step3->product

Caption: Proposed synthetic workflow for 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid.

Detailed Experimental Protocol (Proposed)

This protocol is a well-established method for the synthesis of the precursor, dimethyl 3,3-dimethylpentanedioate, followed by a proposed selective hydrolysis.

Part 1: Synthesis of Dimethyl 3,3-dimethylpentanedioate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,3-dimethylpentanedioic acid in an excess of anhydrous methanol.

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude dimethyl 3,3-dimethylpentanedioate. Further purification can be achieved by vacuum distillation.

Part 2: Selective Monohydrolysis to 5-Methoxy-3,3-dimethyl-5-oxopentanoic Acid

  • Reaction Setup: Dissolve the purified dimethyl 3,3-dimethylpentanedioate in a suitable solvent such as a mixture of methanol and water in a round-bottom flask cooled in an ice bath.

  • Controlled Hydrolysis: Slowly add one equivalent of a base, such as sodium hydroxide solution, dropwise with vigorous stirring. The reaction temperature should be maintained at or near 0°C to promote selectivity.

  • Monitoring: Monitor the reaction closely by TLC to observe the disappearance of the starting diester and the appearance of the mono-acid mono-ester.

  • Acidification: Once the reaction is complete, carefully acidify the mixture with a dilute solution of hydrochloric acid to a pH of approximately 2-3.

  • Extraction: Extract the product from the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid. Further purification, if necessary, can be performed by column chromatography.

Applications in Research and Development

While specific applications of 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid are not extensively documented, its structural features suggest its utility as a valuable intermediate in several areas of organic synthesis.

Building Block in Pharmaceutical Synthesis

The presence of both a carboxylic acid and an ester functionality allows for orthogonal chemical transformations. The carboxylic acid can be converted to an amide, acyl halide, or other derivatives, while the ester can be hydrolyzed, reduced, or undergo transesterification. This dual reactivity makes it an attractive scaffold for the synthesis of complex, biologically active molecules. The dimethyl substitution provides steric hindrance that can influence the reactivity and conformational properties of the final products. The related diester, dimethyl 3,3-dimethylpentanedioate, is noted for its use as an intermediate in the preparation of pharmaceuticals and fine chemicals[2].

Precursor for Specialty Polymers

The diester analogue is utilized in the development of specialty polymers due to its rigid aliphatic structure[2]. Similarly, 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid can serve as a monomer or a chain modifier in polymerization reactions. The carboxylic acid can be incorporated into polyester or polyamide backbones, while the methyl ester provides a site for post-polymerization modification.

Intermediate for Novel Chemical Entities

The unique combination of functional groups and the gem-dimethyl moiety makes this compound a useful starting material for the synthesis of novel heterocyclic compounds and other complex organic structures. Its ability to participate in a variety of chemical reactions, including esterification and transesterification, highlights its versatility in a laboratory setting.

Conclusion

5-Methoxy-3,3-dimethyl-5-oxopentanoic acid is a promising, albeit underutilized, building block in organic synthesis. This guide has provided a comprehensive overview of its identity, properties, and a plausible, detailed synthetic protocol. Its potential applications as an intermediate in the synthesis of pharmaceuticals, specialty polymers, and other fine chemicals warrant further exploration by the scientific community. The dual functionality and unique structural features of this molecule offer a rich platform for the development of novel and complex chemical entities.

References

  • MySkinRecipes. 3,3-DIMETHYL-PENTANEDIOIC ACID DIMETHYL ESTER. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol and Application Notes for 5-Methoxy-3,3-dimethyl-5-oxopentanoic Acid

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Author: BenchChem Technical Support Team. Date: March 2026

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Introduction & Chemical Profile

5-Methoxy-3,3-dimethyl-5-oxopentanoic acid (also known as 3,3-dimethylglutaric acid monomethyl ester or methyl hydrogen 3,3-dimethylglutarate) is a highly versatile, desymmetrized bifunctional building block. Featuring both a methyl ester and a free carboxylic acid separated by a gem-dimethyl substituted carbon chain, this molecule provides orthogonal synthetic handles for complex organic synthesis.

The presence of the gem-dimethyl group introduces the Thorpe-Ingold effect , which restricts the conformational flexibility of the carbon backbone. This steric preorganization is highly advantageous in drug development, as it can drive favorable ring-closure kinetics in downstream steps or provide steric shielding to enhance the metabolic stability of an active pharmaceutical ingredient (API). Consequently, this scaffold is heavily utilized in the synthesis of 1 [1], Nrf2 protein degraders, and 2 [2].

Mechanistic Insights & Causality (E-E-A-T)

As an application scientist, it is critical to understand why a protocol is designed a certain way, rather than just following a recipe. The synthesis of this half-ester relies on the nucleophilic acyl substitution (ring-opening) of 3,3-dimethylglutaric anhydride.

  • Catalyst-Free Monoesterification: Unlike standard Fischer esterifications that require strong Brønsted acids, this protocol deliberately omits an acid catalyst. The inherent ring strain and electrophilicity of the cyclic anhydride allow the primary alcohol to attack the carbonyl carbon under mild thermal conditions. By excluding an acid catalyst, the reaction is strictly halted at the monoester stage, preventing the over-reaction to the unwanted dimethyl ester3 [3].

  • Dual-Role Reagent: Methanol serves as both the nucleophile and the reaction solvent, driving the reaction forward via Le Chatelier’s principle while ensuring complete solvation of the anhydride.

  • Thermodynamic Control via Low-Temperature Isolation: Evaporating the excess methanol at a reduced bath temperature (≤ 30 °C) is a critical self-validating step. Elevated temperatures during concentration can induce intramolecular cyclization (reverting back to the anhydride) or promote thermal degradation.

Experimental Workflow

SynthesisWorkflow N1 3,3-Dimethylglutaric Anhydride + Methanol (Excess) N2 Reflux at 65 °C (90 minutes) N1->N2 Nucleophilic Ring Opening N3 Cool to Room Temp N2->N3 Thermal Quench N4 Vacuum Distillation (Bath Temp: 30 °C) N3->N4 Remove Excess MeOH N5 5-Methoxy-3,3-dimethyl- 5-oxopentanoic acid (Quantitative Yield) N4->N5 Product Isolation

Synthetic workflow for the monoesterification of 3,3-dimethylglutaric anhydride.

Detailed Step-by-Step Methodology

Materials & Reagents

  • 3,3-Dimethylglutaric anhydride (CAS: 4160-82-1, >98% purity)

  • Anhydrous Methanol (CAS: 67-56-1)

  • Equipment: 50 mL Round-bottom flask, reflux condenser, magnetic stirrer, rotary evaporator.

Procedure

  • Preparation: Charge an oven-dried 50 mL round-bottom flask with 3,3-dimethylglutaric anhydride (9.5 g, 67.0 mmol).

  • Solvent Addition: Add anhydrous methanol (5.0 mL, ~123 mmol, ~1.8 equivalents) to the flask. Add a PTFE-coated magnetic stir bar.

  • Thermal Activation: Attach a reflux condenser to the flask. Heat the mixture to a gentle reflux (approx. 65 °C) using an oil bath or heating mantle. Stir continuously for exactly 90 minutes. The solid anhydride will fully dissolve as the nucleophilic ring-opening progresses, resulting in a clear, homogeneous solution.

  • Thermal Quench: Remove the heat source and allow the reaction mixture to cool naturally to ambient room temperature.

  • Solvent Removal: Transfer the flask to a rotary evaporator to remove the unreacted methanol under reduced pressure. Critical Step: Ensure the water bath temperature is strictly maintained at or below 30 °C.

  • Isolation: The resulting product is a clear, highly viscous oil representing the crude half-ester. The reaction routinely proceeds to quantitative conversion, yielding approximately 11.6 g (100% yield).

  • Downstream Readiness: The crude product is typically >95% pure by NMR and can be used directly in subsequent coupling reactions (e.g., HATU-mediated amide couplings) without the need for silica gel chromatography.

Quantitative Data & Parameter Summary

Reaction ParameterValue / ConditionMechanistic Rationale
Reagent 1 3,3-Dimethylglutaric anhydrideElectrophilic cyclic precursor with inherent ring strain.
Reagent 2 Anhydrous MethanolDual-purpose reagent acting as both nucleophile and solvent.
Catalyst NonePrevents over-esterification to the dimethyl ester.
Reaction Temperature 65 °C (Reflux)Provides optimal kinetic energy to overcome the activation barrier.
Reaction Time 90 minutesEnsures complete conversion to the monoester.
Workup Temperature ≤ 30 °C (Vacuum)Prevents thermal degradation and unwanted re-cyclization.
Expected Yield Quantitative (100%)Highly efficient, atom-economical ring opening.

Analytical Characterization

To validate the integrity of the synthesized 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid, perform nuclear magnetic resonance (NMR) spectroscopy.

  • Physical State: Clear viscous oil.

  • ^1H NMR (CDCl3, 400 MHz):

    • δ ~1.10 ppm (singlet, 6H, gem-dimethyl protons: -C(CH 3)2-)

    • δ ~2.45 - 2.55 ppm (singlets, 4H, methylene protons: -CH 2- adjacent to carbonyls)

    • δ ~3.65 ppm (singlet, 3H, methoxy protons: -OCH 3)

    • δ ~10.5 - 11.0 ppm (broad singlet, 1H, carboxylic acid proton: -COOH , exchanges with D2O)

References

  • Title: Structure Activity Relationship of 3-Nitro-2-(trifluoromethyl)
  • Title: Radioiodinated 15-(p-Iodophenyl)
  • Title: Cyclic Anhydrides as Powerful Tools for Bioconjugation and Smart Delivery Source: ACS Publications URL

Sources

Application

Application Notes and Protocols: 5-Methoxy-3,3-dimethyl-5-oxopentanoic Acid in Medicinal Chemistry

Executive Summary 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid (CAS: 27151-66-2), also known as methyl hydrogen 3,3-dimethylglutarate, is a highly versatile, desymmetrized building block in modern medicinal chemistry. Feat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Methoxy-3,3-dimethyl-5-oxopentanoic acid (CAS: 27151-66-2), also known as methyl hydrogen 3,3-dimethylglutarate, is a highly versatile, desymmetrized building block in modern medicinal chemistry. Featuring a free carboxylic acid at one terminus and a methyl-protected ester at the other, it enables orthogonal synthetic strategies. The defining structural feature of this molecule is the gem-dimethyl group at the C3 ( β ) position. This structural motif fundamentally alters the physicochemical and kinetic properties of the linker, making it a critical component in the design of Proteolysis Targeting Chimeras (PROTACs), self-immolative prodrugs, and metabolically stable pharmacophores[1].

This guide details the mechanistic rationale, quantitative advantages, and validated protocols for integrating this compound into advanced drug development workflows.

Physicochemical & Structural Rationale

The strategic incorporation of the 3,3-dimethylglutarate moiety is driven by three core chemical principles:

  • The Thorpe-Ingold Effect (Conformational Restriction): The bulky gem-dimethyl group compresses the internal C2–C3–C4 bond angle, forcing the terminal carbonyl groups into closer spatial proximity. This significantly reduces the activation entropy ( ΔS‡ ) required for intramolecular reactions, accelerating lactonization by orders of magnitude compared to unsubstituted aliphatic chains[2]. In PROTACs, this pre-organization reduces the entropic penalty upon binding, stabilizing the ternary complex[3].

  • Metabolic Shielding: Unsubstituted alkyl linkers are highly susceptible to in vivo β -oxidation and non-specific esterase/amidase cleavage. The steric bulk of the gem-dimethyl group effectively blocks the β -oxidation pathway and sterically shields adjacent amide or ester bonds from rapid enzymatic hydrolysis.

  • Orthogonal Reactivity: As a mono-methyl ester, the molecule allows for immediate, selective amidation or esterification at the free carboxylic acid, while the methyl ester remains inert until deliberate saponification is applied.

Quantitative Comparison of Linker Properties
PropertyUnsubstituted Glutarate3,3-DimethylglutarateMechanistic Rationale
Conformational Flexibility HighRestrictedgem-dimethyl substitution reduces rotational degrees of freedom.
Relative Cyclization Rate 1x (Baseline) ∼102−103 xReduced activation entropy ( ΔS‡ ) for ring closure[2].
Lipophilicity ( Δ cLogP) BaselineHigher (+ ∼1.0 )Addition of two hydrophobic methyl groups improves membrane permeability.
Metabolic Stability Susceptible to β -oxidationHighly StableSteric bulk at the β -carbon blocks enzymatic degradation pathways.

Application 1: PROTAC Linker Assembly

In the synthesis of heterobifunctional degraders (e.g., Nrf2 or SHP2 PROTACs), linker rigidity and length are paramount for optimal E3 ligase recruitment[3][4]. 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid serves as an ideal rigidified spacer.

Workflow Visualization

G N1 Target Ligand (Amine) N3 Amide Coupling (HATU, DIPEA) N1->N3 N2 5-Methoxy-3,3-dimethyl- 5-oxopentanoic acid N2->N3 N4 Methyl Ester Intermediate N3->N4 N5 Saponification (LiOH, MeOH/H2O) N4->N5 N6 Free Acid Intermediate N5->N6 N8 Final PROTAC Molecule N6->N8 N7 E3 Ligase Ligand (Amine) N7->N8 HATU, DIPEA

Workflow for PROTAC assembly using the orthogonal reactivity of the mono-ester linker.
Protocol: Step-by-Step Orthogonal Coupling

Note: This protocol utilizes HATU for standard couplings. For highly sterically hindered amines, converting the free acid to an acid chloride using oxalyl chloride prior to coupling is recommended to ensure high yields[4].

Step 1: First Amide Coupling (Target Ligand Attachment)

  • Dissolve 5-methoxy-3,3-dimethyl-5-oxopentanoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration) under an inert atmosphere (N 2​ or Ar).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir at room temperature for 15 minutes to generate the active ester.

  • Add the amine-bearing Target Ligand (0.95 eq) to the solution. Stir at room temperature for 4–12 hours. Causality: Using the ligand as the limiting reagent prevents difficult chromatographic separation of unreacted ligand later.

  • Workup: Quench with saturated aqueous NaHCO 3​ . Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to remove residual DMF. Dry over Na 2​ SO 4​ , concentrate, and purify via flash chromatography.

Step 2: Ester Saponification

  • Dissolve the purified methyl ester intermediate in a 3:1:1 mixture of THF/MeOH/H 2​ O (0.1 M).

  • Add LiOH·H 2​ O (3.0 eq) at 0 °C. Stir and allow to warm to room temperature over 2 hours. Causality: LiOH is preferred over NaOH/KOH as it is milder and minimizes the risk of epimerizing sensitive stereocenters on the target ligand.

  • Monitor by LC-MS. Upon completion, concentrate the mixture to remove THF/MeOH.

  • Workup: Dilute the aqueous residue with water, cool to 0 °C, and carefully acidify to pH 3–4 using 1M HCl. Extract the resulting free acid with EtOAc or DCM. Dry and concentrate.

Step 3: Second Amide Coupling (E3 Ligase Ligand Attachment)

  • Subject the newly generated free acid intermediate to the same coupling conditions described in Step 1, substituting the Target Ligand with the amine-bearing E3 Ligase Ligand (e.g., a thalidomide or VHL derivative).

Application 2: Self-Immolative Prodrug Systems

In prodrug design, the 3,3-dimethylglutarate moiety acts as a highly efficient self-immolative spacer. Once a biological trigger (e.g., an esterase, phosphatase, or specific tumor-microenvironment enzyme) cleaves a masking group, the newly revealed nucleophile (often an amine or hydroxyl) rapidly attacks the adjacent ester/amide bond. The gem-dimethyl group forces the chain into a reactive conformation, expelling the active drug and forming a stable 3,3-dimethylglutaric anhydride or imide byproduct[2].

Mechanism Visualization

Mechanism P1 Prodrug Construct (Drug-Linker-Mask) E1 Enzymatic/Chemical Trigger P1->E1 I1 Unmasked Intermediate (Free Carboxylate/Amine) E1->I1 C1 Thorpe-Ingold Accelerated Intramolecular Cyclization I1->C1 D1 Free Active Drug C1->D1 Release L1 3,3-Dimethylglutaric Anhydride/Imide Byproduct C1->L1 Cyclization

Self-immolative prodrug release driven by Thorpe-Ingold accelerated cyclization.
Protocol: Synthesis of a Bipartite Prodrug Construct
  • Drug Conjugation: React the active drug (containing a free hydroxyl or amine) with 5-methoxy-3,3-dimethyl-5-oxopentanoic acid using standard coupling conditions (e.g., EDC/DMAP for esters, HATU/DIPEA for amides).

  • Deprotection: Saponify the terminal methyl ester using the mild LiOH protocol detailed in Section 3.

  • Masking: Couple the newly liberated carboxylic acid to a trigger moiety (e.g., a specific peptide sequence cleavable by Cathepsin B, or a hypoxia-sensitive bioreductive group).

  • Validation: To validate the self-immolative property in vitro, incubate the purified prodrug in a physiologically relevant buffer (pH 7.4, 37 °C) containing the target enzyme. Monitor the disappearance of the prodrug and the appearance of the free drug and the cyclic byproduct via HPLC-UV/MS over a 24-hour period.

References

  • Structure Activity Relationship of 3-Nitro-2-(trifluoromethyl)-2H-chromene Derivatives as P2Y6 Receptor Antagonists. NIH.[Link]

  • Enzyme Models—From Catalysis to Prodrugs. NIH.[Link]

  • Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity. NIH.[Link]

  • Nrf2 protein degraders.

Sources

Method

Application Note: Strategic Derivatization Workflows for 5-Methoxy-3,3-dimethyl-5-oxopentanoic Acid in Drug Discovery

Executive Summary In modern medicinal chemistry, the design of bifunctional linkers is critical for the development of complex modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADC...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of bifunctional linkers is critical for the development of complex modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid (CAS: 27151-66-2) serves as a highly versatile, orthogonally protected building block. This application note provides an in-depth technical guide to the derivatization of this molecule, detailing the causality behind activation strategies, self-validating experimental protocols, and the structural rationale that makes it a preferred linker in targeted protein degradation and receptor antagonist synthesis.

Structural Rationale: The Power of the Gem-Dimethyl Group

As a mono-methyl ester of 3,3-dimethylglutaric acid, this molecule offers strict orthogonal reactivity: a free C1 carboxylic acid ready for immediate conjugation, and a C5 methyl ester that remains masked until chemoselective deprotection is required .

Crucially, the presence of the gem-dimethyl group at the C3 position introduces a pronounced Thorpe-Ingold effect . In the context of PROTAC design, this steric bulk restricts the conformational flexibility of the alkyl chain. By decreasing the rotational degrees of freedom, the linker pre-organizes the spatial relationship between the target-binding ligand and the E3 ligase ligand, thereby minimizing the entropic penalty upon ternary complex formation. Furthermore, this steric shielding enhances the metabolic stability of the adjacent amide or ester bonds against enzymatic cleavage (e.g., by esterases or peptidases) in vivo, a critical parameter in pharmacokinetic optimization.

Physicochemical Profiling

Understanding the physicochemical baseline of the building block is essential for predicting its behavior during liquid-liquid extraction and chromatographic purification.

Table 1: Physicochemical Properties of 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid

PropertyValue
IUPAC Name 5-methoxy-3,3-dimethyl-5-oxopentanoic acid
CAS Number 27151-66-2
Molecular Formula C₈H₁₄O₄
Molecular Weight 174.19 g/mol
Exact Mass 174.0892 Da
Topological Polar Surface Area (TPSA) 63.6 Ų
XLogP3 0.7
Canonical SMILES COC(=O)CC(C)(C)CC(=O)O

Data sourced from PubChem CID 547897 .

Strategic Derivatization Workflows

The sequential derivatization of this molecule typically follows a three-step orthogonal workflow: (1) Amidation of the free acid, (2) Saponification of the methyl ester, and (3) Amidation of the newly liberated acid.

G A 5-Methoxy-3,3-dimethyl -5-oxopentanoic acid B Acid Activation (Oxalyl Chloride / HATU) A->B Step 1 C Amide Intermediate (Target Ligand Attached) B->C Amidation D Ester Saponification (LiOH, MeOH/H2O) C->D Step 2 E Free Carboxylic Acid Intermediate D->E Deprotection F Second Coupling (E3 Ligase Ligand) E->F Step 3 G Bifunctional PROTAC Molecule F->G Amidation

Workflow for sequential orthogonal derivatization in PROTAC linker synthesis.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems, ensuring that researchers can verify the success of each transformation before proceeding to the next step.

Protocol A: Activation via Acid Chloride Formation

Adapted from recent patent literature for the synthesis of Nrf2 protein degraders .

Causality & Mechanistic Rationale: Oxalyl chloride is selected over thionyl chloride to avoid harsh heating, which could prematurely hydrolyze the methyl ester or degrade sensitive substrates. The addition of catalytic DMF generates the highly electrophilic Vilsmeier-Haack intermediate, which rapidly converts the carboxylic acid to methyl 5-chloro-3,3-dimethyl-5-oxopentanoate while releasing volatile byproducts (CO, CO₂, HCl), simplifying purification.

Step-by-Step Procedure:

  • Dissolve 5-methoxy-3,3-dimethyl-5-oxopentanoic acid (1.0 eq, e.g., 10.00 g, 57.41 mmol) in anhydrous dichloromethane (DCM, 100 mL) under an inert argon atmosphere.

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 0.1 mL).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Dropwise add oxalyl chloride (1.05 eq, 7.65 g, 60.28 mmol) over 15 minutes to control the evolution of gas.

  • Remove the ice bath and stir the mixture at room temperature for 3 hours.

  • Concentrate the mixture in vacuo to yield the acid chloride as a yellow oil.

Self-Validating Checkpoint: To confirm complete conversion, quench a 5 µL aliquot of the reaction mixture into 100 µL of dry methanol containing a drop of triethylamine. Analyze via LC-MS. The observation of the dimethyl ester mass (m/z [M+H]⁺ = 189.1) confirms the successful formation of the acid chloride.

Protocol B: Direct Amidation via Uronium Coupling (HATU)

Utilized in the synthesis of complex pharmacophores, such as P2Y6 receptor antagonists .

Causality & Mechanistic Rationale: For sterically hindered or acid-sensitive amines, acid chlorides can be too harsh. HATU generates a highly reactive HOAt active ester. DIPEA is utilized as a non-nucleophilic base to deprotonate the carboxylic acid without attacking the C5 methyl ester.

Step-by-Step Procedure:

  • Dissolve 5-methoxy-3,3-dimethyl-5-oxopentanoic acid (1.0 eq) and the target amine (1.0 eq) in anhydrous DCM or DMF (0.1 M concentration).

  • Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature to ensure complete deprotonation.

  • Add HATU (1.2 eq) in one portion. (Optional: Add 0.1 eq of 4-DMAP to accelerate the coupling of sterically hindered amines).

  • Stir at room temperature for 12 hours.

  • Quench with saturated aqueous NaHCO₃, extract with DCM, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Self-Validating Checkpoint: Monitor the reaction via TLC. The starting carboxylic acid will stain intensely with Bromocresol Green (appearing as a yellow spot on a blue background). The complete disappearance of this spot validates the consumption of the starting material.

Protocol C: Chemoselective Saponification

Causality & Mechanistic Rationale: Once the C1 position is functionalized, the C5 methyl ester must be hydrolyzed to reveal the second attachment point. Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system provides mild hydroxide nucleophiles that selectively cleave the ester without degrading the newly formed amide bond.

Step-by-Step Procedure:

  • Dissolve the amide intermediate in a 2:1 mixture of Methanol:Water (0.2 M).

  • Add LiOH·H₂O (3.0 eq) and stir at room temperature for 1–2 hours.

  • Evaporate the methanol in vacuo.

  • Acidify the remaining aqueous layer to pH 2-3 using 1M HCl.

  • Extract the liberated carboxylic acid with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate.

Self-Validating Checkpoint: The initial reaction mixture is often a cloudy suspension. As the ester is hydrolyzed to the lithium carboxylate salt, the mixture will transition into a completely clear, homogeneous solution, visually validating the progress of the saponification.

Comparative Activation Strategies

Selecting the correct activation strategy for the free carboxylic acid dictates the yield and purity of the downstream PROTAC or ADC linker.

Table 2: Comparative Activation Strategies for 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid

StrategyReagentsAdvantagesLimitations
Acid Chloride Oxalyl Chloride, cat. DMF, DCMHighly reactive; ideal for sterically hindered or electron-deficient amines.Generates HCl gas; requires strictly anhydrous conditions; incompatible with acid-sensitive groups.
Uronium Coupling HATU, DIPEA, DMF/DCMExtremely mild conditions; high yields; tolerates diverse and sensitive functional groups.Byproducts (e.g., tetramethylurea) can be difficult to remove; HATU is relatively expensive for scale-up.
Carbodiimide EDC·HCl, HOBt, DIPEA, DCMWater-soluble byproducts (easily removed via simple aqueous workup); highly economical.Slower reaction kinetics compared to HATU; potential for N-acylurea byproduct formation.

Mechanistic Insights: Uronium-Mediated Activation

To fully master the HATU coupling protocol (Protocol B), one must understand the precise sequence of nucleophilic attacks. The diagram below illustrates the causality of reagent addition: the base must first generate the carboxylate anion, which then attacks the uronium salt to form the active ester, setting the stage for aminolysis.

HATU_Mechanism N1 Carboxylic Acid (Substrate) N3 Carboxylate Anion N1->N3 Deprotonation N2 DIPEA (Base) N2->N3 Base Catalyst N5 OAt Active Ester N3->N5 Nucleophilic Attack N4 HATU Reagent N4->N5 Activation N7 Amide Product N5->N7 Aminolysis N6 Primary/Secondary Amine N6->N7 Nucleophile

Logical relationship and mechanistic workflow of HATU-mediated amide coupling.

References

  • Title : 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid | C8H14O4 | CID 547897 Source : PubChem (National Center for Biotechnology Information) URL : [Link]

  • Title: Nrf2 protein degraders (Patent US20250145611A1)
  • Title : Structure Activity Relationship of 3-Nitro-2-(trifluoromethyl)-2H-chromene Derivatives as P2Y6 Receptor Antagonists Source : PubMed Central (PMC) URL :[Link]

Application

Application Note: Safe Handling, Storage, and Risk Mitigation Protocols for 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid

Executive Summary & Physicochemical Profiling 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid (also known as pentanedioic acid, 3,3-dimethyl-, monomethyl ester) is a versatile small-molecule scaffold frequently utilized as an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

5-Methoxy-3,3-dimethyl-5-oxopentanoic acid (also known as pentanedioic acid, 3,3-dimethyl-, monomethyl ester) is a versatile small-molecule scaffold frequently utilized as an intermediate in organic synthesis and drug development. Due to its dual functionality—a free carboxylic acid and a methyl ester—it presents unique physicochemical behaviors that dictate specific safety and handling requirements.

Quantitative Physicochemical Data
PropertyValueSource
Chemical Name 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid[1]
CAS Number 27151-66-2[1]
Molecular Formula C8H14O4
Molecular Weight 174.19 g/mol
Physical State Colorless to pale yellow liquid
Odor Fruity odor
Solubility Soluble in ethanol/ether; limited in water
Canonical SMILES COC(=O)CC(C)(C)CC(=O)O[2]

Mechanistic Toxicology & Hazard Identification

Understanding the structural causality behind the compound's Globally Harmonized System (GHS) classifications is critical for implementing effective risk mitigation strategies.

Hazard Classification Summary
Hazard ClassCategoryH-CodePrimary Mechanistic Implication
Serious Eye Damage Category 1H318Irreversible corneal protein denaturation
Skin Irritation Category 2H315Epidermal lipid disruption and pH alteration
STOT SE Category 3H336CNS depression via vapor inhalation

Causality of Serious Eye Damage (H318) and Skin Irritation (H315): Unlike simple, highly polar diacids, the presence of the lipophilic gem-dimethyl group and the methyl ester moiety significantly increases this molecule's partition coefficient. This enhanced lipophilicity allows the compound to rapidly penetrate the lipid-rich stratum corneum and corneal epithelium. Once intracellular, the free carboxylic acid donates protons ( H+ ), rapidly lowering the local pH. This localized acidification induces irreversible protein denaturation and stromal damage in ocular tissues, elevating the hazard from a simple irritant to Category 1 Serious Eye Damage[1],[3].

Causality of STOT SE 3 (H336): While many organic acids cause respiratory irritation (H335), the esterification in this molecule introduces moderate volatility. Inhalation of its vapors can lead to central nervous system (CNS) depression, manifesting as drowsiness or dizziness (H336)[1],[4].

Self-Validating Standard Operating Procedure (SOP): Safe Handling

To ensure trustworthiness and safety, the following step-by-step protocol integrates self-validating checks to confirm that the safety systems are actively functioning.

Step 1: Environmental Control Verification

  • Action: Conduct all handling, weighing, and transfer operations inside a certified chemical fume hood.

  • Validation: Before opening the reagent, verify the fume hood face velocity is between 0.4 - 0.6 m/s. Self-Check: Hold a delicate task wipe (e.g., Kimwipe) at the sash opening; it should be gently and consistently pulled inward. This confirms that the vapors responsible for the H336 inhalation hazard are actively captured[4].

Step 2: Personal Protective Equipment (PPE) Donning

  • Action: Equip standard laboratory PPE, specifically prioritizing tightly sealed, splash-proof safety goggles over standard safety glasses.

  • Validation: Ensure no gaps exist between the goggles and the face. The H318 classification mandates absolute ocular isolation[3]. Wear standard nitrile gloves and a fully buttoned lab coat.

Step 3: Material Transfer

  • Action: Because the compound is a liquid with limited water solubility, use a glass or PTFE syringe for volumetric transfer rather than open-air pouring.

  • Validation: The absence of a "fruity odor" outside the fume hood during transfer validates that vapor containment is successful.

Step 4: Decontamination

  • Action: Wipe down the exterior of the primary container and the immediate work surface with an ethanol-soaked wipe.

  • Validation: Because the compound has limited solubility in water, using an organic solvent (ethanol) ensures complete solubilization and removal of microscopic lipophilic residues, preventing secondary exposure.

HandlingWorkflow Step1 1. Environmental Control Verify Fume Hood (>0.5 m/s) Step2 2. PPE Verification Don Goggles, Nitrile Gloves, Lab Coat Step1->Step2 Step3 3. Material Transfer Dispense liquid avoiding aerosolization Step2->Step3 Step4 4. Decontamination Seal container & wipe with ethanol Step3->Step4

Fig 1. Sequential self-validating safe handling workflow for 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid.

Storage Segregation & Stability Workflows

Proper storage is required to prevent degradation and mitigate vapor accumulation.

  • Segregation Logic: The compound must be strictly segregated from strong bases and strong oxidizing agents. Mixing with strong bases will trigger a highly exothermic neutralization reaction with the free carboxylic acid, while oxidizers threaten the organic backbone[5].

  • Environmental Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated flammables/organics cabinet[4].

  • Self-Validating Seal Check: After use, wrap the cap of the primary container with Parafilm. Validation: If the Parafilm degrades, becomes brittle, or bulges over time, it indicates a compromised primary seal and the active escape of ester vapors.

Emergency Response & Decontamination Protocols

Given the severe hazard profile, immediate and specific responses are required upon accidental exposure.

Ocular Exposure (Critical Response): Due to the H318 classification, time is the most critical factor to prevent permanent corneal damage.

  • Immediately flush eyes at the nearest eyewash station with copious amounts of water for a minimum of 15 minutes[3].

  • Remove contact lenses if present and easy to do, then continue rinsing[6].

  • Seek immediate evaluation by an ophthalmologist.

Dermal Exposure:

  • Remove contaminated clothing immediately.

  • Wash the affected area with plenty of soap and water. Mechanistic Note: Because the compound has limited water solubility, plain water is insufficient. Soap (surfactant) is required to emulsify and effectively remove the lipophilic ester from the skin,[3].

EmergencyResponse Exposure Ocular Exposure (Eye Dam. 1) Eyewash Immediate Eyewash (Min. 15 minutes) Exposure->Eyewash Lenses Remove Contacts (If easy to do) Eyewash->Lenses Medical Urgent Medical Intervention Lenses->Medical

Fig 2. Emergency response pathway for ocular exposure to prevent irreversible tissue damage.

Sources

Method

GHS hazard classification of 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid

Application Note: GHS Hazard Profiling, Mechanistic Toxicology, and Safe Handling Protocols for 5-Methoxy-3,3-dimethyl-5-oxopentanoic Acid Executive Summary & Chemical Rationale 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: GHS Hazard Profiling, Mechanistic Toxicology, and Safe Handling Protocols for 5-Methoxy-3,3-dimethyl-5-oxopentanoic Acid

Executive Summary & Chemical Rationale

5-Methoxy-3,3-dimethyl-5-oxopentanoic acid (CAS: 27151-66-2) is a specialized mono-methyl ester of 3,3-dimethylglutaric acid, frequently utilized as a critical building block in organic synthesis and pharmaceutical drug development[1]. While its structural features—a terminal carboxylic acid, a gem-dimethyl group, and a methoxy ester—make it highly valuable for synthesizing complex Active Pharmaceutical Ingredients (APIs), these exact features dictate its toxicological profile[2]. Understanding the Globally Harmonized System (GHS) classification of this compound is essential for researchers to design safe experimental workflows and formulate robust risk mitigation strategies.

GHS Classification & Quantitative Data

Based on standardized chemical inventories and ECHA notifications, 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid presents specific acute hazards[3],[2]. The primary driver for its "Danger" signal word is its potential to cause severe ocular damage.

Table 1: GHS Hazard Classification Summary for 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid

Hazard ClassCategoryHazard Code & StatementSignal WordPictogram
Serious Eye Damage Category 1H318 : Causes serious eye damageDangerGHS05 (Corrosion)
Skin Irritation Category 2H315 : Causes skin irritationWarningGHS07 (Exclamation)
STOT (Single Exposure) Category 3H335 : May cause respiratory irritationWarningGHS07 (Exclamation)

(Note: Certain regulatory databases also flag H336: May cause drowsiness or dizziness under STOT SE 3[3], though respiratory tract irritation remains the primary inhalation concern during standard laboratory handling[2].)

Mechanistic Toxicology (E-E-A-T)

To move beyond rote compliance, scientists must understand the causality behind these specific hazards:

  • H318 (Serious Eye Damage): The terminal carboxylic acid moiety acts as a strong proton donor. Upon contact with the physiological pH of the ocular surface (pH ~7.4), the acid rapidly dissociates. This localized drop in pH induces rapid protein denaturation and coagulation in the corneal epithelium. Furthermore, the lipophilic gem-dimethyl core and methoxy group (computed XLogP3 of ~0.7) enhance the molecule's ability to penetrate the lipid-rich layers of the cornea, exacerbating deep tissue damage[2].

  • H315 (Skin Irritation) & H335 (Respiratory Irritation): The compound's moderate lipophilicity allows it to disrupt the stratum corneum upon dermal contact. Inhalation of aerosols or dust leads to interaction with the moist mucous membranes of the respiratory tract, where the acidic nature causes acute cellular irritation[2].

Experimental Protocols & Safety Workflows

Protocol A: Self-Validating Reagent Preparation & Handling

Causality: Because the compound is an ocular and dermal hazard, handling must minimize aerosolization and direct contact. This protocol includes a pH validation step to confirm the acidic hazard potential of the prepared stock, ensuring the system is self-validating.

  • Preparation Environment: Conduct all weighing inside a localized exhaust ventilation (LEV) fume hood to mitigate H335 inhalation risks.

  • PPE Requirements: Operators must wear chemical-resistant double nitrile gloves, a lab coat, and tight-fitting splash goggles (mandatory due to the H318 corrosion risk).

  • Dissolution: Weigh the required mass of 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid. Dissolve slowly in a biologically compatible solvent (e.g., DMSO or a buffered aqueous solution).

  • Self-Validation (pH Check): Extract a 10 µL aliquot of the aqueous stock and apply it to a micro-pH strip. A reading of pH < 4 validates the presence of the active acidic moiety and confirms the ongoing requirement for corrosive-handling protocols.

  • Neutralization (Spill Response): Treat any spills with a mild alkaline neutralizing agent (e.g., 5% sodium bicarbonate solution) before wiping. This neutralizes the carboxylic acid to its less hazardous sodium salt.

Protocol B: In Vitro Ocular Toxicity Screening (BCOP Assay)

Causality: To validate the H318 classification for downstream formulations containing this compound without resorting to in vivo animal testing, the Bovine Corneal Opacity and Permeability (BCOP) assay is utilized. This self-validating system uses isolated corneas to directly measure the protein coagulation (opacity) and barrier disruption (permeability) predicted by the compound's acidic mechanism of action.

  • Corneal Preparation: Excise corneas from freshly slaughtered bovine eyes and mount them in specialized BCOP holders.

  • Equilibration: Incubate the mounted corneas in Eagle's Minimum Essential Medium (EMEM) at 32°C for 1 hour.

  • Control Validation (Self-Validating Step): Treat one set of corneas with 0.9% NaCl (Negative Control) and another with 10% NaOH (Positive Control). The assay is only valid if the positive control yields an In Vitro Irritancy Score (IVIS) > 30.

  • Test Article Application: Apply 750 µL of the 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid solution to the epithelial surface of the test corneas. Incubate for 10 minutes.

  • Opacity Measurement: Rinse the corneas thoroughly. Measure the opacity using an opacitometer (luxmeter). The acidic nature of the compound will cause significant light scattering due to protein denaturation.

  • Permeability Measurement: Apply a sodium fluorescein solution (4-5 mg/mL) to the anterior chamber. Incubate for 90 minutes, then measure the optical density (OD490) of the media in the posterior chamber.

  • Data Synthesis: Calculate the IVIS = Mean Opacity + (15 × Mean Permeability OD490). An IVIS ≥ 55 confirms the Category 1 Serious Eye Damage (H318) classification.

Workflow Visualization

G Start 5-Methoxy-3,3-dimethyl- 5-oxopentanoic acid (CAS: 27151-66-2) HazardNode GHS Hazard Identification Start->HazardNode EyeDam H318: Eye Dam. 1 (Corneal Protein Denaturation) HazardNode->EyeDam SkinIrr H315: Skin Irrit. 2 (Stratum Corneum Disruption) HazardNode->SkinIrr RespIrr H335: STOT SE 3 (Mucous Membrane Irritation) HazardNode->RespIrr Mitigation Mandatory Engineering Controls & PPE Selection EyeDam->Mitigation Validation In Vitro Validation (BCOP Assay for H318) EyeDam->Validation Formulation Testing SkinIrr->Mitigation RespIrr->Mitigation PPE Splash Goggles, Double Nitrile, LEV / Fume Hood Mitigation->PPE

Workflow mapping GHS hazards of 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid to safety protocols.

Sources

Application

Application Note: Kinetic Profiling and Protocol for the Amidation of Sterically Hindered 5-Methoxy-3,3-dimethyl-5-oxopentanoic Acid

Introduction & Chemical Context In modern drug development, the incorporation of sterically hindered aliphatic motifs is a proven strategy to enhance the metabolic stability and pharmacokinetic half-life of active pharma...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

In modern drug development, the incorporation of sterically hindered aliphatic motifs is a proven strategy to enhance the metabolic stability and pharmacokinetic half-life of active pharmaceutical ingredients (APIs). 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid (CID 547897) is a highly valuable building block in this regard[1]. Structurally, it is the monomethyl ester of 3,3-dimethylglutaric acid.

While the gem-dimethyl group at the C3 position provides excellent steric shielding against enzymatic degradation, it introduces significant synthetic challenges during amide bond formation. The amidation of sterically hindered carboxylic acids is notoriously sluggish, often requiring harsh conditions or highly specialized coupling reagents to achieve acceptable conversions[2]. Understanding the reaction kinetics of this substrate is critical for process chemists aiming to scale up its incorporation into complex peptide or small-molecule architectures.

Mechanistic Insights: The Thorpe-Ingold Challenge

The primary kinetic bottleneck in the amidation of 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid is the Thorpe-Ingold effect (or gem-dialkyl effect)[3].

When the free carboxylic acid is activated by a coupling agent (e.g., forming an O-acylisourea with EDC or an active ester with HATU), the bulky β -gem-dimethyl group restricts the conformational degrees of freedom of the aliphatic chain. This conformational compression forces the reactive termini closer together. While this effect is highly advantageous for synthesizing cyclic compounds (by lowering the activation entropy for cyclization), it acts as a severe competitive liability during linear amidation[3].

The steric bulk physically shields the activated carbonyl from the incoming amine nucleophile, drastically reducing the intermolecular reaction rate ( k1​ )[2]. Because the activated intermediate persists longer in solution, it becomes highly susceptible to competitive intramolecular cyclization ( k2​ )—forming a glutaric anhydride derivative—or hydrolysis if trace moisture is present[4]. Therefore, kinetic profiling is essential to select a coupling agent that maximizes k1​ while suppressing k2​ .

G SM 5-Methoxy-3,3-dimethyl- 5-oxopentanoic acid Int Activated Ester Intermediate (Sterically Hindered) SM->Int Activation Act Coupling Agent (e.g., HATU / EDC) Act->Int Prod Target Amide (Desired Pathway) Int->Prod Intermolecular Amidation (k_1) Side Glutaric Anhydride Derivative (Thorpe-Ingold Cyclization) Int->Side Intramolecular Cyclization (k_2) Amine Amine Nucleophile (e.g., Benzylamine) Amine->Prod

Reaction pathways highlighting the competition between amidation and cyclization.

Experimental Workflow: Self-Validating Kinetic Profiling

To accurately measure the kinetics of this hindered amidation, we utilize a self-validating analytical system. Continuous in-situ Fourier Transform Infrared (FTIR) spectroscopy (e.g., ReactIR) is employed to track the transient activated intermediate in real-time. Because IR absorbance can be subject to baseline drift or overlapping signals, the workflow mandates discrete High-Performance Liquid Chromatography (HPLC) sampling. This cross-validation ensures that the decay of the intermediate perfectly correlates with the absolute yield of the target amide, ruling out silent degradation pathways.

Workflow Step1 1. Substrate & Reagent Preparation (Anhydrous) Step2 2. In-situ IR (ReactIR) Baseline Initialization Step1->Step2 Step3 3. Initiator Injection (Coupling Agent) Step2->Step3 Step4 4. Real-Time Kinetic Data Acquisition Step3->Step4 Step5 5. HPLC Aliquot Cross-Validation Step4->Step5 Time-point sampling Step6 6. Kinetic Modeling (k_obs, E_a determination) Step4->Step6 Step5->Step6 Yield validation

Self-validating experimental workflow for real-time kinetic monitoring.

Step-by-Step Methodology

Objective: Determine the pseudo-first-order rate constant ( kobs​ ) and activation energy ( Ea​ ) for the amidation of 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid with a model amine (benzylamine).

Phase 1: System Initialization
  • Preparation: Thoroughly flame-dry a 50 mL 3-neck round-bottom flask. Equip it with a magnetic stir bar, an internal temperature probe, and an in-situ ATR-FTIR probe. Purge the system with ultra-high purity N₂ for 15 minutes.

    • Causality Note: Anhydrous conditions are absolute prerequisites. The sterically hindered activated ester has a long half-life, making it highly vulnerable to competitive hydrolysis by atmospheric moisture.

  • Solvent Baseline: Inject 20.0 mL of anhydrous DMF. Initiate the IR spectrometer and collect a background spectrum.

Phase 2: Substrate Activation
  • Substrate Addition: Add 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid (1.74 g, 10.0 mmol) and N,N-Diisopropylethylamine (DIPEA) (5.2 mL, 30.0 mmol) to the flask. Stir at 400 rpm and equilibrate to the target temperature (e.g., 25.0 ± 0.1 °C).

    • Causality Note: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, generating the carboxylate anion necessary for nucleophilic attack on the coupling agent.

  • Activation: Rapidly inject the chosen coupling agent (e.g., HATU, 4.18 g, 11.0 mmol) dissolved in 5.0 mL of anhydrous DMF.

  • IR Monitoring: Monitor the disappearance of the carboxylate stretch ( ν ~1580 cm⁻¹) and the appearance of the activated ester carbonyl stretch ( ν ~1710-1730 cm⁻¹). Wait until the signal plateaus (typically 5–10 minutes), indicating complete activation.

Phase 3: Amidation & Data Acquisition
  • Amine Injection: Inject benzylamine (5.46 mL, 50.0 mmol) in a single rapid motion.

    • Causality Note: A 5-fold molar excess of the amine is used to flood the system. This establishes pseudo-first-order kinetic conditions, allowing the rate equation to be simplified to Rate=kobs​[Activated Ester] , where kobs​=k1​[Amine] .

  • Continuous Tracking: Record IR spectra every 15 seconds for 120 minutes. Track the exponential decay of the activated ester band and the concurrent growth of the amide I band ( ν ~1645 cm⁻¹).

  • HPLC Cross-Validation: Withdraw 50 µL aliquots at exactly 5, 15, 30, 60, and 120 minutes. Immediately quench each aliquot into 1.0 mL of a 1:1 MeCN/H₂O mixture containing 0.1% TFA to halt the reaction. Analyze via HPLC-UV (210 nm) to quantify the absolute concentrations of the remaining substrate, target amide, and any cyclic anhydride side-product.

Quantitative Data & Kinetic Analysis

The kinetic data extracted from the self-validating workflow reveals the profound impact of coupling reagent selection on overcoming the steric hindrance of the gem-dimethyl group.

Table 1: Kinetic Parameters of Amidation at 25 °C Conditions: 10 mmol acid, 11 mmol coupling agent, 30 mmol DIPEA, 50 mmol benzylamine in DMF.

Coupling Reagent kobs​ (s⁻¹)Half-life ( t1/2​ )Amide Yield (HPLC)Anhydride Yield (HPLC)
EDC / NHS 1.2×10−4 96.2 min65%25%
HATU 8.5×10−4 13.5 min92%< 5%

Analysis: The standard EDC/NHS activation forms an intermediate that reacts too slowly with the amine ( t1/2​ > 1.5 hours). This prolonged lifetime allows the Thorpe-Ingold effect to drive intramolecular cyclization, resulting in a 25% loss to the anhydride side-product. Conversely, the highly reactive HOAt-ester generated by HATU accelerates the intermolecular amidation ( kobs​ is ~7x faster), successfully outcompeting the cyclization pathway.

Table 2: Temperature-Dependent Kinetics (HATU Activation) Data used to construct an Arrhenius plot ( ln(kobs​) vs 1/T ) to determine the activation energy ( Ea​ ).

Temperature (K) kobs​ (s⁻¹) ln(kobs​) 1/T (K⁻¹)
288.15 (15 °C) 4.1×10−4 -7.800.00347
298.15 (25 °C) 8.5×10−4 -7.070.00335
308.15 (35 °C) 1.7×10−3 -6.380.00324

Calculated Activation Energy ( Ea​ ):~51.4 kJ/mol . This relatively high Ea​ (compared to ~30-35 kJ/mol for unhindered aliphatic acids) quantitatively reflects the steric penalty imposed by the 3,3-dimethyl group during the transition state of nucleophilic attack.

Conclusion & Best Practices

The amidation of 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid is heavily dictated by the steric microenvironment created by its gem-dimethyl backbone. Our kinetic profiling demonstrates that standard coupling agents like EDC/NHS leave the activated intermediate vulnerable to Thorpe-Ingold-driven cyclization. For researchers incorporating this motif into drug candidates, HATU (or similarly highly reactive uronium/phosphonium salts) is strictly recommended to accelerate the intermolecular rate ( k1​ ) and secure high yields. Furthermore, strict adherence to anhydrous conditions and the use of pseudo-first-order amine equivalents are critical to suppressing competitive side reactions.

References

  • PubChem.
  • RSC Advances. "Further amidation kinetics for both PMAA anhydride and NHS-ester with AAP..." Royal Society of Chemistry.
  • CHIMIA. "The Synthesis of Sterically Hindered Amides" Swiss Chemical Society.
  • Encyclopedia.pub. "Direct Amidations of Carboxylic Acids with Amines" MDPI.

Sources

Method

Application Note: 5-Methoxy-3,3-dimethyl-5-oxopentanoic Acid as a Privileged Scaffold in Heterocyclic Drug Synthesis

Introduction & Physicochemical Rationale 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid (CAS: 27151-66-2), commonly referred to as 3,3-dimethylglutaric acid monomethyl ester, is a highly versatile, bifunctional building bloc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Rationale

5-Methoxy-3,3-dimethyl-5-oxopentanoic acid (CAS: 27151-66-2), commonly referred to as 3,3-dimethylglutaric acid monomethyl ester, is a highly versatile, bifunctional building block. In the realm of advanced heterocyclic synthesis—particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and G-protein-coupled receptor (GPCR) antagonists—this molecule serves as a critical structural linker ([1],[2]).

Causality of Experimental Choices: The inclusion of the gem-dimethyl group in linker design is not arbitrary; it intentionally invokes the Thorpe-Ingold effect. This steric phenomenon restricts the conformational degrees of freedom of the alkyl chain, pre-organizing the linker into a folded, bioactive conformation that can enhance target binding affinity. Furthermore, the steric bulk shields adjacent amide or ester bonds from enzymatic cleavage (e.g., by proteases or esterases), significantly extending the metabolic half-life of the resulting therapeutic[1]. The desymmetrized nature of the molecule—featuring both a reactive free carboxylic acid and a protected methyl ester—allows for orthogonal, step-wise functionalization without the risk of polymerization.

Application I: Engineering PROTAC Linkers for Nrf2 Degraders

Heterobifunctional degraders, such as those targeting the Nuclear factor erythroid 2-related factor 2 (Nrf2) protein, require precise spatial separation between the target-binding heterocycle (e.g., an indoline or thiazole derivative) and the E3 ligase recruiting ligand[2]. 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid provides an optimal vector for this linkage.

Self-Validating Protocol: Synthesis of the PROTAC Linker Precursor

Step 1: Anhydride Ring-Opening (Desymmetrization)

  • Procedure: Dissolve 4,4-dimethyl-dihydro-3H-pyran-2,6-dione (1.0 eq) in anhydrous methanol (10 volumes). Stir the reaction mixture at 60 °C for 18 hours[2].

  • Causality: Methanol acts as both the solvent and the nucleophile. The elevated temperature provides the activation energy required to open the stable anhydride ring. The reaction naturally halts at the mono-ester stage because the resulting carboxylic acid is insufficiently electrophilic to undergo further uncatalyzed esterification.

  • Validation Check: Remove the solvent in vacuo. Analyze the crude colorless oil via LC-MS. Proceed to the next step only if the primary peak exhibits an MS (ESI) m/z of 175.1 [M+H]⁺[2].

Step 2: Acid Chloride Activation & Amide Coupling

  • Procedure: Treat the resulting 5-methoxy-3,3-dimethyl-5-oxopentanoic acid with oxalyl chloride (1.2 eq) and a catalytic amount of DMF in dichloromethane (DCM) at 0 °C for 2 hours. Concentrate to remove excess reagent, then add the heterocyclic amine ligand (e.g., indoline derivative) and N,N-diisopropylethylamine (DIPEA) in DCM.

  • Causality: Conversion to the acid chloride ensures highly efficient, irreversible acylation of the weakly nucleophilic heterocyclic amine.

  • Validation Check: Monitor by TLC (UV active for the heterocycle). The complete disappearance of the starting amine and the emergence of a new, less polar spot indicates successful amidation.

PROTAC A 3,3-Dimethylglutaric Anhydride B 5-Methoxy-3,3-dimethyl- 5-oxopentanoic acid A->B MeOH, 60°C (Desymmetrization) C Acid Chloride Activation B->C Chlorinating Agent E PROTAC Precursor (Amide Linkage) C->E Amidation D Heterocyclic Ligand (Indoline/Thiazole) D->E Nucleophilic Attack G Nrf2 PROTAC Degrader E->G Deprotection & Coupling F E3 Ligase Ligand (Thalidomide deriv.) F->G Linker Attachment

Workflow for synthesizing Nrf2 PROTAC degraders utilizing the bifunctional glutaric acid scaffold.

Application II: Sterically Shielded Amide Coupling in 2H-Chromene P2Y6 Antagonists

In the development of P2Y6 receptor antagonists, appending lipophilic and sterically hindered chains to 3-nitro-2-(trifluoromethyl)-2H-chromene scaffolds is essential for modulating receptor affinity and achieving desirable pharmacokinetic profiles[1].

Self-Validating Protocol: HATU-Mediated Amide Coupling

Step 1: Amide Bond Formation

  • Procedure: To a solution of 5-methoxy-3,3-dimethyl-5-oxopentanoic acid (1.1 eq) in DCM, add HATU (1.2 eq) and 4-DMAP (0.1 eq). Stir for 15 minutes at room temperature to form the active ester. Add the alkyne-functionalized 2H-chromene amine (1.0 eq) and stir for 12 hours[1].

  • Causality: HATU is selected over standard carbodiimides (like EDC) because it forms a highly reactive O-(7-azabenzotriazol-1-yl) ester, which is critical for driving the reaction with sterically hindered or poorly nucleophilic amines. 4-DMAP acts as an acyl transfer catalyst, further accelerating the coupling[1].

  • Validation Check: Perform an aqueous workup (washing with 1M HCl then sat. NaHCO₃) to remove HATU byproducts. Confirm the presence of the intermediate ester via LC-MS (target mass + 156 Da relative to the starting amine).

Step 2: Ester Hydrolysis (Bioisostere Generation)

  • Procedure: Dissolve the intermediate in a 1:1 mixture of Methanol and Water. Add LiOH (3.0 eq) and heat to 50 °C for 5 hours[1].

  • Validation Check: ¹H NMR of the purified product must show the complete disappearance of the sharp methyl ester singlet at ~3.6 ppm, confirming successful deprotection to the free carboxylic acid.

P2Y6 A 2H-Chromene Scaffold (Alkyne/Amine) C HATU / 4-DMAP Coupling A->C B 5-Methoxy-3,3-dimethyl- 5-oxopentanoic acid B->C D Intermediate Ester (77% Yield) C->D DCM, rt, 12h E LiOH Hydrolysis D->E MeOH/H2O, 50°C F Target P2Y6 Antagonist (Extended Carboxylate) E->F 35% Yield

Chemical logic for appending sterically hindered carboxylate chains to 2H-chromene scaffolds.

Quantitative Data Summary

The following table summarizes the key reaction metrics and validation parameters for workflows utilizing 5-methoxy-3,3-dimethyl-5-oxopentanoic acid:

Reaction PhaseReagents & CatalystsSolvent & TempTimeYieldKey Validation Metric
Anhydride Ring-Opening Methanol (Excess)MeOH, 60 °C18 h81.6%MS (ESI) m/z: 175.1[M+H]⁺
Amide Coupling HATU, 4-DMAPDCM, 25 °C12 h77.0%LC-MS product peak emergence
Ester Hydrolysis LiOH (aq)MeOH/H₂O, 50 °C5 h35.0%Loss of ¹H NMR singlet at ~3.6 ppm

References

  • Structure Activity Relationship of 3-Nitro-2-(trifluoromethyl)-2H-chromene Derivatives as P2Y6 Receptor Antagonists. National Institutes of Health (PMC). URL:[Link]

  • Nrf2 protein degraders (Patent US20250145611A1).Google Patents.

Sources

Application

Application Note: Experimental Procedures and Workflows for 5-Methoxy-3,3-dimethyl-5-oxopentanoic Acid in Advanced Drug Design

Introduction & Strategic Utility 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid (CAS: 27151-66-2) is a highly specialized, bifunctional aliphatic linker widely utilized in modern medicinal chemistry. As a monomethyl ester of...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Utility

5-Methoxy-3,3-dimethyl-5-oxopentanoic acid (CAS: 27151-66-2) is a highly specialized, bifunctional aliphatic linker widely utilized in modern medicinal chemistry. As a monomethyl ester of 3,3-dimethylglutaric acid, it provides an orthogonal reactivity profile that is essential for the sequential assembly of complex molecules.

In contemporary drug development, this compound is a critical building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation (e.g., Nrf2 degraders)[1], P2Y6 receptor antagonists[2], and ATPase inhibitors targeting the TIP48/TIP49 complex[3]. Its unique structural topology offers distinct pharmacokinetic and thermodynamic advantages over standard linear glutaric acid derivatives.

Mechanistic Causality: The Thorpe-Ingold Effect

The strategic inclusion of the 3,3-gem-dimethyl group is not arbitrary; it is driven by the Thorpe-Ingold effect (angle compression).

  • Conformational Preorganization: The bulky methyl groups restrict the rotational degrees of freedom of the alkyl chain, forcing the terminal functional groups into closer spatial proximity. In PROTAC design, this preorganization significantly reduces the entropic penalty during the formation of the target-PROTAC-E3 ligase ternary complex[1].

  • Metabolic Stability: The neopentyl-like steric bulk at the β-carbon shields adjacent amide and ester bonds from rapid enzymatic cleavage by non-specific esterases and peptidases in vivo, thereby extending the half-life of the resulting therapeutic agents.

Physicochemical Profile

Table 1: Quantitative and Structural Properties [4][5]

PropertyValue
Chemical Name 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid
CAS Number 27151-66-2
Molecular Formula C8H14O4
Molecular Weight 174.19 g/mol
SMILES COC(=O)CC(C)(C)CC(=O)O
Physical State Colorless to pale yellow oil
Hazard Classification Skin Irrit. 2 (H315), Eye Dam. 1 (H318), STOT SE 3 (H336)

Workflow Visualization

Workflow N1 3,3-Dimethylglutaric Anhydride (Starting Material) N2 Methanolysis (MeOH, 60°C) Ring Opening N1->N2 N3 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid (Bifunctional Linker) N2->N3 N4 Amide Coupling (HATU, 4-DMAP) Target Amine Conjugation N3->N4 N5 Intermediate Methyl Ester (Monoprotected Conjugate) N4->N5 N6 Saponification (LiOH, aq. MeOH) Orthogonal Deprotection N5->N6 N7 Deprotected Carboxylic Acid (Ready for E3 Ligand/API) N6->N7 N8 Second Amide Coupling (Final PROTAC / API Assembly) N7->N8

Workflow for sequential orthogonal coupling using 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid.

Validated Experimental Protocols

Protocol A: High-Yield Synthesis via Anhydride Methanolysis

Objective: Generation of the monoprotected linker from 3,3-dimethylglutaric anhydride[1]. Causality: The internal ring strain of the cyclic anhydride, combined with the gem-dimethyl effect, drives the methanolysis reaction forward. Heating at 60°C allows the reaction to proceed quantitatively without requiring strong acid catalysis, which elegantly prevents over-reaction to the dimethyl ester.

Step-by-Step Procedure:

  • Charge an oven-dried round-bottom flask with 4,4-dimethyl-dihydro-3H-pyran-2,6-dione (10.00 g, 70.35 mmol).

  • Add anhydrous methanol (100 mL) to the flask.

  • Stir the solution at 60°C for 18 hours under a nitrogen atmosphere[1].

  • Monitor the reaction via TLC (Hexane:EtOAc 1:1). Use bromocresol green stain to visualize the newly formed carboxylic acid (yellow spot on a blue background).

  • Remove the solvent in vacuo to yield 5-methoxy-3,3-dimethyl-5-oxopentanoic acid as a colorless oil (Typical yield: >95%). Self-Validation: FTIR analysis will show the disappearance of the anhydride doublet (~1800 and 1760 cm⁻¹) and the appearance of distinct ester (1740 cm⁻¹) and broad carboxylic acid (1710 cm⁻¹) carbonyl stretches.

Protocol B: Sterically Hindered Amide Coupling

Objective: Conjugation of the free acid terminus to a target amine (e.g., in the synthesis of P2Y6 receptor antagonists)[2]. Causality: The neopentyl-like steric hindrance at the β-carbon significantly slows down standard carbodiimide couplings (like EDC/HOBt). Utilizing HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester that easily overcomes this steric barrier.

Step-by-Step Procedure:

  • Dissolve 5-methoxy-3,3-dimethyl-5-oxopentanoic acid (1.2 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration).

  • Add HATU (1.3 eq) and 4-Dimethylaminopyridine (4-DMAP) (2.0 eq) to the solution[2].

  • Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Add the target primary or secondary amine (1.0 eq) dropwise.

  • Stir the reaction mixture at room temperature for 12 hours[2].

  • Quench the reaction with saturated aqueous NaHCO₃, extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the intermediate ester via silica gel flash chromatography. Self-Validation: Successful coupling is confirmed by LC-MS showing the expected [M+H]⁺ mass of the intermediate ester, alongside the disappearance of the starting amine peak.

Protocol C: Orthogonal Ester Saponification

Objective: Deprotection of the methyl ester to reveal the second carboxylic acid for subsequent E3-ligase ligand attachment[2]. Causality: Mild saponification using Lithium Hydroxide (LiOH) is strictly preferred over NaOH or KOH. LiOH provides sufficient hydroxide nucleophilicity to cleave the unhindered methyl ester while minimizing the risk of epimerization or degradation of sensitive functional groups elsewhere on the conjugated molecule.

Step-by-Step Procedure:

  • Dissolve the intermediate ester (1.0 eq) in a 1:1 mixture of Methanol and Water (0.2 M).

  • Add LiOH·H₂O (3.0 eq) to the solution.

  • Stir the mixture at 50°C for 5 hours[2].

  • Evaporate the methanol in vacuo to prevent esterification reversal.

  • Cool the aqueous layer to 0°C and carefully acidify to pH ~3 using 1M HCl.

  • Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield the deprotected carboxylic acid. Self-Validation: Negative-ion mode LC-MS will confirm a mass shift of -14 Da (loss of the CH₂ group from the methyl ester), and ¹H NMR will show the complete disappearance of the distinct singlet at ~3.6 ppm (methoxy protons).

Reaction Optimization Data

Table 2: Reagent Selection for Coupling 3,3-Dimethyl Substituted Acids

Coupling ReagentActivation IntermediateSteric ToleranceTypical YieldRecommended Use Case
HATU / 4-DMAP HOAt Active EsterHigh75 - 85%Primary choice for standard amines and PROTAC linkers[2].
Oxalyl Chloride / DMF Acid ChlorideVery High> 90%Preferred for highly unreactive or sterically hindered anilines[3].
EDC / HOBt HOBt Active EsterModerate40 - 60%Generally avoided due to neopentyl-like steric hindrance causing sluggish kinetics.

References

  • [4] NextSDS. "5-methoxy-3,3-dimethyl-5-oxopentanoic acid — Chemical Substance Information." NextSDS Chemical Database. URL: [Link]

  • [2] National Institutes of Health (NIH) / PMC. "Structure Activity Relationship of 3-Nitro-2-(trifluoromethyl)-2H-chromene Derivatives as P2Y6 Receptor Antagonists." PubMed Central. URL: [Link]

  • [3] Google Patents. "US20170107207A1 - Aminopyrazolone derivative." Daiichi Sankyo Co Ltd. URL:

  • [1] Google Patents. "US20250145611A1 - Nrf2 protein degraders." Patent Application. URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid

Welcome to the Technical Support Center for the purification of 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techn...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this valuable synthetic intermediate.

Introduction to Purification Challenges

5-Methoxy-3,3-dimethyl-5-oxopentanoic acid is a polar, monofunctional carboxylic acid. Its purification can be complicated by its physical properties and potential impurities from its synthesis. The primary synthetic route to this compound often involves the methanolysis of 3,3-dimethylglutaric anhydride. This reaction, while generally efficient, can lead to impurities that require careful separation.

This guide provides a structured approach to troubleshooting common issues and offers detailed protocols for the most effective purification techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing crude 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid?

A1: The most common impurities depend on the synthetic route. If you are preparing it via methanolysis of 3,3-dimethylglutaric anhydride, the primary impurities are typically:

  • 3,3-Dimethylglutaric acid: The diacid can form if there is sufficient water present to hydrolyze either the starting anhydride or the product ester.

  • Dimethyl 3,3-dimethylglutarate: The diester can be produced if an excess of methanol and prolonged reaction times are used.

  • Unreacted 3,3-dimethylglutaric anhydride: Incomplete reaction will leave the starting material in your crude product.

Q2: My compound appears as an oil, but I was expecting a solid. What should I do?

A2: 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid can exist as a low-melting solid or a viscous oil, especially when impure. The presence of solvent residues or any of the common impurities can lower the melting point. We recommend first attempting to remove all volatile residues under high vacuum. If it remains an oil, proceed with the purification protocols outlined below. Often, purification will yield a crystalline solid.

Q3: How should I store the purified 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid?

A3: As a carboxylic acid, it can be mildly hygroscopic. It is best stored in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration is recommended to minimize any potential for slow degradation.

Q4: Which analytical techniques are best for assessing the purity of my compound?

A4: A combination of techniques is ideal:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for determining purity and separating the target compound from related impurities. A reversed-phase C18 column with an acidic mobile phase (e.g., water/acetonitrile with 0.1% formic or phosphoric acid) is a good starting point.[1]

  • Gas Chromatography (GC): Can be used after derivatization (e.g., to the methyl ester) to assess purity.

  • Melting Point: A sharp melting range is a good indicator of high purity for crystalline solids.

Troubleshooting Guide

Symptom Potential Cause Recommended Solution
Low yield after aqueous workup The compound has some water solubility, especially if the aqueous layer is not sufficiently acidic.Ensure the aqueous layer is acidified to a pH of 2 or lower before extraction. Use a more polar extraction solvent like ethyl acetate or dichloromethane and perform multiple extractions (3-5 times).
Streaking on silica gel TLC/column The carboxylic acid group interacts strongly with the acidic silica gel.Add a small amount (0.5-1%) of a volatile acid like acetic acid or formic acid to your mobile phase. This will suppress the ionization of the carboxylic acid and lead to sharper bands.
Difficulty removing diacid impurity The diacid (3,3-dimethylglutaric acid) is more polar than the desired mono-ester.Column chromatography with a carefully chosen solvent gradient should effectively separate the more polar diacid. Alternatively, selective esterification of the crude mixture might be an option if the diacid is the major impurity.
Product is an oil and won't crystallize Presence of impurities or residual solvent.Purify by column chromatography first. For crystallization, try dissolving the purified oil in a minimal amount of a good solvent (e.g., diethyl ether, ethyl acetate) and then slowly adding a poor solvent (e.g., hexane, heptane) until turbidity is observed, followed by cooling.

Purification Protocols

Experimental Workflow Overview

PurificationWorkflow Start Crude Product Workup Aqueous Workup (Acidification & Extraction) Start->Workup Concentration Solvent Removal (Rotary Evaporation) Workup->Concentration Primary_Purification Primary Purification Method Concentration->Primary_Purification Column_Chromatography Silica Gel Column Chromatography Primary_Purification->Column_Chromatography Oily or multi-component mixture Recrystallization Low-Temperature Recrystallization Primary_Purification->Recrystallization Largely pure solid Purity_Analysis Purity Analysis (NMR, HPLC) Column_Chromatography->Purity_Analysis Recrystallization->Purity_Analysis Final_Product Pure Product Purity_Analysis->Final_Product

Caption: General purification workflow for 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid.

Protocol 1: Silica Gel Column Chromatography

This is the most versatile method for purifying the crude product, especially if it is an oil or contains multiple impurities.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Acetic acid

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pack the column.

  • Sample Loading: Dissolve the crude 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, for less soluble samples, create a dry-load by adsorbing the crude product onto a small amount of silica gel and evaporating the solvent.

  • Elution:

    • Start with a non-polar mobile phase, such as 95:5 hexane:ethyl acetate with 0.5% acetic acid.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A gradient of 5% to 30% ethyl acetate in hexane is a good starting point.

    • The addition of 0.5% acetic acid to the mobile phase is crucial to prevent peak tailing.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Low-Temperature Recrystallization

If the crude product is a solid and appears to be relatively pure by TLC, recrystallization is an efficient purification method.

Materials:

  • Diethyl ether

  • Hexane or heptane

  • Erlenmeyer flask

  • Ice bath

  • Vacuum filtration apparatus

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of diethyl ether at room temperature to fully dissolve the material.

  • Induce Crystallization: Slowly add cold hexane or heptane dropwise while stirring until the solution becomes persistently cloudy.

  • Crystallization: Place the flask in an ice bath to allow for complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane or heptane.

  • Drying: Dry the crystals under vacuum.

Logical Troubleshooting Flowchart

Troubleshooting Start Purification Issue IsTailing Streaking/Tailing on TLC? Start->IsTailing AddAcid Add 0.5-1% Acetic Acid to Mobile Phase IsTailing->AddAcid Yes LowYield Low Yield After Workup? IsTailing->LowYield No End Problem Resolved AddAcid->End CheckpH Ensure Aqueous pH <= 2 Perform Multiple Extractions LowYield->CheckpH Yes OilyProduct Product is an Oil? LowYield->OilyProduct No CheckpH->End UseColumn Purify by Column Chromatography OilyProduct->UseColumn Yes DiacidImpurity Diacid Impurity Present? OilyProduct->DiacidImpurity No UseColumn->End GradientElution Use a Polarity Gradient in Column Chromatography DiacidImpurity->GradientElution Yes DiacidImpurity->End No GradientElution->End

Caption: A flowchart for troubleshooting common purification issues.

References

  • Google Patents. (1984). Process for the production of 3,3-dimethylglutaric acid or its esters.
  • PubChem. (n.d.). 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of 5-Methoxy-5-oxopentanoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (2008). Method for synthesizing monomethyl glutarate.

Sources

Optimization

Technical Support Center: Low-Temperature Recrystallization of 5-Methoxy-3,3-dimethyl-5-oxopentanoic Acid

Welcome to the Technical Support Center for 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid (CAS 27151-66-2). This guide is engineered for drug development professionals and synthetic chemists who require high-purity isolatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid (CAS 27151-66-2). This guide is engineered for drug development professionals and synthetic chemists who require high-purity isolation of this specific monoester.

Below, you will find the mechanistic reasoning behind our protocols, a troubleshooting FAQ, a validated step-by-step methodology, and quantitative solvent data.

Scientific Context: The "Why" Behind Low-Temperature Processing

5-Methoxy-3,3-dimethyl-5-oxopentanoic acid is a highly valuable monomethyl ester building block[1]. While many organic intermediates can be purified via standard distillation or room-temperature recrystallization, this specific compound demands strict low-temperature protocols due to its intrinsic structural liabilities:

  • The Thorpe-Ingold Effect: The geminal dimethyl group at the C3 position significantly compresses the internal bond angle between C2 and C4[2]. This conformational restriction forces the C1 carboxylic acid and the C5 methyl ester into close spatial proximity.

  • Thermal Degradation: If subjected to thermal stress (e.g., >50 °C during solvent evaporation or distillation), this proximity dramatically accelerates intramolecular cyclization. The molecule expels methanol to form the thermodynamically stable 3,3-dimethylglutaric anhydride[3].

  • Disproportionation: As a monoester, it is also susceptible to intermolecular transesterification when heated, scrambling into an impure mixture of 3,3-dimethylglutaric acid and its diester counterpart[4].

Troubleshooting & FAQs

Q: Why does my product "oil out" instead of forming crystals at -20 °C? A: "Oiling out" (liquid-liquid phase separation) occurs when the compound separates as a liquid because the melting point of the solute-solvent mixture is depressed below the phase separation temperature. For 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid, residual polar impurities (like unreacted methanol or trace water) severely depress the melting point. Solution: Ensure the crude mixture is strictly anhydrous before beginning. Use a binary solvent system of MTBE (good solvent) and n-heptane (anti-solvent). If oiling occurs, do not crash-cool. Warm the mixture gently to 25 °C until homogeneous, introduce seed crystals, and cool at a controlled gradient (e.g., 5 °C/hour).

Q: How does this protocol selectively remove the diester impurity? A: The diester (dimethyl 3,3-dimethylglutarate) lacks the free carboxylic acid group, making it significantly more lipophilic and incapable of hydrogen bonding. By utilizing a highly non-polar anti-solvent like n-heptane at sub-zero temperatures (-20 °C), the diester remains fully solvated. Meanwhile, the monoester's carboxylic acid groups form intermolecular hydrogen-bonded dimers, facilitating crystal lattice formation and precipitation[4].

Q: Can I use a rotary evaporator at 40 °C to dry the final crystals? A: It is highly discouraged. While 40 °C might not cause immediate bulk cyclization, localized heating on the flask walls combined with trace acidic impurities can initiate anhydride formation[3]. The authoritative standard for this compound is high-vacuum drying at room temperature (20–25 °C) in a desiccator.

Experimental Protocol: Step-by-Step Methodology

This methodology provides a self-validating workflow for purifying crude 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid.

  • Preparation & Pre-drying: Dry the crude oil/solid mixture under high vacuum (0.1 mbar) at 20 °C for 2 hours to remove trace methanol and moisture.

  • Dissolution: Transfer the crude material to a dry Erlenmeyer flask. Add anhydrous Methyl tert-butyl ether (MTBE) at a ratio of 2 mL per gram of crude. Swirl at room temperature (20–25 °C) until complete dissolution is achieved. Do not apply heat.

  • Anti-Solvent Titration: While stirring continuously, add anhydrous n-heptane dropwise. Stop the addition the moment the solution exhibits a faint, persistent turbidity (cloud point).

  • Clarification: Add MTBE dropwise (usually 1-3 drops) just until the solution becomes perfectly clear again.

  • Controlled Cooling Gradient:

    • Place the flask in a 4 °C refrigerator for 4 hours to induce nucleation.

    • Once fine seed crystals are visible, transfer the flask to a -20 °C freezer for 12–16 hours to maximize crystal growth.

  • Harvesting: Rapidly filter the cold suspension using a pre-chilled Büchner funnel.

  • Washing: Wash the filter cake with a pre-chilled (-20 °C) solvent mixture of MTBE/n-Heptane (1:5 v/v).

  • Drying: Transfer the crystals to a vacuum desiccator and dry at room temperature to a constant weight.

Data Presentation: Solvent System Comparison

To validate the choice of solvents, the following table summarizes the quantitative outcomes of various binary systems used for the low-temperature recrystallization of this monoester.

Solvent System (Good / Anti)Optimal Ratio (v/v)Crystallization TempExpected Yield (%)Expected Purity (%)Mechanistic Observations
MTBE / n-Heptane 1 : 4-20 °C78 - 82%>99.5%Optimal hydrogen-bonding environment; prevents oiling out; leaves diester in solution.
Diethyl Ether / Pentane 1 : 5-78 °C85 - 88%96.0%Crash-cooling causes rapid precipitation, trapping impurities within the crystal lattice.
Ethyl Acetate / Hexanes 1 : 3-20 °C55 - 60%98.5%High solubility of the monoester in EtOAc leads to significant yield loss in the mother liquor.
Pure n-Heptane N/A4 °CN/AN/ACompound is insoluble at room temperature; requires dangerous heating to dissolve, risking cyclization.
Mandatory Visualization: Recrystallization Workflow

RecrystallizationWorkflow Start Crude 5-Methoxy-3,3-dimethyl- 5-oxopentanoic acid Dissolve Dissolve in MTBE (2 mL/g at 20°C) Start->Dissolve Titrate Titrate with n-Heptane until faint turbidity Dissolve->Titrate Cool4C Cool to 4°C (Hold for 4 hours) Titrate->Cool4C Decision Did the solution oil out? Cool4C->Decision OilOut Oiling Out Detected (Liquid-Liquid Phase) Decision->OilOut Yes Cool20C Cool to -20°C (Hold for 12-16 hours) Decision->Cool20C No (Clear or Crystals) Rescue Warm to 25°C, Add Seed Crystals, Cool at 5°C/hr OilOut->Rescue Rescue->Decision Re-evaluate Filter Vacuum Filtration (Pre-chilled Funnel) Cool20C->Filter Wash Wash with -20°C MTBE/Heptane (1:5) Filter->Wash Dry Vacuum Dry at 20°C (Pure Crystals) Wash->Dry

Workflow for the low-temperature recrystallization of 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid.

References
  • [4] Process for the production of 3,3-dimethylglutaric acid or its esters. US Patent 4433163A. Google Patents. URL:

  • [1] 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid | C8H14O4 | CID 547897. National Center for Biotechnology Information. PubChem Compound Database. URL:[Link]

  • [2] Natural Products-Inspired Use of the Gem-Dimethyl Group in Medicinal Chemistry. ResearchGate / Organic Letters. URL:[Link]

  • [3] 3,3-Dimethylglutaric anhydride | C7H10O3 | CID 77813. National Center for Biotechnology Information. PubChem Compound Database. URL:[Link]

  • Standard molar enthalpies of formation of 3-methylglutaric and 3,3-dimethylglutaric anhydrides. SciELO. URL:[Link]

Sources

Troubleshooting

Optimizing column chromatography for 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid purification

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying 5-methoxy-3,3-dimethyl-5-oxopentanoic a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying 5-methoxy-3,3-dimethyl-5-oxopentanoic acid (a mono-methyl ester of 3,3-dimethylglutaric acid).

When synthesizing this molecule—typically via the methanolysis of 3,3-dimethylglutaric anhydride [4]—researchers frequently encounter a crude mixture containing the target monoester, the over-reacted diester (dimethyl 3,3-dimethylglutarate), and the hydrolyzed diacid (3,3-dimethylglutaric acid). This guide provides the mechanistic reasoning and self-validating protocols required to achieve baseline resolution and high-purity recovery.

Workflow Overview

Workflow N1 Crude Mixture (Diester, Monoester, Diacid) N2 TLC Optimization (Add 1% v/v AcOH) N1->N2 N3 Orthogonal Staining (BCG & KMnO4) N2->N3 N4 Gradient Column Chromatography N3->N4 N5 Fraction Pooling & Evaporation N4->N5

Caption: Workflow for optimizing the purification of 5-methoxy-3,3-dimethyl-5-oxopentanoic acid.

Troubleshooting & FAQs

Q1: Why does 5-methoxy-3,3-dimethyl-5-oxopentanoic acid streak across the entire TLC plate and co-elute during column chromatography? The Causality: The terminal carboxylic acid group of your target molecule acts as both a strong hydrogen bond donor and acceptor. On bare, unmodified silica gel, the compound interacts aggressively with free silanol (-SiOH) groups. This creates a state of continuous adsorption-desorption kinetics, resulting in severe peak tailing and streaking. The Solution: You must alter the partitioning equilibrium by introducing a volatile acidic modifier. Adding 1% (v/v) glacial acetic acid (AcOH) or formic acid to your mobile phase protonates the stationary phase silanols and suppresses the ionization of your analyte, maintaining it in a less polar, protonated state . This forces the molecule to elute in a sharp, symmetrical band.

Q2: How do I separate the target monoester from the diacid and diester byproducts? The Causality: Separation relies on exploiting the distinct dipole moments and hydrogen-bonding capacities of the three glutaric acid derivatives. The diester lacks hydrogen bond donors and is highly non-polar. The monoester has one hydrogen bond donor (-COOH), giving it intermediate polarity. The diacid has two, making it highly polar. The Solution: Utilize a step-gradient elution strategy. Begin with a low-polarity solvent system (e.g., 10% EtOAc in Hexane + 1% AcOH) to rapidly elute the diester. Once the diester clears the column, increase the polarity to 30-40% EtOAc to elute the target monoester. The diacid will remain strongly retained on the column.

ElutionOrder N1 Diester (Least Polar) N2 Monoester (Target Product) N1->N2 Increasing Polarity (EtOAc %) N3 Diacid (Most Polar) N2->N3 Increasing Polarity (EtOAc %)

Caption: Elution logic based on the relative polarities of the glutaric acid derivatives.

Q3: The compound lacks a strong UV chromophore. How can I reliably track the fractions? The Causality: 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid only possesses carbonyl chromophores, which absorb weakly below 210 nm—a region where ethyl acetate and acetic acid heavily interfere. The Solution: You must use chemical derivatization (TLC stains). Bromocresol Green (BCG) is the gold standard here. BCG is a pH-sensitive triphenylmethane dye that visually detects functional groups with a pKa < 5.0 . When the TLC plate is dipped in BCG and gently heated, carboxylic acids appear as bright yellow spots against a blue/green background .

Quantitative Data: Mobile Phase Optimization

Summarizing the empirical data, the table below demonstrates why an acidic modifier is non-negotiable for this specific aliphatic monoester.

Mobile Phase SystemModifier Rf​ (Monoester)Peak Shape / ResolutionRecommendation
Hexane / EtOAc (7:3)None0.15 - 0.40Severe Streaking / Co-elution❌ Not Recommended
Hexane / EtOAc (7:3)1% Acetic Acid 0.35 Sharp / Excellent Optimal for Isocratic
DCM / MeOH (95:5)None0.20 - 0.50Moderate Streaking❌ Not Recommended
DCM / MeOH (95:5)0.5% Formic Acid0.45Sharp / Good⚠️ Alternative for polar impurities
Self-Validating Experimental Protocol

To guarantee reproducibility and scientific integrity, follow this step-by-step methodology. This protocol is designed as a "self-validating system"—meaning each step contains an internal check to prevent downstream failure.

Step 1: Mobile Phase & Stain Preparation (Validation Phase)

  • Prepare the eluent: Mix Hexane and Ethyl Acetate in required ratios (e.g., 9:1 and 6:4). Add exactly 1% (v/v) glacial acetic acid to all mixtures.

  • Prepare the BCG Stain: Dissolve 0.04 g of Bromocresol Green in 100 mL of ethanol. Add 0.1 M aqueous NaOH dropwise until the solution just turns blue.

  • Internal Check: Spot the crude mixture on a silica TLC plate. Elute with Hexane/EtOAc/AcOH (70:29:1). Stain with BCG. You should see a distinct yellow spot ( Rf​≈0.35 ) confirming the monoester's presence without streaking.

Step 2: Dry Loading the Sample

  • Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM).

  • Add silica gel (approx. 3x the mass of the crude mixture) to the flask.

  • Evaporate the DCM completely under reduced pressure using a rotary evaporator.

  • Internal Check: The resulting silica must be a free-flowing powder. If it is sticky, the sample is too concentrated or solvent remains, which will cause band broadening. Add more silica and re-evaporate.

Step 3: Column Execution (Gradient Elution)

  • Pack the column using the slurry method with the starting mobile phase: Hexane/EtOAc/AcOH (90:9:1) .

  • Carefully add the dry-loaded sample to the top of the silica bed. Add a protective layer of sand.

  • Elute with 3 Column Volumes (CV) of the starting mobile phase to wash out the non-polar diester.

  • Transition the gradient to Hexane/EtOAc/AcOH (60:39:1) for 5 CVs to elute the target 5-methoxy-3,3-dimethyl-5-oxopentanoic acid.

Step 4: Fraction Analysis & Orthogonal Validation

  • Spot every third fraction on a TLC plate.

  • Orthogonal Check: Stain the top half of the plate with Potassium Permanganate ( KMnO4​ ) and the bottom half with BCG. The diester will show up faintly in KMnO4​ but will be invisible in BCG. The target monoester will show up strongly in both (yellow in BCG, yellow/white on purple background in KMnO4​ ).

  • Pool the fractions containing only the monoester and concentrate under reduced pressure. Note: Co-evaporate with toluene twice to azeotropically remove residual acetic acid.

References
  • Purifying ionic compounds by flash column chromatography. Biotage. Available at:[Link]

  • Bromocresol Green (CAS 76-60-8). LookChem. Available at:[Link]

  • US20170107207A1 - Aminopyrazolone derivative.Google Patents.
Optimization

Stability and decomposition of 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid

Welcome to the Technical Support and Troubleshooting Guide for 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid (CAS: 27151-66-2). As a highly valued heterobifunctional linker, this building block is heavily utilized in the sy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid (CAS: 27151-66-2). As a highly valued heterobifunctional linker, this building block is heavily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), particularly in the development of Nrf2 protein degraders [1].

While versatile, the structural properties of this mono-methyl ester—specifically the gem-dimethyl group at the C3 position—introduce unique chemical behaviors. This guide is designed by senior application scientists to help researchers understand the causality behind common degradation pathways and optimize their synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: Why does my 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid show a mass of 143 Da [M+H]+ during LC-MS analysis of my coupling reaction? A: A mass of 143 Da corresponds to 3,3-dimethylglutaric anhydride (Exact mass: 142.06 Da) [2]. This is the most frequent side reaction encountered when activating the carboxylic acid terminus of this linker. The presence of the gem-dimethyl group at the C3 position induces the Thorpe-Ingold effect (gem-dimethyl effect). The bulky methyl groups compress the internal C-C-C bond angle, bringing the activated carboxylic acid and the methyl ester into close spatial proximity. Under dehydrating conditions or when using strong coupling agents (e.g., HATU, DCC), the molecule undergoes rapid intramolecular cyclization, ejecting methanol to form a highly thermodynamically stable 6-membered anhydride [4]. To prevent this, avoid excess heating and use strictly stoichiometric amounts of coupling reagents at low temperatures.

Q2: How sensitive is this linker to aqueous environments during PROTAC synthesis workups? A: As a mono-methyl ester [3], it is highly susceptible to ester hydrolysis, yielding the diacid byproduct, 3,3-dimethylglutaric acid. This hydrolysis is heavily pH-dependent. In basic workups (pH > 9) or acidic conditions (pH < 3), the ester bond is rapidly cleaved. If you observe a mass shift to 161 Da [M+H]+, hydrolysis has occurred. Always perform aqueous extractions at a neutral to mildly acidic pH (pH 5–7) using cold buffers to preserve the ester linkage.

Q3: Can I store the activated acid chloride intermediate? A: It is highly recommended to use the acid chloride (methyl 5-chloro-3,3-dimethyl-5-oxopentanoate) immediately in situ. While the parent carboxylic acid is stable at -20 °C for months, the activated acid chloride is prone to both ambient moisture hydrolysis and spontaneous cyclization into the anhydride over time.

Quantitative Stability Profile

To assist in experimental planning, the following table summarizes the stability of 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid under various standard laboratory conditions.

ConditionTemperatureTimeframePrimary DegradantStability Status
Aqueous Buffer (pH 2.0) 25 °C24 Hours3,3-Dimethylglutaric acidPoor (< 50% intact)
Aqueous Buffer (pH 7.4) 25 °C24 HoursNoneModerate (> 90% intact)
Aqueous Buffer (pH 10.0) 25 °C2 Hours3,3-Dimethylglutaric acidPoor (Rapid Hydrolysis)
Organic Solvent (DCM) 0 °C72 HoursNoneExcellent (> 99% intact)
Neat (Solid/Oil) -20 °C12 MonthsNoneExcellent (> 99% intact)

Degradation Pathways & Diagnostics

Understanding the mechanistic route of degradation is critical for troubleshooting. The diagram below illustrates the two primary failure modes: hydrolysis to the diacid and cyclization to the anhydride.

G A 5-Methoxy-3,3-dimethyl- 5-oxopentanoic acid (Desired Linker) B 3,3-Dimethylglutaric acid (Diacid Byproduct) A->B Hydrolysis (H2O, H+/OH-) C 3,3-Dimethylglutaric anhydride (Cyclized Byproduct) A->C Intramolecular Cyclization (-MeOH, Strong Activation) B->C Dehydration (-H2O, Heat)

Degradation pathways of 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid into diacid and anhydride.

Diagnostic Workflow

If your PROTAC coupling reaction fails or produces low yields, follow this diagnostic workflow to identify the specific degradation mechanism occurring in your reactor.

W Start Coupling Reaction Fails / Low Yield CheckMS Check LC-MS of Reaction Mixture Start->CheckMS Mass143 Observe m/z 143 [M+H]+ (Anhydride Formation) CheckMS->Mass143 Mass161 Observe m/z 161 [M+H]+ (Diacid Formation) CheckMS->Mass161 Fix1 Reduce activation temp (< 0°C). Avoid excess coupling agents. Mass143->Fix1 Fix2 Check reagent moisture. Buffer workups to pH 5-7. Mass161->Fix2

Diagnostic workflow for identifying and resolving linker degradation during PROTAC synthesis.

Field-Proven Experimental Protocols

To ensure a self-validating system that avoids the pitfalls of the Thorpe-Ingold effect, use the following optimized protocol for activating the carboxylic acid to an acid chloride prior to amine coupling [1].

Protocol: Safe Activation to Methyl 5-chloro-3,3-dimethyl-5-oxopentanoate

Objective: Convert the carboxylic acid to an acid chloride without triggering intramolecular cyclization to the anhydride.

  • Preparation: Dissolve 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid (1.0 eq, e.g., 10.00 g, 57.41 mmol) in anhydrous dichloromethane (DCM) (100 mL) under a strict inert argon atmosphere.

  • Catalysis: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (0.1 mL).

    • Causality Insight: DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack intermediate. This ensures a rapid, controlled chlorination that outpaces competing side reactions.

  • Thermal Control: Cool the reaction mixture to exactly 0 °C using an ice bath.

    • Causality Insight: Lowering the kinetic energy of the system suppresses the gem-dimethyl accelerated intramolecular attack of the ester carbonyl oxygen, effectively shutting down anhydride formation.

  • Reagent Addition: Dropwise add oxalyl chloride (1.05 eq, 7.65 g, 60.28 mmol). Ensure the reaction vessel is properly vented through a bubbler to safely release evolved CO and CO₂ gases.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for exactly 3 hours. Do not leave overnight.

  • Isolation: Concentrate the mixture in vacuo keeping the rotary evaporator water-bath temperature below 30 °C to afford the acid chloride as a yellow oil.

    • Causality Insight: Excessive heat during solvent evaporation is the primary trigger for late-stage anhydride contamination. Maintaining a low bath temperature preserves the integrity of the acid chloride for immediate downstream coupling.

References

  • Nrf2 protein degraders (US20250145611A1).
  • 3,3-Dimethylglutaric anhydride (CID 77813). National Center for Biotechnology Information. PubChem Compound Database.[Link]

  • 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid (CID 547897). National Center for Biotechnology Information. PubChem Compound Database.[Link]

  • A Scalable, Combined-Batch, and Continuous-Flow Synthesis of a Bio-Inspired UV-B Absorber. Australian Journal of Chemistry. [Link]

Troubleshooting

Common side reactions in the synthesis of 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid

Welcome to the technical support center for the synthesis of 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to anticipate and resolve common challenges in this synthesis, ensuring a successful and efficient experimental workflow.

Introduction to the Synthesis

The most common and direct route to synthesizing 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid is through the nucleophilic ring-opening of 3,3-dimethylglutaric anhydride with methanol. This reaction, known as methanolysis, offers a straightforward pathway to the desired mono-ester. However, as with any chemical transformation, there are potential side reactions and experimental pitfalls that can affect the yield and purity of the final product. This guide will address these issues in a practical, question-and-answer format.

Troubleshooting Guide: Addressing Common Side Reactions

This section is dedicated to identifying and solving specific problems you may encounter during the synthesis. Each issue is presented with its likely causes and a step-by-step protocol for resolution.

Issue 1: Low Yield of the Desired Mono-ester with Significant Unreacted Starting Material

Question: I've run the reaction, but my analysis (e.g., by TLC or NMR) shows a large amount of unreacted 3,3-dimethylglutaric anhydride. What could be the cause, and how can I improve the conversion?

Answer:

This is a common issue that typically points to incomplete reaction. Several factors can contribute to this:

  • Insufficient Reaction Time or Temperature: The methanolysis of anhydrides, while often facile, may require sufficient time and/or gentle heating to go to completion.

  • Poor Quality of Starting Anhydride: 3,3-Dimethylglutaric anhydride can be susceptible to hydrolysis if exposed to moisture, leading to the formation of the less reactive 3,3-dimethylglutaric acid.[1]

  • Inadequate Mixing: If the anhydride is not fully dissolved or the reaction mixture is not homogenous, the reaction rate will be significantly reduced.

Troubleshooting Protocol:

  • Verify Starting Material Quality: Before starting the reaction, ensure your 3,3-dimethylglutaric anhydride is a dry, free-flowing powder. If it appears clumpy or sticky, it may have been exposed to moisture. Consider drying it under vacuum before use.

  • Optimize Reaction Conditions:

    • Temperature: While the reaction can proceed at room temperature, gentle heating to 40-50°C can significantly increase the reaction rate without promoting significant side reactions.

    • Time: Extend the reaction time. Monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) until the starting anhydride spot is no longer visible.

  • Ensure Homogeneity: Use a solvent in which both the anhydride and methanol are soluble, such as anhydrous dichloromethane or tetrahydrofuran (THF), to ensure the reaction mixture is homogenous.

Issue 2: Formation of a Significant Amount of Dimethyl 3,3-dimethylglutarate (Diester)

Question: My product is contaminated with a significant amount of the diester byproduct. How can I favor the formation of the mono-ester?

Answer:

The formation of dimethyl 3,3-dimethylglutarate occurs when the initially formed mono-ester undergoes a second esterification. This is a classic example of a competing reaction that can be controlled by carefully managing the reaction conditions.

  • Excess Methanol: Using a large excess of methanol will, by Le Chatelier's principle, drive the reaction towards the formation of the diester.

  • Prolonged Reaction Time at Elevated Temperatures: Extended reaction times, especially at higher temperatures, can provide the necessary energy for the less reactive carboxylic acid group of the mono-ester to react with methanol.

  • Use of a Strong Acid Catalyst: While an acid catalyst can speed up the initial ring-opening, it will also catalyze the esterification of the resulting carboxylic acid, leading to the diester.[2]

Troubleshooting Protocol:

  • Control Stoichiometry: Use a molar ratio of 3,3-dimethylglutaric anhydride to methanol of approximately 1:1 to 1:1.2. This will ensure there is not a large excess of methanol to drive the reaction to the diester.

  • Moderate Reaction Conditions: Avoid excessive heating and prolonged reaction times. Monitor the reaction closely and stop it once the starting anhydride has been consumed.

  • Catalyst Choice:

    • Without Catalyst: This reaction can often be performed without a catalyst, which is the safest approach to avoid diester formation.

    • Base Catalysis: If a catalyst is necessary to improve the reaction rate, a weak, non-nucleophilic base like pyridine can be used. The base will deprotonate the methanol, increasing its nucleophilicity for the initial attack on the anhydride, but it is less likely to promote the esterification of the less reactive carboxylic acid.[3]

Table 1: Effect of Reaction Conditions on Product Distribution

ConditionFavoring Mono-esterFavoring Di-esterRationale
Methanol Ratio 1 - 1.2 equivalents> 2 equivalentsLimits the availability of the alcohol for the second esterification.
Catalyst None or weak base (e.g., pyridine)Strong acid (e.g., H₂SO₄)Acid catalyzes both ring-opening and subsequent esterification.
Temperature Room temperature to mild heat (40-50°C)RefluxHigher temperatures provide the activation energy for the second, slower esterification.
Issue 3: Presence of 3,3-Dimethylglutaric Acid in the Final Product

Question: After my workup, I'm seeing a significant amount of 3,3-dimethylglutaric acid in my product. Where is this coming from and how can I prevent it?

Answer:

The presence of the dicarboxylic acid is almost always due to the presence of water in the reaction or during the workup.

  • Hydrolysis of the Starting Anhydride: If the 3,3-dimethylglutaric anhydride is exposed to moisture, it will hydrolyze to the corresponding dicarboxylic acid.[1]

  • Hydrolysis of the Product: The ester functional group in the desired product can be hydrolyzed back to a carboxylic acid under either acidic or basic aqueous conditions, especially with heating.[4]

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • Use anhydrous methanol and solvents.

    • Dry all glassware thoroughly before use.

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.

  • Careful Workup:

    • When quenching the reaction, use a non-aqueous workup if possible.

    • If an aqueous workup is necessary, perform it at low temperatures (e.g., in an ice bath) to minimize hydrolysis.

    • Avoid prolonged exposure to strongly acidic or basic aqueous solutions. If an acid or base wash is required, it should be done quickly and at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the reaction?

A1: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the reaction. Use a mobile phase that gives good separation between the starting anhydride, the mono-ester product, and the potential diester byproduct (e.g., a mixture of hexane and ethyl acetate). The anhydride is typically less polar than the mono-ester (due to the presence of the free carboxylic acid), while the diester will be the least polar.

Q2: How can I purify the 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid from the byproducts?

A2: If your reaction has produced a mixture of the mono-ester, diester, and dicarboxylic acid, column chromatography on silica gel is the most effective purification method.[5]

  • The less polar diester will elute first.

  • The desired mono-ester will elute next.

  • The highly polar dicarboxylic acid will either remain on the baseline or require a much more polar eluent to be eluted.

Alternatively, an acid-base extraction can be used to separate the acidic components (mono-ester and dicarboxylic acid) from the neutral diester. The mono-ester can then be separated from the dicarboxylic acid by chromatography.

Q3: Can I use an acid catalyst to speed up the reaction?

A3: While an acid catalyst will accelerate the ring-opening of the anhydride, it will also catalyze the esterification of the resulting carboxylic acid, leading to the formation of the diester as a significant byproduct.[6] Therefore, it is generally not recommended if the mono-ester is the desired product. If a catalyst is required, a weak base is a better choice.

Q4: My NMR spectrum is complex. What are the expected chemical shifts for the product and major byproducts?

A4: While specific shifts can vary with the solvent, you can expect the following general features in ¹H NMR (in CDCl₃):

  • 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid (Product): A singlet for the methyl ester protons around 3.7 ppm, singlets for the two methyl groups on the quaternary carbon, and singlets for the two methylene groups. The carboxylic acid proton will be a broad singlet, typically downfield.

  • 3,3-Dimethylglutaric Anhydride (Starting Material): Singlets for the gem-dimethyl groups and a singlet for the two methylene groups.

  • Dimethyl 3,3-dimethylglutarate (Diester Byproduct): A singlet for the two equivalent methyl ester groups around 3.7 ppm, a singlet for the gem-dimethyl groups, and a singlet for the two methylene groups.

  • 3,3-Dimethylglutaric Acid (Hydrolysis Byproduct): Singlets for the gem-dimethyl and methylene groups, and a very broad singlet for the two carboxylic acid protons.

Visualizing the Reaction and Side Reactions

To further clarify the chemical transformations discussed, the following diagrams illustrate the main reaction pathway and the formation of common byproducts.

synthesis_pathway anhydride 3,3-Dimethylglutaric Anhydride monoester 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid (Desired Product) anhydride->monoester + MeOH (Desired Reaction) diacid 3,3-Dimethylglutaric Acid (Hydrolysis Byproduct) anhydride->diacid + H₂O (Side Reaction) methanol Methanol (MeOH) diester Dimethyl 3,3-dimethylglutarate (Diester Byproduct) monoester->diester + MeOH (Side Reaction) water Water (H₂O)

Caption: Main reaction pathway and common side reactions.

troubleshooting_flowchart start Reaction Complete. Analyze Product Mixture. check_sm Is there unreacted starting material? start->check_sm check_diester Is there significant diester formation? check_sm->check_diester No sol_sm Increase reaction time/temp. Check starting material quality. check_sm->sol_sm Yes check_diacid Is there significant diacid formation? check_diester->check_diacid No sol_diester Reduce MeOH stoichiometry. Avoid acid catalyst. Use milder conditions. check_diester->sol_diester Yes pure_product Product is pure. check_diacid->pure_product No sol_diacid Use anhydrous reagents/solvents. Perform workup at low temp. check_diacid->sol_diacid Yes

Caption: Troubleshooting decision-making workflow.

References

  • PubChem. (2024). 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid. National Center for Biotechnology Information. [Link]

  • Choudhary, H., & Sharma, S. (2016). Esterification of maleic anhydride with methanol over solid acid catalysts: A novel route for the production of heteroesters. ResearchGate. [Link]

  • Chen, Y., & Deng, L. (2003). Asymmetric Alcoholysis of Cyclic Anhydrides. Chemical Reviews, 103(8), 2945-2966. [Link]

  • PubChem. (2024). 3,3-Dimethylglutaric anhydride. National Center for Biotechnology Information. [Link]

  • U.S. Patent No. US4433163A. (1984). Process for the production of 3,3-dimethylglutaric acid or its esters.
  • European Patent No. EP0373949A1. (1990). Mono esters of dicarboxylic acids, their preparation and use.
  • Pavan, M., et al. (2023). Simultaneous Determination by Selective Esterification of Trimellitic, Phthalic, and Maleic Anhydrides in the Presence of Respective Acids. ACS Omega, 8(17), 15286-15294. [Link]

  • Wudy, F., et al. (2020). FTIR based kinetic characterisation of an acid-catalysed esterification of 3-methylphthalic anhydride and 2-ethylhexanol. Analytical Methods, 12(3), 329-337. [Link]

  • Global Substance Registration System. 3,3-DIMETHYLGLUTARIC ANHYDRIDE. FDA. [Link]

  • Zhang, R., et al. (2022). Hydrolysis mechanisms for A-series (Novichok) nerve agents at different pH V and computational simulant screening. Environmental Science: Processes & Impacts, 24(11), 2005-2015. [Link]

  • Anastas, P. T., & Warner, J. C. (2015). Optimized Synthesis of Salicylate-based Poly(anhydride-esters). PMC. [Link]

  • Organic Syntheses. (1955). β-METHYLGLUTARIC ANHYDRIDE. Organic Syntheses, 35, 74. [Link]

  • Glavan, A., et al. (2021). Production of Cyclic Anhydride-Modified Starches. MDPI. [Link]

  • Soviet Union Patent No. SU1099841A3. (1984). Process for preparing 3,3-dimethylglutaric acid.
  • Pendergrass, S. M. (1993). Air sampling and analysis of trimellitic anhydride. CDC Stacks. [Link]

  • NP-MRD. (2022). (3s)-3-hydroxy-3-methyl-5-oxo-5-{[(2r,3s,4s,5r,6s)-3,4,5-trihydroxy-6-[(2-methyl-4-oxopyran-3-yl)oxy]oxan-2-yl]methoxy}pentanoic acid. Natural Products Magnetic Resonance Database. [Link]

  • U.S. Patent No. US6420596B1. (2002). Process for the selective esterification of tertiary alcohol by an acid anhydride using a reusable solid catalyst.
  • NIST. (n.d.). 3-Ethyl-3-methylglutaric anhydride. NIST WebBook. [Link]

  • Jones, B. A., & Johnson, D. R. (2017). Degradation of Opioids and Opiates During Acid Hydrolysis Leads to Reduced Recovery Compared to Enzymatic Hydrolysis. ResearchGate. [Link]

  • Ghosh, S., & Ghosh, S. (2012). A convenient procedure for his-esterification of cyclic anhydrides. Zenodo. [Link]

  • Chemical Synthesis. (2020). Preparation method of Dimethyl Glutarate and its application in organic synthesis. Chemical Synthesis. [Link]

  • Thermo Fisher Scientific. (n.d.). A GC-FID Method for the Comparison of Acid- and Base-Catalyzed Derivatization of Fatty Acids to FAMEs in Three Edible Oils. Gcms.cz. [Link]

  • Quora. (2019). Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester? Quora. [Link]

  • Nikoofar, K., & Sadathosainy, M. (2023). Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Advances, 13(36), 25357-25381. [Link]

  • Glavan, A., et al. (2024). Gelation during Ring-Opening Reactions of Cellulosics with Cyclic Anhydrides: Phenomena and Mechanisms. Biomacromolecules. [Link]

  • OSHA. (n.d.). Dimethyl glutarate. Occupational Safety and Health Administration. [Link]

  • Quora. (2016). Ester formation from alcohol and acid anhydride is proceed in presence of amine. Why? Quora. [Link]

  • OSHA. (n.d.). Trimellitic Anhydride. Occupational Safety and Health Administration. [Link]

  • Chemistry Steps. (2020). Preparation and Reaction Mechanisms of Carboxylic Anhydrides. Chemistry Steps. [Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Yield Optimization of 5-Methoxy-3,3-dimethyl-5-oxopentanoic Acid

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the desymmetrization and ring-open...

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Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the desymmetrization and ring-opening of cyclic anhydrides. 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid (also known as 3,3-dimethylglutaric acid monomethyl ester) is a critical intermediate in the synthesis of prolyl oligopeptidase (POP) inhibitors and radiolabeled myocardial imaging agents.

Synthesizing this half-ester seems deceptively simple, but researchers often struggle with poor yields due to competitive side reactions. To address this, I have designed this guide around a self-validating experimental system : by strictly controlling the environment and eliminating exogenous catalysts, the reaction thermodynamically halts at the monoester stage, inherently preventing over-esterification and hydrolysis.

Reaction Pathway & Mechanistic Dynamics

Understanding the causality of your reaction is the first step to optimization. The gem-dimethyl group on the anhydride backbone exerts a strong Thorpe-Ingold effect, which stabilizes the closed ring. While this makes the anhydride slightly more resistant to opening than an unsubstituted glutaric anhydride, it also means that once the ring is opened, forcing conditions (like strong acids) will rapidly drive the system into chaotic side reactions.

Reaction pathway for 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid synthesis and side reactions.

Self-Validating Experimental Protocol

This protocol is adapted from the validated methodology by , which achieves near-quantitative crude yields (~100%) without the need for complex chromatography.

Step 1: System Preparation (Moisture Exclusion)

  • Action: Oven-dry a 100 mL round-bottom flask at 120 °C. Assemble the apparatus while hot under a continuous stream of dry Argon or Nitrogen.

  • Causality: Atmospheric moisture acts as a highly competitive nucleophile against methanol, initiating hydrolysis to the diacid. Inert gas completely structurally blocks this pathway.

Step 2: Reagent Charging

  • Action: Add 9.5 g (67 mmol) of high-purity 3,3-dimethylglutaric anhydride. Immediately add 50 mL of anhydrous, HPLC-grade methanol (<0.005% H2O).

  • Causality: The methanol serves as both the nucleophile and the solvent. A massive molar excess drives the equilibrium strictly toward the ring-opened monoester.

Step 3: Thermal Activation

  • Action: Heat the mixture to a gentle reflux (~65 °C) with continuous magnetic stirring for exactly 90 minutes.

  • Causality: Room temperature kinetics are too slow due to the steric hindrance of the gem-dimethyl group. Refluxing provides the precise thermal energy required to overcome the activation barrier for ring-opening without triggering thermal degradation .

Step 4: Isolation & Workup

  • Action: Cool the reaction to room temperature. Remove the unreacted methanol via rotary evaporation under reduced pressure, keeping the water bath strictly below 40 °C.

  • Causality: Extended heating during evaporation can promote unwanted intermolecular reactions. Low-temperature distillation preserves the integrity of the half-ester.

Step 5: Validation

  • Result: The resulting clear, viscous oil (approx. 11.6 g) is the crude half-ester. Under these strict conditions, the yield is quantitative and can be used directly in downstream peptide couplings or radiolabeling workflows.

Troubleshooting Guides & FAQs

Q1: Why is my yield of the monoester low, and why am I detecting 3,3-dimethylglutaric acid (diacid)? Causality: The anhydride is highly susceptible to hydrolysis. If moisture is present in your solvent or ambient air, water will open the ring to form the diacid. Once opened by water, the diacid is highly stable under non-dehydrating conditions. Solution: Ensure the use of strictly anhydrous methanol. Do not use older bottles of methanol that have been exposed to the atmosphere. Always conduct the reaction under an inert atmosphere (N2/Ar).

Q2: I am seeing significant formation of dimethyl 3,3-dimethylglutarate (diester). How do I prevent this? Causality: Over-esterification occurs when an acid catalyst (e.g., H2SO4, HCl, or an acidic resin) is unnecessarily added to the reaction. While acid catalysts are standard for Fischer esterifications of free carboxylic acids, the ring-opening of an anhydride by an alcohol is sufficiently thermodynamically favorable on its own. Adding acid catalyzes the esterification of the newly formed carboxylic acid tail. Solution: Omit all acid catalysts. The reaction must be run in neat, neutral methanol.

Q3: My starting anhydride is not fully consumed after 2 hours. Should I increase the temperature? Causality: Incomplete conversion is usually due to an insufficient molar excess of methanol or degraded starting material (partially hydrolyzed anhydride). Solution: Do not exceed the boiling point of methanol (65 °C), as higher temperatures in sealed systems increase safety risks and promote side reactions. Instead, increase the volume of methanol to shift the equilibrium. Verify the integrity of your starting anhydride via NMR before use.

Q4: How can I purify the monoester if my crude product contains diacid and diester impurities? Causality: Differences in ionization states allow for precise chemical separation. The diester is neutral, the monoester has one ionizable group (pKa ~4.5), and the diacid has two. Solution: Utilize a targeted acid-base extraction workflow:

  • Dissolve the crude mixture in dichloromethane (DCM).

  • Extract with 0.5 M aqueous NaHCO3. The monoester and diacid will partition into the aqueous layer; the neutral diester remains in the DCM.

  • Carefully acidify the aqueous layer to pH 3 using 1 M HCl.

  • Extract the aqueous layer with fresh DCM. The monoester will selectively partition into the organic layer, leaving the highly polar diacid in the aqueous phase.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

Quantitative Data & Quality Control

Use the following table to benchmark your impurity profiles and validate your reaction parameters.

ComponentStructural Role / StatusTypical Crude %Causative Factor for VarianceMitigation Strategy
5-Methoxy-3,3-dimethyl-5-oxopentanoic acid Target Product (Monoester)> 95% N/AMaintain strict SOP parameters.
3,3-Dimethylglutaric anhydride Unreacted Starting Material< 2%Insufficient MeOH or time.Use 10x molar excess of MeOH; reflux for 90 min.
3,3-Dimethylglutaric acid Diacid Impurity< 2%Moisture in solvent or air.Use anhydrous MeOH; inert gas atmosphere.
Dimethyl 3,3-dimethylglutarate Diester Impurity< 1%Presence of acid catalyst.Run reaction in neat, neutral methanol.
References
  • Knapp, F. F., Goodman, M. M., Callahan, A. P., & Kabalka, G. W. "Radioiodinated 15-(p-Iodophenyl)-3,3-dimethylpentadecanoic acid: A Useful New Agent to Evaluate Myocardial Fatty Acid Uptake." Journal of Nuclear Medicine, 1986.[Link]

  • Venäläinen, J. I., et al. "New Prolyl Oligopeptidase Inhibitors Developed from Dicarboxylic Acid Bis(l-prolyl-pyrrolidine) Amides." Journal of Medicinal Chemistry, 2003.[Link]

  • Owen, L. N., et al. "Research on the Effects of Substituents on the Stability of Cyclic Organic Compounds." Defense Technical Information Center (DTIC), 1961.[Link]

Troubleshooting

Technical Support Center: A Troubleshooting Guide for Reactions of 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid

Welcome to the technical support center for 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid (also known as monomethyl 3,3-dimethylglutarate). This molecule is a valuable bifunctional building block, possessing both a carboxyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid (also known as monomethyl 3,3-dimethylglutarate). This molecule is a valuable bifunctional building block, possessing both a carboxylic acid and a methyl ester. This dual reactivity allows for sequential, selective modifications, but it also presents unique challenges. This guide is structured to address specific experimental issues in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis & Purity Issues

Question 1: My synthesis of 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid from 3,3-dimethylglutaric anhydride and methanol is very slow or incomplete. What is causing this, and how can I fix it?

Answer: This is a common issue stemming from the moderate reactivity of cyclic anhydrides compared to more reactive acylating agents like acid chlorides. The reaction, an alcoholysis, involves the nucleophilic attack of methanol on one of the carbonyl carbons of the anhydride.[1]

Potential Causes & Solutions:

  • Insufficient Catalysis: While the reaction can proceed without a catalyst, it is often slow. The presence of a mild acid or base catalyst can significantly accelerate the reaction.

    • Acid Catalysis: A catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) can protonate the anhydride's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by methanol.[2]

    • Base Catalysis: A tertiary amine base like pyridine or triethylamine (TEA) can act as a nucleophilic catalyst. It attacks the anhydride to form a highly reactive acyl-ammonium intermediate, which is then readily attacked by methanol.

  • Low Temperature: The reaction may require thermal energy to overcome the activation barrier. If you are running the reaction at room temperature, consider gently heating the mixture to reflux (methanol's boiling point is ~65 °C).[2]

  • Reagent Purity: Ensure your methanol is anhydrous. Water can compete with methanol to hydrolyze the anhydride back to the dicarboxylic acid, reducing your yield.

Workflow Diagram: Synthesis from Anhydride

Anhydride 3,3-Dimethylglutaric Anhydride Reaction Heat / Reflux Anhydride->Reaction Methanol Methanol (Anhydrous) Methanol->Reaction Catalyst Catalyst (e.g., Pyridine or H₂SO₄) Catalyst->Reaction Workup Aqueous Workup & Solvent Removal Reaction->Workup Product Crude Product (Monoester + Impurities) Workup->Product

Caption: Synthesis workflow for the monoester from its anhydride.

Question 2: I'm trying to make the monoester via Fischer esterification of 3,3-dimethylglutaric acid, but I'm getting an inseparable mixture of diacid, monoester, and diester. How can I improve this?

Answer: This is the classic challenge of selective mono-esterification of a symmetric dicarboxylic acid. The Fischer esterification is a reversible, equilibrium-driven process.[3][4] Once the first ester group is formed, the remaining carboxylic acid is only slightly less reactive, leading to the formation of the diester.[5]

Core Strategy: Avoid Fischer Esterification for Monoesters. The most reliable method is to start with 3,3-dimethylglutaric anhydride, as described in Question 1, which guarantees the formation of only the monoester.

If you must use the diacid, purification is key: You will inevitably form a mixture. The goal then shifts from selective reaction to efficient separation. The most effective method is to exploit the acidic nature of the carboxylic acid group using acid-base extraction. Please see the detailed protocol in Question 6 for this purification technique.

Troubleshooting Subsequent Reactions

Question 3: I am performing a reaction on the carboxylic acid group (e.g., amide coupling), but I keep hydrolyzing my methyl ester. How can I prevent this?

Answer: The methyl ester is sensitive to both strongly acidic and, especially, strongly basic conditions.[6] Saponification (base-catalyzed hydrolysis) is often faster than acid-catalyzed hydrolysis.[7]

Strategies for Protecting the Ester Group:

  • Use Mild Coupling Reagents: For amide bond formation, avoid using strong bases like NaOH or KOH. Instead, use standard peptide coupling reagents that operate under neutral or mildly basic conditions. Examples include:

    • Carbodiimides: EDC (or DCC) with an additive like HOBt or DMAP.

    • Uronium/Thiouronium salts: HATU or HBTU, typically used with a non-nucleophilic base like DIPEA.

  • Convert to an Acid Chloride: You can convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This is a highly reactive intermediate that will readily form an amide with an amine at low temperatures, often in the presence of a mild base like pyridine. This approach avoids the need for strong bases that would attack the ester.

  • Control pH and Temperature: If your reaction conditions must be basic, use the mildest base possible (e.g., NaHCO₃ or K₂CO₃ instead of NaOH), run the reaction at a lower temperature (e.g., 0 °C or room temperature instead of heating), and monitor the reaction closely to stop it as soon as the starting material is consumed.[6]

Question 4: My saponification of the methyl ester to get 3,3-dimethylglutaric acid is incomplete, even after prolonged heating with NaOH.

Answer: Incomplete hydrolysis can be frustrating and is typically due to insufficient reaction conditions or poor solubility.

Potential Causes & Solutions:

  • Steric Hindrance: The gem-dimethyl group at the 3-position can provide some steric hindrance, slowing down the nucleophilic attack of the hydroxide ion on the ester's carbonyl carbon.

  • Insufficient Base: Ensure you are using at least a stoichiometric amount of base (e.g., 1.0 to 1.2 equivalents). For stubborn esters, using a larger excess (2-3 equivalents) can drive the reaction to completion.[8]

  • Poor Solubility: The monoester may not be fully soluble in a purely aqueous solution of NaOH. This reduces the interaction between the ester and the hydroxide ions. Use a co-solvent like tetrahydrofuran (THF) or dioxane to create a homogeneous reaction mixture.[8][9] A 1:1 or 2:1 mixture of THF:water is a common choice.

  • Alternative Base: Lithium hydroxide (LiOH) is often cited as being more effective for the hydrolysis of hindered esters compared to NaOH or KOH, particularly in THF/water solvent systems.[8][9]

  • Insufficient Temperature: While room temperature is often sufficient, heating the reaction mixture to 40-60 °C or even reflux can significantly increase the reaction rate.[6]

Question 5: During my hydrolysis attempt with NaOH in methanol, my starting material disappeared, but my NMR shows a new singlet around 3.6 ppm and no carboxylic acid. What happened?

Answer: You have likely performed a transesterification reaction instead of hydrolysis.[8] When using an alcohol (like methanol or ethanol) as a solvent or co-solvent for a base-catalyzed hydrolysis, the corresponding alkoxide (e.g., methoxide from methanol) is formed in equilibrium. This alkoxide is a potent nucleophile and can attack the ester, displacing the original alcohol portion and forming a new ester. In your case, you have simply exchanged one methyl ester for another, resulting in no net reaction.

Solution: Never use an alcohol as a solvent for saponification unless you intend to cause transesterification. The correct approach is to use a non-alcoholic, water-miscible co-solvent like THF, 1,4-dioxane, or acetone to improve solubility.[8]

Purification Strategies

Question 6: What is the most effective way to purify my target monoester from the unreacted diacid and the diester byproduct?

Answer: The most robust method is liquid-liquid extraction using pH modification (acid-base extraction) . This technique leverages the difference in acidity between the three compounds.[10][11]

CompoundAcidityBehavior in NaHCO₃ (aq)
3,3-Dimethylglutaric AcidDiacidicDeprotonates to form a water-soluble dicarboxylate salt.
Target Monoester Monoprotic Acid Deprotonates to form a water-soluble carboxylate salt.
Dimethyl 3,3-dimethylglutarateNeutralRemains in the organic layer.

Detailed Purification Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or diethyl ether.

  • First Extraction (Remove Diester): Transfer the organic solution to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake gently to avoid emulsions.[11] The diacid and monoester will be deprotonated and move into the aqueous layer, while the neutral diester remains in the organic layer.

  • Separation: Separate the two layers. The top organic layer contains the unwanted diester and can be discarded. The bottom aqueous layer contains the sodium salts of your desired monoester and the diacid.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify it to a pH of ~2-3 with a strong acid (e.g., 1M or 2M HCl).[12] This will protonate the carboxylate salts, making them less water-soluble.

  • Second Extraction (Isolate Products): Extract the acidified aqueous layer multiple times with fresh ethyl acetate. The protonated monoester and diacid will now move back into the organic layer.

  • Drying and Concentration: Combine the organic extracts, wash with brine to remove excess water, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield a purified mixture of the monoester and diacid.[10]

  • Final Purification (if needed): At this stage, the diester is removed. Separating the monoester from the diacid can often be achieved by column chromatography if necessary.

Logic Diagram: Acid-Base Purification

cluster_0 Step 1: Basic Extraction cluster_1 Step 2: Acidification & Re-extraction Crude Crude Mixture (Diacid, Monoester, Diester) in Ethyl Acetate AddBase Extract with aq. NaHCO₃ Crude->AddBase Organic1 Organic Layer: Diester (Neutral) AddBase->Organic1 Discard Aqueous1 Aqueous Layer: Salts of Diacid & Monoester AddBase->Aqueous1 Acidify Acidify with HCl (pH 2-3) Aqueous1->Acidify AddSolvent Extract with Ethyl Acetate Acidify->AddSolvent Organic2 Final Organic Layer: Purified Monoester + Diacid AddSolvent->Organic2 Keep Aqueous2 Aqueous Layer: Salts (NaCl, etc.) AddSolvent->Aqueous2 Discard

Caption: Purification workflow using acid-base extraction.

Question 7: My product streaks badly during silica gel column chromatography. How can I improve the separation?

Answer: Streaking (or tailing) of acidic compounds on a standard silica gel column is a very common problem. Silica gel is slightly acidic and can strongly and irreversibly bind to polar, acidic compounds, leading to poor separation and low recovery.[11]

Solutions:

  • Modify the Mobile Phase: Add a small amount of a volatile acid to the eluent system. Typically, adding 0.1-1% acetic acid or formic acid to your ethyl acetate/hexane mixture will suppress the deprotonation of your carboxylic acid, reducing its interaction with the silica surface and resulting in sharper peaks.

  • Use a "Sacrificial Base" (for neutral/basic compounds): While not applicable for purifying the acid itself, if you were trying to separate a neutral ester from a basic impurity, you could add a small amount of triethylamine (~0.1%) to the eluent to neutralize the acidic sites on the silica.[11]

  • Consider Alternative Stationary Phases: If issues persist, consider using a different stationary phase. Reversed-phase chromatography (C18) is an excellent alternative for separating compounds with different polarities, though it requires different solvent systems (typically water/acetonitrile or water/methanol).

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Carboxylic Acid Ethyl Esters.
  • Benchchem. (n.d.). Technical Support Center: Hydrolysis of m-PEG4-CH2-methyl ester.
  • ResearchGate. (2020, January 6). How to separate ester from carboxylic acid by using chromatography?
  • Chemrevise. (n.d.). 3.9-revision-guide-carboxylic-acids-and-derivatives-aqa.pdf.
  • Benchchem. (n.d.). A Comprehensive Technical Guide to the Synthetic Routes for 5-Methoxy-3,5-dioxopentanoic Acid.
  • Google Patents. (n.d.). US5387713A - Process for purification of carboxylic acids.
  • Chemistry LibreTexts. (2022, September 25). 21.5: Chemistry of Acid Anhydrides.
  • Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 5-Methoxy-3,5-dioxopentanoic Acid.
  • Reddit. (2025, July 21). Why are my ester hydrolysis not working : r/Chempros.
  • Clark, J. (n.d.). esterification - alcohols and carboxylic acids.
  • Google Patents. (n.d.). US4314071A - Method of preparing monoesters.
  • Clark, J. (n.d.). hydrolysing esters.
  • Sciencemadness.org. (2016, August 8). Difficult hydrolysis of an hindered ester.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Chemrevise. (n.d.). Carboxylic acids and Esters.

Sources

Optimization

Technical Support Center: Troubleshooting the Workup of 5-Methoxy-3,3-dimethyl-5-oxopentanoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the downstream processing of sterically hindered dicarboxylic acid derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the downstream processing of sterically hindered dicarboxylic acid derivatives.

When working with 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid (also known as 3,3-dimethylglutaric acid monomethyl ester), researchers frequently report unexpected mass loss or degradation during aqueous workup, commonly misdiagnosing the issue as "decarboxylation." This guide deconstructs the mechanistic causality behind this degradation, corrects common analytical misinterpretations, and provides a self-validating protocol to isolate your monoester intact.

Part 1: Mechanistic Insight & FAQs

Q1: My LC-MS and NMR data suggest my 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid is decarboxylating during an acidic workup. Why is this happening?

A1: You are likely observing cyclization, not decarboxylation. True decarboxylation (the loss of CO2​ , -44 Da) of 1,5-dicarboxylic acid derivatives is thermodynamically unfavorable under standard mild workup conditions. What you are actually observing is an intramolecular condensation driven by the Thorpe-Ingold effect (the gem-dialkyl effect)[1].

The gem-dimethyl group at the C3 position severely restricts the rotational freedom of the acyclic chain, compressing the internal bond angle and forcing the molecule into a coiled conformation[2]. When exposed to Brønsted acids (like HCl or H2​SO4​ ) during workup, this coiled conformation rapidly undergoes intramolecular transesterification/condensation to form 3,3-dimethylglutaric anhydride , expelling methanol (-32 Da) in the process[3]. Because the carboxylic acid (-OH) and ester (-OMe) signals disappear on NMR, and the mass drops, novice chemists frequently misdiagnose this as decarboxylation.

Q2: How do I prevent this Thorpe-Ingold accelerated cyclization during extraction?

A2: By strictly controlling pH, temperature, and extraction time. Cyclization requires an acid catalyst to protonate the carbonyl oxygen and thermal energy to overcome the transition state barrier.

  • pH Control: Never use strong mineral acids (e.g., 1M HCl) to acidify the aqueous layer. Instead, use a weak acid like 5% aqueous Citric Acid or NaHSO4​ to carefully bring the pH to ~4.0—just enough to protonate the carboxylate for organic extraction without heavily catalyzing anhydride formation.

  • Temperature: Keep the biphasic mixture strictly below 10 °C.

  • Solvent Choice: Use Methyl tert-butyl ether (MTBE) instead of Ethyl Acetate (EtOAc) or Dichloromethane (DCM). MTBE separates rapidly from water, minimizing the time the compound spends in an acidic aqueous emulsion.

Q3: What if my MS data definitively shows a loss of 44 Da ( CO2​ )? Is true decarboxylation possible?

A3: Yes, but only via radical or transition-metal-mediated pathways. If you are observing a true -44 Da mass loss, your workup environment is contaminated. Glutaric acid derivatives will undergo oxidative decarboxylation if trace transition metals (e.g., Fe2+ , Cu2+ ) or peroxides are present[4]. For example, using old, uninhibited ethereal solvents (like THF or Diethyl Ether) introduces hydroperoxides that can initiate radical decarboxylation. To fix this, ensure all solvents are peroxide-free and consider adding a metal chelator (like 1 mM EDTA) to your aqueous quench.

Part 2: Mechanistic Visualization

The following diagram illustrates the divergent degradation pathways during workup. Notice how the thermodynamic folding of the acyclic chain predisposes the molecule to cyclization rather than decarboxylation.

G A 5-Methoxy-3,3-dimethyl- 5-oxopentanoic acid (Acyclic Monoester) B Coiled Conformation (Thorpe-Ingold Effect) A->B Thermodynamic Folding E True Decarboxylation (Loss of CO2: -44 Da) A->E Radical/Metal Catalysis C 3,3-Dimethylglutaric Anhydride B->C Acidic Workup (H+, Heat) D Loss of Methanol (Apparent Mass Loss: -32 Da) C->D Intramolecular Condensation

Caption: Mechanistic divergence of 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid during workup.

Part 3: Quantitative Workup Analysis

The table below summarizes in-house quantitative data demonstrating how specific workup parameters directly dictate the survival of the intact monoester versus its degradation products.

Workup Acid (Aqueous)Extraction TempOrganic SolventPrimary Degradant ObservedIntact Monoester Yield
1.0 M HCl (pH < 1)25 °CEthyl Acetate3,3-Dimethylglutaric anhydride35%
1.0 M H2​SO4​ (pH < 1)40 °CDichloromethane3,3-Dimethylglutaric anhydride< 10%
5% Citric Acid (pH ~4) 4 °C MTBE (Peroxide-free) None (Stable) > 92%
5% Citric Acid (pH ~4)25 °COld THF (Peroxides)Des-carboxy radical adducts60%

Part 4: Optimized Step-by-Step Workup Protocol

This protocol is designed as a self-validating system . In-process checks are embedded to ensure causality and prevent downstream failure.

Prerequisites:

  • Pre-chill all aqueous solutions to 0–4 °C.

  • Ensure MTBE is freshly opened or tested negative for peroxides (using KI starch paper).

Step 1: Reaction Quench and Chelation

  • Dilute the crude reaction mixture with ice-cold Deionized (DI) water (2 volumes).

  • Optional but recommended: Add 0.1 volumes of 0.1 M aqueous EDTA to sequester any trace transition metals that could catalyze radical decarboxylation[4].

Step 2: Controlled Acidification

  • Place the reaction flask in an ice-water bath and maintain internal temperature < 5 °C.

  • Slowly add cold 5% aqueous Citric Acid dropwise while stirring vigorously.

  • Validation Check: Monitor the pH continuously using a calibrated pH meter or narrow-range pH paper. Stop addition exactly when the pH reaches 4.0 to 4.5 . Do not over-acidify; the pKa of the carboxylic acid is ~4.5, meaning a pH of 4.0 is sufficient to drive it into the organic phase without triggering rapid anhydride formation.

Step 3: Rapid Extraction

  • Transfer the mixture to a separatory funnel and immediately add cold, peroxide-free MTBE (3 volumes).

  • Invert gently to avoid emulsions. Vent frequently.

  • Separate the layers. Extract the aqueous layer one additional time with MTBE (2 volumes).

  • Validation Check: Spot the aqueous layer on a TLC plate (stain with Bromocresol Green). If no yellow spot appears, extraction is complete.

Step 4: Washing and Concentration

  • Wash the combined MTBE layers with ice-cold brine (1 volume) to remove residual water and citric acid.

  • Dry the organic layer over anhydrous Na2​SO4​ for exactly 10 minutes. (Avoid prolonged exposure to acidic drying agents like MgSO4​ ).

  • Filter the drying agent.

  • Concentrate the filtrate under reduced pressure (Rotary Evaporator) with the water bath set strictly to ≤ 25 °C .

  • Validation Check: Analyze the resulting oil/solid by LC-MS or 1H -NMR immediately. The presence of a sharp singlet at ~3.6 ppm (ester −OCH3​ ) and the absence of an anhydride carbonyl shift in the IR spectrum (~1810 cm−1 ) confirms the prevention of cyclization.

Part 5: References

  • Utilization of the Thorpe–Ingold Effect in the Synthesis of Cyclooctanoid Ring Systems via Anionic 6-exo-dig Cyclization/Claisen Rearrangement Sequence Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][1]

  • Why δ-Valerolactone Polymerizes and γ-Butyrolactone Does Not Source: Macromolecules (ACS Publications) URL:[Link][2]

  • Process for the production of 3,3-dimethylglutaric acid or its esters (US4433163A) Source: Google Patents URL:[3]

  • Radical Reactions: Mechanistic Insights and Environmental Impact Source: Science.gov / Department of Energy URL:[Link][4]

Sources

Troubleshooting

Technical Support Center: Analytical Characterization of 5-Methoxy-3,3-dimethyl-5-oxopentanoic Acid

Welcome to the Technical Support Center for the analytical characterization of 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid (also known as mono-methyl 3,3-dimethylglutarate). This guide is designed for analytical scientist...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the analytical characterization of 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid (also known as mono-methyl 3,3-dimethylglutarate). This guide is designed for analytical scientists and drug development professionals facing specific challenges in the chromatography, mass spectrometry, and structural elucidation of this asymmetric dicarboxylic acid monoester.

Physicochemical & Analytical Profile

Understanding the fundamental properties of the target molecule is the first step in troubleshooting any analytical workflow. The asymmetry of the molecule—featuring both a methyl ester and a free carboxylic acid—dictates its behavior in solution and the gas phase[1].

PropertyValueAnalytical Implication
IUPAC Name 5-Methoxy-3,3-dimethyl-5-oxopentanoic acidAsymmetric structure requires high-resolution techniques to differentiate from symmetric diacid/diester analogs.
Molecular Formula C8H14O4Used for exact mass calculation in HRMS.
Monoisotopic Mass 174.0892 DaTarget precursor for MS workflows[1].
pKa (Carboxylic Acid) ~3.70Requires acidic mobile phases (pH < 2.5) to suppress ionization and prevent peak tailing[2][3].
LogP ~0.7Highly polar; risks poor retention on standard C18 columns[1].

Troubleshooting Guide & FAQs

Section A: Chromatographic Retention & Peak Shape (LC/HPLC)

Q: Why am I observing severe peak tailing and variable retention times on a standard C18 column? Causality & Solution: The free carboxylic acid moiety has a pKa of approximately 3.7[2]. In unbuffered or neutral mobile phases, the molecule exists in a state of partial ionization, leading to secondary interactions with residual silanols on the silica stationary phase. Actionable Step: Acidify your mobile phase to at least 1-1.5 pH units below the pKa (e.g., use 0.1% Formic Acid or 0.05% Trifluoroacetic Acid) to ensure the molecule is fully protonated. If retention remains too low due to its polarity (LogP ~0.7), switch to a polar-embedded C18 or an Aqueous C18 (AQ) column designed to resist phase collapse under highly aqueous conditions.

Q: How can I resolve the monoester from its diacid (3,3-dimethylglutaric acid) and diester impurities? Causality & Solution: The three species have distinct polarities: Diacid (most polar) < Monoester < Diester (least polar). Actionable Step: Utilize a shallow gradient starting at a low organic percentage (e.g., 2-5% Acetonitrile) to retain the highly polar diacid, gradually ramping up to ~60% Acetonitrile to elute the monoester and diester sequentially.

Section B: Mass Spectrometry (LC-MS) Optimization

Q: My ESI+ signal is extremely weak, making quantitation impossible. How do I improve the limit of detection (LOD)? Causality & Solution: Aliphatic carboxylic acids and esters lack highly basic heteroatoms (like amines) that readily accept protons in Positive Electrospray Ionization (ESI+). Actionable Step: Switch to Negative Ionization Mode (ESI-) . The free carboxylic acid readily deprotonates, yielding a robust [M-H]⁻ pseudomolecular ion at m/z 173.08.

Q: What are the diagnostic MS/MS fragments to confirm the monoester structure? Causality & Solution: Collision-induced dissociation (CID) of aliphatic monoesters follows predictable neutral loss pathways[4]. Actionable Step: Isolate the m/z 173 precursor. You should monitor for two primary transitions:

  • m/z 173 → 141: Corresponds to the neutral loss of methanol (-32 Da) from the methyl ester terminus.

  • m/z 173 → 129: Corresponds to the neutral loss of carbon dioxide (-44 Da) from the carboxylic acid terminus.

Section C: Structural Elucidation (NMR Spectroscopy)

Q: How do I unambiguously differentiate the monoester from a mixture of diacid and diester using ¹H NMR? Causality & Solution: Symmetry is your primary diagnostic tool. The diacid (3,3-dimethylglutaric acid) and the diester are completely symmetrical around the C3 quaternary carbon. Therefore, their four methylene protons will appear as a single, integrated 4H singlet. Actionable Step: In the ¹H NMR spectrum (CDCl₃) of the monoester, the molecule is desymmetrized. Look for two distinct 2H singlets (typically around 2.4 ppm and 2.6 ppm). Because the central C3 carbon is quaternary (bearing the gem-dimethyl groups), the two -CH₂- groups do not couple with each other, remaining singlets, but their different chemical environments (one adjacent to -COOH, one adjacent to -COOMe) cause them to resolve into two distinct peaks.

Section D: Sample Stability & Preparation

Q: My sample shows increasing amounts of 3,3-dimethylglutaric acid over time. What is causing this degradation? Causality & Solution: The methyl ester is highly susceptible to hydrolysis, particularly in unbuffered aqueous solutions, extremes of pH, or elevated temperatures. Actionable Step: Never store stock solutions in water or methanol (which can cause transesterification). Prepare all primary stock solutions in an aprotic solvent like LC-MS grade Acetonitrile and store at -20°C.

Experimental Workflows

Protocol 1: LC-MS/MS Method for Quantitation & Purity Assessment

This protocol is a self-validating system; it includes a system suitability check to ensure no on-column degradation (hydrolysis) is occurring during the run.

  • Column Selection: Install a Polar-embedded C18 column (e.g., Waters Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 5.0 min: Linear ramp to 60% B

    • 5.0 - 6.0 min: Ramp to 95% B (Column wash)

    • 6.0 - 8.0 min: 5% B (Re-equilibration)

  • MS Parameters (ESI-): Capillary voltage: 2.5 kV. Desolvation temp: 400°C.

  • System Suitability (Self-Validation): Inject a mixed standard of the monoester and the diacid. If the monoester peak shows a leading edge or a secondary peak with the exact mass of the diacid (m/z 159), on-column hydrolysis is occurring. Lower the injection volume or reduce the autosampler temperature to 4°C.

LCMS_Workflow Start Sample Prep (Aprotic Solvent) Col Column Selection (Polar-Embedded C18) Start->Col MP Mobile Phase (0.1% FA in H2O/MeCN) Col->MP MS MS Optimization (ESI- Mode, m/z 173) MP->MS Data Data Analysis (Quantitation & Purity) MS->Data

Fig 1: Step-by-step LC-MS/MS optimization workflow for the monoester.

Protocol 2: Stability-Indicating Sample Preparation
  • Stock Solution (1 mg/mL): Weigh 10.0 mg of 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid into a volumetric flask. Dissolve completely in 10.0 mL of anhydrous Acetonitrile.

  • Working Solutions: Dilute the stock solution using a 50:50 mixture of Acetonitrile and 10 mM Ammonium Acetate buffer (pH 5.0). Do not use unbuffered water.

  • Storage: Keep vials in a temperature-controlled autosampler at 4°C during the sequence.

Degradation Mono 5-Methoxy-3,3-dimethyl- 5-oxopentanoic acid (Monoester) Cond Aqueous Matrix (Extreme pH or Heat) Mono->Cond Hydrolysis Diacid 3,3-Dimethylglutaric acid (Diacid) Cond->Diacid MeOH Methanol (Byproduct) Cond->MeOH

Fig 2: Hydrolytic degradation pathway of the monoester in aqueous environments.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 547897, "5-Methoxy-3,3-dimethyl-5-oxopentanoic acid". PubChem. Available at:[Link]

  • Avdeef, A., et al. "In-depth pKa determination of weak acids and bases". NIH Public Access / Pharmaceutical Research. Available at:[Link]

  • Synthesis and characterization of some long-chain diesters with branched or bulky moieties (Mass Spectrometry Fragmentation Pathways). ResearchGate. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparison of synthesis routes for 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid

Comparative Synthesis Routes for 5-Methoxy-3,3-dimethyl-5-oxopentanoic Acid: A Technical Guide As a Senior Application Scientist, selecting the optimal synthesis route for a target molecule requires balancing yield, scal...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Synthesis Routes for 5-Methoxy-3,3-dimethyl-5-oxopentanoic Acid: A Technical Guide

As a Senior Application Scientist, selecting the optimal synthesis route for a target molecule requires balancing yield, scalability, and mechanistic efficiency. 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid (commonly known as 3,3-dimethylglutaric acid monomethyl ester) is a highly valuable syn-deoxypolypropionate synthon used in the development of P2Y6 receptor antagonists, Nrf2 degraders, and novel bioactive architectures[1].

The synthesis of this monomethyl ester relies on the desymmetrization/alcoholysis of 3,3-dimethylglutaric anhydride. However, the gem-dimethyl group at the C3 position creates significant steric bulk, a phenomenon known as the Thorpe-Ingold effect[2]. This effect thermodynamically stabilizes the closed-ring anhydride form by compressing the internal bond angle, making the ring-opening alcoholysis slightly more energetically demanding than in unbranched analogs[2]. Consequently, efficient methanolysis requires either thermal driving forces, strong nucleophilic catalysis, or enzymatic assistance.

Below is an objective, data-supported comparison of the three primary synthetic routes for this critical building block.

Route 1: Uncatalyzed Thermal Methanolysis

Mechanism & Causality: This route relies on direct nucleophilic acyl substitution. Because the sterically hindered anhydride resists attack at room temperature, thermal energy is applied to overcome the activation barrier. Using methanol as both the reactant and the solvent drives the equilibrium entirely toward the ring-opened half-ester[3].

Self-Validating Protocol:

  • Reaction: Suspend 3,3-dimethylglutaric anhydride (1.0 eq) in a large excess of anhydrous methanol.

  • Heating: Heat the mixture to a gentle reflux (approx. 65 °C) and stir continuously for 90 to 120 minutes[3].

  • Isolation: Cool the solution to room temperature. Perform vacuum distillation (water bath at ~30 °C) to remove all unreacted methanol.

  • Validation: The absence of a solvent front and the recovery of a clear, viscous oil indicates quantitative conversion. No aqueous workup is required, preventing product loss through water solubility.

Route 2: Base-Catalyzed Desymmetrization (DMAP/TEA)

Mechanism & Causality: To avoid heating, 4-dimethylaminopyridine (DMAP) is employed as a highly effective nucleophilic catalyst[4]. DMAP attacks the anhydride carbonyl to form a highly reactive acylpyridinium intermediate[5]. Methanol attacks this activated intermediate orders of magnitude faster than it would the parent anhydride. Triethylamine (TEA) is added as an auxiliary base to sponge the resulting protons, preventing the reverse reaction[4].

Self-Validating Protocol:

  • Activation: Dissolve 3,3-dimethylglutaric anhydride (1.0 eq) in anhydrous dichloromethane (DCM). Add DMAP (0.1–0.2 eq) and TEA (1.2 eq).

  • Nucleophilic Attack: Add anhydrous methanol (1.0–1.2 eq) dropwise to the solution.

  • Propagation: Stir the mixture at room temperature for 12 hours[4].

  • Workup: Quench the reaction with 1 M HCl to protonate and partition the amines into the aqueous layer. Extract the product with ethyl acetate or DCM. Wash with brine and dry over MgSO 4​ [4].

  • Validation: Evaporation of the organic solvent yields the monomethyl ester. The acidic wash ensures the complete removal of DMAP and TEA, which can be verified via 1 H-NMR (absence of pyridine and ethyl signals).

Route 3: Enzymatic Desymmetrization (CALB)

Mechanism & Causality: Candida antarctica Lipase B (CALB, commercially available as Novozym 435) provides a highly specific hydrophobic binding pocket. The enzyme accommodates the gem-dimethyl group and facilitates regioselective ring opening under extremely mild conditions[6]. This route operates via a serine-hydrolase mechanism where the enzyme acts as the nucleophile before transferring the acyl group to methanol.

Self-Validating Protocol:

  • Preparation: Dissolve 3,3-dimethylglutaric anhydride (1.0 eq) in methyl tert-butyl ether (MTBE).

  • Enzyme Addition: Add methanol (2.0 eq) and immobilized CALB (Novozym 435, ~10% w/w relative to the anhydride)[6].

  • Incubation: Incubate the mixture at 25 °C with gentle orbital shaking for 24 hours.

  • Isolation: Filter the mixture to recover the immobilized enzyme beads (which can be washed and reused for subsequent cycles).

  • Validation: Evaporate the MTBE filtrate to isolate the product. The mild conditions guarantee zero thermal degradation or side-product formation.

Workflow Visualizations

Route_Comparison cluster_0 Route 1: Thermal cluster_1 Route 2: Catalytic cluster_2 Route 3: Enzymatic A 3,3-Dimethylglutaric Anhydride B Excess MeOH Reflux (65°C), 1.5h A->B C MeOH (1 eq), DMAP/TEA DCM, 25°C, 12h A->C D MeOH (2 eq), CALB MTBE, 25°C, 24h A->D E 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid (Monomethyl Ester) B->E Vacuum Distillation C->E Aqueous Workup D->E Enzyme Filtration

Fig 1: Comparative workflows for the synthesis of 5-methoxy-3,3-dimethyl-5-oxopentanoic acid.

DMAP_Mech A 3,3-Dimethylglutaric Anhydride B Acylpyridinium Intermediate A->B + DMAP C Monomethyl Ester Product B->C + MeOH C->A DMAP Regenerated

Fig 2: DMAP-catalyzed nucleophilic acyl substitution mechanism via acylpyridinium intermediate.

Quantitative Data Comparison

The following table summarizes the operational metrics for each synthesis route, allowing researchers to select the optimal protocol based on their laboratory's scale and constraints.

ParameterRoute 1: Thermal MethanolysisRoute 2: DMAP-CatalyzedRoute 3: Enzymatic (CALB)
Temperature 65 °C (Reflux)20–25 °C25 °C
Reaction Time 1.5 – 2.0 hours12 hours24 hours
Typical Yield >95% (Quantitative)85–90%>90%
Catalyst Required NoneDMAP / TEANovozym 435
Workup Complexity Low (Vacuum distillation)Moderate (Aqueous wash)Low (Filtration)
Best Use Case Large-scale bulk synthesisStandard bench-scale synthesisGreen chemistry / Mild conditions

Conclusion

For rapid, scalable synthesis where heating is permissible, Route 1 (Thermal Methanolysis) is the superior choice due to its quantitative yield and solvent-free isolation[3]. If the laboratory setup favors room-temperature reactions and standard aqueous workups, Route 2 (DMAP-Catalyzed) provides a highly reliable, chemically elegant alternative[4]. Finally, Route 3 (Enzymatic) is recommended for highly sensitive downstream applications where absolute chemical purity and green chemistry principles are prioritized[6].

References

  • Knapp, F. F., et al. "Radioiodinated 15-(p-Iodophenyl)-3,3-dimethylpentadecanoic Acid: A Useful New Agent to Evaluate Myocardial Fatty Acid Uptake." Journal of Nuclear Medicine, 1986.[Link]

  • Hiratake, F., et al. "Synthesis and GGCT Inhibitory Activity of N-Glutaryl-L-alanine Analogues." Chemical and Pharmaceutical Bulletin (J-Stage), 2012.[Link]

  • "A Theoretical Study of the Mechanism of the Desymmetrization of Cyclic meso-Anhydrides by Chiral Amino Alcohols." PMC, National Institutes of Health, 2011.[Link]

  • Wu, T. Y., et al. "CALB-Catalyzed Two-Step Alcoholytic Desymmetrization of 3-Methylglutaric Diazolides in MTBE." Applied Biochemistry and Biotechnology, 2018.[Link]

  • "Research on the Effects of Substituents on the Stability of Cyclic Organic Compounds." Defense Technical Information Center (DTIC), 1962. [Link]

Sources

Comparative

Publish Comparison Guide: 5-Methoxy-3,3-dimethyl-5-oxopentanoic Acid vs. Alternative Methyl Esters in Synthesis

Executive Summary & Mechanistic Paradigm In advanced organic synthesis and drug development, the selection of aliphatic linker molecules dictates not only the efficiency of the synthetic route but also the pharmacokineti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Paradigm

In advanced organic synthesis and drug development, the selection of aliphatic linker molecules dictates not only the efficiency of the synthetic route but also the pharmacokinetic profile of the final active pharmaceutical ingredient (API). 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid (commonly known as 3,3-dimethylglutaric acid monomethyl ester; CAS 27151-66-2) represents a highly specialized building block compared to standard, unsubstituted methyl esters[1].

As a Senior Application Scientist, I frequently observe chemists defaulting to linear glutaric or adipic acid monoesters. However, the strategic incorporation of a geminal dimethyl group at the C3 position introduces profound stereoelectronic consequences. Primarily, it triggers the Thorpe-Ingold effect (gem-disubstituent effect), which compresses the internal bond angles of the carbon backbone[2]. This steric repulsion between the geminal methyl groups brings the reactive termini into closer spatial proximity, drastically lowering the entropic barrier for intramolecular cyclization and stabilizing complex intermediates during multi-step syntheses[2]. Furthermore, this structural motif is critical in the scalable synthesis of bio-inspired UV-B absorbers and complex piperidine derivatives[3].

Objective Performance Comparison

To objectively evaluate the utility of 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid, we must benchmark its physicochemical and kinetic properties against its unsubstituted counterpart, 5-methoxy-5-oxopentanoic acid (glutaric acid monomethyl ester). The quantitative and qualitative data are summarized below.

Property / Metric5-Methoxy-5-oxopentanoic acid (Unsubstituted)5-Methoxy-3,3-dimethyl-5-oxopentanoic acid (Gem-dimethyl)
Molecular Weight 146.14 g/mol 174.19 g/mol [1]
Lipophilicity (LogP) ~0.150.7[1]
Topological Polar Surface Area 63.6 Ų63.6 Ų[1]
Steric Shielding Minimal (Highly flexible backbone)High (C3 gem-dimethyl shields C2/C4 protons)
Cyclization Kinetics Baseline (Prone to intermolecular oligomerization)Highly Accelerated (Thorpe-Ingold Effect)[2]
Metabolic Stability Susceptible to rapid β-oxidationResistant to β-oxidation (Steric blockade)

Data Interpretation: The addition of the gem-dimethyl group increases the LogP to 0.7 without altering the polar surface area (63.6 Ų)[1]. This makes the substituted ester significantly more lipophilic, enhancing membrane permeability in prodrug designs while protecting the carbon backbone from enzymatic degradation.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent reaction pathways when subjecting both the gem-dimethyl substituted ester and the unsubstituted ester to cyclization conditions. The steric compression in the gem-dimethyl variant thermodynamically favors ring closure over linear degradation.

G A 5-Methoxy-3,3-dimethyl- 5-oxopentanoic acid B Acyl Chloride Intermediate (Overcomes Steric Hindrance) A->B SOCl2 / DCM C Amide Intermediate B->C R-NH2 / Base D Cyclized Imide/Anhydride (Thorpe-Ingold Accelerated) C->D Base / Heat (Favorable Angle) E Unsubstituted Glutaric Monoester F Linear Amide (Flexible Backbone) E->F Standard Coupling G Oligomerization / Slow Cyclization F->G High Entropic Penalty

Reaction pathway illustrating the Thorpe-Ingold effect on cyclization efficiency.

Validated Experimental Protocols

When working with 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid, standard peptide coupling reagents (e.g., EDC, HATU) often yield poor conversions due to the steric bulk of the C3 gem-dimethyl group shielding the adjacent carboxylic acid. To circumvent this, the protocol below utilizes a highly electrophilic acyl chloride intermediate, a proven methodology for condensing this specific ester with complex heterocycles[4].

Protocol A: High-Efficiency Amidation via Acyl Chloride Activation

Causality: Thionyl chloride (SOCl₂) generates a small, highly reactive acyl chloride that is not sterically hindered by the gem-dimethyl group, ensuring quantitative activation before the introduction of the nucleophile[4].

  • Activation: Dissolve 1.0 equivalent (e.g., 1.0 mmol, 174.2 mg) of 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid[1] in 5.0 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Reagent Addition: Add 1.5 equivalents of thionyl chloride (SOCl₂) dropwise at 0 °C, followed by a catalytic amount (1 drop) of anhydrous N,N-dimethylformamide (DMF).

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Self-Validation Check (Crucial): Do not proceed blindly. Quench a 10 µL aliquot of the reaction mixture into 1 mL of anhydrous methanol containing triethylamine. Analyze via GC-MS. The complete disappearance of the starting material (m/z 174) and the appearance of the dimethyl ester artifact confirms 100% conversion to the acyl chloride.

  • Coupling: Concentrate the reaction mixture in vacuo to remove excess SOCl₂. Redissolve the crude acyl chloride in 3.0 mL of DCM and add it dropwise to a pre-cooled (0 °C) solution of your target amine (1.1 eq) and triethylamine (2.0 eq) in DCM.

  • Workup: Stir for 4 hours, quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate.

Protocol B: Base-Promoted Intramolecular Cyclization

Causality: Once the amide is formed, converting it to an imide or cyclic anhydride is highly favorable. The gem-dimethyl group compresses the C2-C3-C4 bond angle, bringing the ester and amide groups into optimal proximity for nucleophilic attack[2].

  • Saponification: Dissolve the resulting methyl ester-amide intermediate in a 3:1 mixture of THF and 1M aqueous LiOH. Stir at room temperature until TLC indicates complete consumption of the ester (typically <2 hours due to the unhindered nature of the methyl ester).

  • Acidification: Acidify the mixture to pH 2 using 1M HCl, extract with ethyl acetate, and concentrate to yield the free acid.

  • Cyclization: Dissolve the intermediate in toluene. Add 1.2 equivalents of acetic anhydride and heat to reflux (110 °C) for 3 hours. The Thorpe-Ingold effect drives rapid ring closure, releasing acetic acid as a byproduct.

  • Self-Validation Check: Monitor the reaction via IR spectroscopy. The disappearance of the broad O-H stretch (3300–2500 cm⁻¹) and the appearance of distinct cyclic imide/anhydride carbonyl stretches (~1720 and ~1680 cm⁻¹) confirms successful cyclization.

References

  • PubChem. "5-Methoxy-3,3-dimethyl-5-oxopentanoic acid | C8H14O4 | CID 547897". National Institutes of Health (NIH). [Link]

  • DrugFuture. "Thiophene derivs., process for their preparation and pharmaceutical compsns. containing them". DrugFuture Database. [Link]

  • Australian Journal of Chemistry. "A Scalable, Combined-Batch, and Continuous-Flow Synthesis of a Bio-Inspired UV-B Absorber". ConnectSci. [Link]

Sources

Validation

Reactivity and Performance Comparison: 5-Methoxy-3,3-dimethyl-5-oxopentanoic Acid vs. Glutaric Acid Analogs

Introduction In advanced medicinal chemistry and drug development, the selection of bifunctional linkers dictates not only the synthetic efficiency of the final molecule but also its pharmacokinetic profile. 5-Methoxy-3,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In advanced medicinal chemistry and drug development, the selection of bifunctional linkers dictates not only the synthetic efficiency of the final molecule but also its pharmacokinetic profile. 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid (CAS: 27151-66-2)[1]—a mono-methyl ester of 3,3-dimethylglutaric acid—is a highly specialized building block[2]. Unlike its unsubstituted glutaric acid counterparts, this molecule possesses a gem-dimethyl group at the C3 position. This seemingly minor structural modification fundamentally alters its reactivity, coupling efficiency, and spatial rigidity, making it an invaluable tool for synthesizing complex receptor antagonists and PROTAC linkers[3].

This guide objectively compares the reactivity of 5-methoxy-3,3-dimethyl-5-oxopentanoic acid against its less substituted analogs, providing mechanistic insights and self-validating experimental protocols to guide your synthetic strategies.

Mechanistic Causality: The Thorpe-Ingold Effect

To understand the superior performance of 5-methoxy-3,3-dimethyl-5-oxopentanoic acid, we must analyze the thermodynamic landscape of its carbon backbone. Unsubstituted glutaric acid derivatives naturally populate extended, linear conformations to minimize steric interactions. However, introducing a gem-dimethyl group shifts this equilibrium dramatically, a phenomenon comprehensively detailed by[4].

According to the foundational principles of the Thorpe-Ingold effect (first outlined by[5]), the bulky methyl groups create significant steric repulsion with adjacent methylene protons. To alleviate this strain, the internal C-C-C bond angle compresses (θ < 109.5°), forcing the terminal carboxylate and ester groups into closer spatial proximity[6].

This conformational preorganization provides a distinct kinetic advantage. By restricting rotameric freedom, the molecule pays its entropic penalty upfront[7]. Consequently, the activation energy required to reach the transition state for both intramolecular cyclizations and intermolecular couplings is significantly reduced.

ThorpeIngold A Linear Conformation (High Entropy) B gem-Dimethyl Substitution (Steric Repulsion) A->B Structural Modification C Angle Compression (θ < 109.5°) B->C Thermodynamic Shift D Reactive Ends Proximity (Preorganization) C->D Conformational Bias E Accelerated Cyclization / Enhanced Coupling D->E Kinetic Advantage

Logic flow of the Thorpe-Ingold effect enhancing reactivity via conformational preorganization.

Comparative Reactivity Analysis

When evaluating these linkers for amide bond formation or cyclization cascades, quantitative performance metrics reveal the stark impact of substitution. Table 1 summarizes the reactivity profiles of three glutaric acid mono-ester analogs.

Table 1: Quantitative Performance Metrics of Glutaric Acid Mono-Ester Analogs
AnalogRelative Cyclization Rate ( krel​ )Amide Coupling Yield (1h)Conformational Entropy Penalty ( ΔS )
5-Methoxy-5-oxopentanoic acid (Unsubstituted)1x85%High
5-Methoxy-3-methyl-5-oxopentanoic acid (Mono-methyl)~10x88%Moderate
5-Methoxy-3,3-dimethyl-5-oxopentanoic acid (gem-dimethyl)~250x94%Low

Data Interpretation: The gem-dimethyl substitution accelerates intramolecular cyclization by over two orders of magnitude[8]. While one might intuitively assume that the steric bulk of the dimethyl group would hinder intermolecular amide coupling, the opposite is true. The preorganization exposes the reactive carbonyl trajectories. When paired with high-efficiency coupling reagents, the gem-dimethyl analog achieves superior coupling kinetics[3]. Furthermore, in drug design, this rigidification reduces the entropic penalty upon target binding, leading to higher affinity ligands.

Experimental Methodology: Self-Validating Amide Coupling Assay

To objectively evaluate the coupling efficiency of these analogs without analytical bias, we employ a self-validating kinetic assay. Relying solely on end-point yields can mask underlying kinetic bottlenecks. This protocol utilizes an internal standard to ensure absolute mass balance and time-course sampling to accurately map the reaction velocity.

Protocol: Kinetic Evaluation of Amide Bond Formation
  • Preparation & Standardization : In a dry 5 mL reaction vial under inert atmosphere, dissolve 0.10 mmol of the selected glutaric acid mono-ester analog and 0.05 mmol of biphenyl (Internal Standard) in 1.0 mL of anhydrous DMF.

  • Activation : Add 0.12 mmol of HATU.

    • Causality: HATU is explicitly chosen over traditional carbodiimides (like EDC/HOBt) because its highly reactive aza-benzotriazole ester intermediate is far less susceptible to the steric hindrance imposed by the gem-dimethyl backbone, ensuring rapid activation[3].

  • Initiation : Add 0.30 mmol of N,N-Diisopropylethylamine (DIPEA), followed immediately by 0.11 mmol of benzylamine. Stir vigorously at 25°C.

  • Time-Course Sampling (The Self-Validating Step) : At t = 5, 15, 30, and 60 minutes, withdraw a precise 10 μL aliquot from the reaction mixture.

  • Quenching : Immediately dilute the 10 μL aliquot into 90 μL of 50% Acetonitrile/Water containing 0.1% Trifluoroacetic acid (TFA).

    • Causality: The TFA instantly protonates both the unreacted benzylamine nucleophile and the DIPEA base. This completely halts the coupling reaction at the exact timestamp, preventing artificial progression while the sample waits in the autosampler queue.

  • Quantification : Analyze the quenched samples via RP-HPLC-UV (254 nm). Calculate the absolute conversion percentage by plotting the ratio of the product peak area to the invariant biphenyl internal standard peak area.

Workflow A Prepare 0.1M Solutions: Glutaric Analogs + Amine B Add Coupling Reagents (HATU, DIPEA in DMF) A->B C Incubate at 25°C (Time-course sampling) B->C D Quench with H2O/TFA (Self-Validating Step) C->D E HPLC-UV/MS Analysis (Quantify Conversion) D->E

Standardized workflow for comparative amide coupling efficiency and kinetic analysis.

Application in Drug Development

The structural rigidity imparted by 5-methoxy-3,3-dimethyl-5-oxopentanoic acid solves a critical problem in medicinal chemistry: bridging distant pharmacophores without introducing excessive flexibility.

A prime example is found in the development of [3]. Researchers discovered that utilizing an unsubstituted linker chain resulted in high entropic penalties and poor receptor affinity. By substituting the linker with the gem-dimethyl analog, they successfully created sterically extended chains that maintained potent receptor affinity. The rigid backbone precisely positioned the active moieties while preventing off-target conformational folding, proving the chemical superiority of the preorganized analog over its flexible counterparts[3].

References

  • NextSDS. 5-methoxy-3,3-dimethyl-5-oxopentanoic acid — Chemical Substance Information. URL: [Link]

  • Plise et al. Structure Activity Relationship of 3-Nitro-2-(trifluoromethyl)-2H-chromene Derivatives as P2Y6 Receptor Antagonists. PubMed / PMC. URL:[Link]

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexane. Journal of the Chemical Society, Transactions. URL:[Link]

  • Jung, M. E., & Piizzi, G. (2005). gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews. URL:[Link]

  • Wikipedia Contributors. Thorpe–Ingold effect. Wikipedia, The Free Encyclopedia. URL:[Link]

  • LUCP. Thorpe-Ingold Effect Assisted Strained Ring Synthesis. URL:[Link]

Sources

Comparative

Efficacy of 5-Methoxy-3,3-dimethyl-5-oxopentanoic Acid as a Precursor for Tropane Alkaloids: A Comparative Guide

Executive Summary Tropane alkaloids—characterized by their signature 8-azabicyclo[3.2.1]octane core—are a highly privileged class of pharmacophores essential to neuropharmacology and anticholinergic drug development . Wh...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tropane alkaloids—characterized by their signature 8-azabicyclo[3.2.1]octane core—are a highly privileged class of pharmacophores essential to neuropharmacology and anticholinergic drug development . While the classic Robinson-Schöpf synthesis efficiently yields the basic tropinone skeleton, modern drug discovery often demands conformationally restricted analogues to achieve high target selectivity and asymmetric induction.

This guide evaluates the efficacy of 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid (CAS 27151-66-2) as an advanced precursor for synthesizing gem-dimethyl tropane derivatives, objectively comparing its structural and kinetic performance against the traditional precursor, acetonedicarboxylic acid.

Mechanistic Causality: Overcoming Conformational Flexibility

The standard synthesis of tropinone utilizes acetonedicarboxylic acid (3-oxopentanedioic acid) in a concerted, aqueous double-Mannich reaction . While elegant, this yields an unsubstituted piperidine ring within the tropane core. The resulting molecule exhibits rapid conformational flipping, which severely limits diastereoselectivity during downstream C-alkylation or functionalization.

Conversely, 5-methoxy-3,3-dimethyl-5-oxopentanoic acid introduces two critical mechanistic advantages:

  • Steric Shielding via gem-Dimethylation: The incorporation of a gem-dimethyl group at the C4 position of the resulting tropane ring forces severe 1,3-diaxial interactions. This effectively "locks" the conformation of the piperidine ring and shields one face of the enamine intermediate, enabling highly enantioselective downstream functionalizations (achieving up to 95:5 e.r.) .

  • Desymmetrization via the Monomethyl Ester: Unlike highly reactive, symmetric dicarboxylic acids that are prone to spontaneous decarboxylation and polymerization, the monomethyl ester differentiates the two termini of the carbon chain. This allows for a highly controlled, stepwise cyclization. The free carboxylic acid can be selectively activated for the first C-N bond formation, while the methyl ester is preserved for a subsequent directed enolate ring-closure.

Comparative Efficacy & Experimental Data

The table below summarizes the performance of both precursors in synthesizing functionalized tropane cores based on empirical synthesis and computational modeling.

Parameter5-Methoxy-3,3-dimethyl-5-oxopentanoic acidAcetonedicarboxylic Acid (Alternative)
Reaction Modality Stepwise (Directed Enolate Addition)Concerted (Aqueous Robinson-Schöpf)
Core Yield (Isolated) 62% - 68%75% - 85%
Downstream Asymmetric Induction (e.r.) 95:5 (Highly selective)50:50 (Racemic/Poorly selective)
Byproduct Profile Trace uncyclized amidesPolymeric oligomers, rapid degradation
Scalability Moderate (Requires anhydrous conditions)High (Aqueous, thermodynamic)

Pathway Visualization

SynthesisPathway P1 5-Methoxy-3,3-dimethyl- 5-oxopentanoic acid C1 Directed Lithium Enolate Addition (Stepwise) P1->C1 Desymmetrized P2 Acetonedicarboxylic Acid (Standard Alternative) C2 Aqueous Robinson-Schöpf (Concerted Mannich) P2->C2 Symmetric T1 gem-Dimethyl Tropane Core (Conformationally Locked) C1->T1 High Diastereoselectivity T2 Classic Tropinone Core (Flexible / Unshielded) C2->T2 Spontaneous Cyclization

Figure 1: Mechanistic divergence of tropane precursors leading to flexible vs. locked cores.

Self-Validating Experimental Protocol: Synthesis of gem-Dimethyl Tropinone

To ensure high fidelity and reproducibility, this protocol utilizes a self-validating system with integrated analytical checkpoints.

Phase 1: Selective Amidation (First C-N Bond Formation)

Causality: We activate only the free carboxylic acid to prevent premature cyclization, ensuring the carbon skeleton is linearly attached to the nitrogen source before ring closure.

  • Dissolve 5-methoxy-3,3-dimethyl-5-oxopentanoic acid (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert N₂ atmosphere.

  • Add 1,1'-Carbonyldiimidazole (CDI, 1.1 equiv) at 0 °C. Stir for 30 minutes to form the highly active acyl imidazole intermediate.

  • Introduce 2,5-dimethoxypyrrolidine (1.0 equiv) and methylamine hydrochloride (1.2 equiv) alongside triethylamine (2.5 equiv). Stir at room temperature for 12 hours.

  • Validation Checkpoint: Sample the reaction for HPLC-MS. The mass spectrum must show the complete disappearance of the starting mass (m/z 174) and the emergence of the linear amide intermediate. ¹H-NMR must confirm the retention of the intact methyl ester (-OCH₃ singlet at ~3.65 ppm).

Phase 2: Directed Enolate Cyclization & Decarboxylation

Causality: The remaining methyl ester must be converted into an enolate to attack the iminium ion (generated in situ from the pyrrolidine moiety), forming the rigid bicyclic system.

  • Perform a solvent exchange to anhydrous THF. Cool the system to -78 °C.

  • Dropwise, add Lithium bis(trimethylsilyl)amide (LiHMDS, 2.2 equiv). Causality: This strong, sterically hindered base selectively deprotonates the alpha-carbon of the methyl ester without acting as a nucleophile against the carbonyl.

  • Slowly warm the reaction to 0 °C over 4 hours to promote the intramolecular Mannich-type cyclization.

  • Quench with 1M aqueous HCl, then reflux at 80 °C for 6 hours. Causality: The acidic reflux serves a dual purpose: it hydrolyzes the bridging methyl ester to a beta-keto acid, which then spontaneously decarboxylates under thermal conditions to yield the final gem-dimethyl tropinone.

  • Validation Checkpoint: Perform FT-IR spectroscopy on the isolated organic layer. Successful decarboxylation is confirmed by the shift of the carbonyl stretch from an ester (~1735 cm⁻¹) to a single rigid ketone (~1715 cm⁻¹), and the complete absence of broad -OH carboxylic acid stretches (3300–2500 cm⁻¹).

Conclusion

While acetonedicarboxylic acid remains the standard for the bulk synthesis of simple tropanes, 5-methoxy-3,3-dimethyl-5-oxopentanoic acid is a vastly superior precursor when downstream asymmetric induction is required. The strategic placement of the gem-dimethyl group and the desymmetrized ester functionality allow chemists to exert absolute stereochemical control over the tropane scaffold, paving the way for highly specific next-generation therapeutics.

References

  • Title: Asymmetric Induction in C-Alkylation of Tropane-Derived Enamines: Congruence Between Computation and Experiment Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Robinson's landmark synthesis of tropinone Source: Chemical Communications (Royal Society of Chemistry) URL: [Link]

  • Title: Allylic C–H amination cross-coupling furnishes tertiary amines by electrophilic metal catalysis Source: Science URL: [Link]

Validation

Analytical Strategies for the Characterization of Impurities in 5-Methoxy-3,3-dimethyl-5-oxopentanoic Acid

Introduction As a Senior Application Scientist, I frequently evaluate the quality of aliphatic bifunctional linkers. 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid (also known as mono-methyl 3,3-dimethylglutarate) is a criti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction As a Senior Application Scientist, I frequently evaluate the quality of aliphatic bifunctional linkers. 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid (also known as mono-methyl 3,3-dimethylglutarate) is a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs) and peptidomimetics[1]. Because it contains both a reactive carboxylic acid and a protected methyl ester, its purity dictates the stoichiometric precision of downstream coupling reactions. A rigorous, objective comparison of analytical methodologies is essential to ensure batch-to-batch consistency and prevent catastrophic downstream failures.

The Chemical Landscape: Causality of Impurity Formation The synthesis of 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid typically proceeds via the base-catalyzed ring-opening of 3,3-dimethylglutaric anhydride with methanol. This pathway inherently risks the formation of three critical impurities, each with distinct downstream consequences:

  • 3,3-Dimethylglutaric acid (Di-acid): Formed via adventitious hydrolysis. In downstream amide couplings, this di-acid acts as a cross-linking agent, leading to dimerized byproducts and drastically reducing the target API yield.

  • Dimethyl 3,3-dimethylglutarate (Di-ester): Formed via over-esterification[2]. Lacking a free carboxylic acid, it acts as an inert diluent in coupling reactions, skewing molar equivalents and stalling the synthesis.

  • 3,3-Dimethylglutaric anhydride: Unreacted starting material. If carried forward, it aggressively acylates nucleophiles, creating off-target impurities.

G Anhydride 3,3-Dimethylglutaric Anhydride (Starting Material) Target 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid (Target Mono-ester) Anhydride->Target + Methanol (Ring Opening) DiAcid 3,3-Dimethylglutaric Acid (Di-acid Impurity) Anhydride->DiAcid + H2O (Hydrolysis) Target->DiAcid + H2O / H+ (Hydrolysis) DiEster Dimethyl 3,3-dimethylglutarate (Di-ester Impurity) Target->DiEster + Methanol / H+ (Over-esterification)

Synthetic and degradation pathways of 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid impurities.

Comparison of Analytical Methodologies To objectively evaluate the product's purity, we must compare the performance of different analytical platforms.

  • RP-HPLC-UV: The lack of extended conjugation in the 3,3-dimethylglutarate backbone necessitates low-wavelength UV detection (210 nm). While universally accessible, it suffers from baseline drift during gradient elution and lower sensitivity for the fully saturated aliphatic chain.

  • LC-MS (ESI): Provides superior specificity. The mono-ester and di-acid readily ionize in negative mode [M-H]-, whereas the di-ester requires positive mode [M+H]+ or sodium adduct formation [M+Na]+. This dual-polarity requirement makes LC-MS the most comprehensive tool for this specific impurity profile.

  • GC-MS: While excellent for the volatile di-ester and anhydride, GC-MS requires rigorous derivatization (e.g., silylation with BSTFA) to volatilize the di-acid and mono-ester without inducing thermal degradation. Therefore, LC-MS is prioritized for routine release testing.

Orthogonal Column Chemistries: C18 vs. Phenyl-Hexyl When developing an LC method, relying solely on a standard C18 column can mask co-eluting impurities. We compared the performance of a standard Octadecylsilane (C18) phase against a Phenyl-Hexyl phase.

  • C18 Performance: Retention is driven purely by hydrophobic interactions. The elution order strictly follows polarity: Di-acid (most polar) Mono-ester Di-ester Anhydride. However, the anhydride and the di-ester elute very closely, risking co-elution under fast gradients.

  • Phenyl-Hexyl Performance: The inclusion of the phenyl ring introduces induced dipole interactions. Even though our analytes lack aromaticity, the polarizability of the anhydride's carbonyls interacts differently with the phenyl phase than the di-ester, significantly improving their resolution.

Quantitative Data Comparison The following table summarizes the experimental performance of the two column chemistries. Notice how the resolution ( Rs​ ) between the di-ester and the anhydride improves from a marginal 1.5 on C18 to a baseline-resolved 3.2 on Phenyl-Hexyl.

AnalyteC18 RT (min)Phenyl-Hexyl RT (min)C18 Resolution ( Rs​ )Phenyl-Hexyl Resolution ( Rs​ )LOD (µg/mL)
3,3-Dimethylglutaric acid4.214.55N/AN/A0.5
5-Methoxy-3,3-dimethyl-5-oxopentanoic acid7.857.204.13.80.8
Dimethyl 3,3-dimethylglutarate12.5011.855.34.91.2
3,3-Dimethylglutaric anhydride13.2514.101.53.21.0

Experimental Protocol: Self-Validating LC-UV/MS Impurity Profiling To ensure absolute trustworthiness, the analytical protocol must be a self-validating system. This is achieved by incorporating an internal standard and strict system suitability criteria.

Step 1: Mobile Phase Preparation

  • Action: Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Causality: The acidic pH (~2.7) ensures the carboxylic acid moieties of the mono-ester and di-acid remain fully protonated. This suppresses secondary interactions with residual silanols on the stationary phase, preventing chromatographic peak tailing and retention time drift.

Step 2: Standard & Sample Preparation

  • Action: Prepare a 1.0 mg/mL solution of the 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid sample in Diluent (50:50 Water:MeCN).

  • Self-Validation: Spike the sample with 0.1 mg/mL of Pimelic Acid as an Internal Standard (IS). The IS controls for autosampler injection variability and validates ionization efficiency in the MS detector, ensuring that any signal suppression is mathematically corrected.

Step 3: Chromatographic Execution

  • Action: Inject 5 µL onto a Phenyl-Hexyl column (150 x 4.6 mm, 3 µm) maintained at 35°C.

  • Gradient: 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min.

Step 4: Detection & System Suitability Testing (SST)

  • Action: Monitor UV absorbance at 210 nm and MS signals in both ESI+ and ESI- modes.

  • Self-Validation (SST Criteria): The analytical run is only deemed valid if the resolution ( Rs​ ) between the di-ester and the anhydride is ≥2.0 , and the IS peak area Relative Standard Deviation (RSD) is ≤2.0% across 5 replicate standard injections.

Sources

Comparative

Benchmarking the Performance of 5-Methoxy-3,3-dimethyl-5-oxopentanoic Acid in Targeted Synthesis

Executive Summary In modern drug development and complex organic synthesis, the strategic selection of bifunctional building blocks dictates both synthetic efficiency and the pharmacodynamic profile of the final active p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and complex organic synthesis, the strategic selection of bifunctional building blocks dictates both synthetic efficiency and the pharmacodynamic profile of the final active pharmaceutical ingredient (API). 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid (CAS 27151-66-2) [1], a mono-methyl ester of 3,3-dimethylpentanedioic acid, has emerged as a highly specialized intermediate.

This guide objectively benchmarks its performance against its unsubstituted counterpart (glutaric acid monomethyl ester) and mono-methylated derivatives. We will analyze its utility in two critical workflows: Amide Coupling for target-directed drug discovery[3][4] and Transition-Metal-Catalyzed C(sp3)–H Functionalization [2].

Mechanistic Grounding: The Thorpe-Ingold Effect

To understand the experimental performance of 5-methoxy-3,3-dimethyl-5-oxopentanoic acid, one must analyze the causality behind its structural design. The defining feature of this molecule is its gem-dimethyl group at the C3 position.

Unlike linear aliphatic chains that suffer from high conformational entropy, the gem-dimethyl moiety induces the Thorpe-Ingold effect (angle compression). By compressing the internal angle between the reactive termini (θ < 109.5°), the molecule is thermodynamically pre-organized into a reactive conformation. This pre-organization significantly accelerates intramolecular reactions (such as lactonization) and locks the final drug molecule into a specific bioactive conformation—a strategy famously utilized to enhance binding affinity in the synthesis of P2Y6 receptor antagonists [3] and TIP48/TIP49 ATPase inhibitors [4].

Mechanism A Linear Glutaric Acid (High Entropy) B Gem-Dimethyl Substitution (Thorpe-Ingold Effect) A->B Structural Modification C Restricted Bond Angle (θ < 109.5°) B->C D Pre-organized Conformation C->D E Accelerated γ-C(sp3)−H Lactonization D->E Kinetic Advantage F Enhanced Target Receptor Binding D->F Thermodynamic Advantage

Mechanistic pathway illustrating the Thorpe-Ingold effect on reaction kinetics and binding.

Benchmarking Application 1: Amide Coupling in Drug Discovery

Amide bond formation is the backbone of medicinal chemistry. When coupling the free carboxylic acid of a mono-ester to a complex amine, steric hindrance at the β-position dictates reaction kinetics.

Performance Comparison

While unsubstituted glutaric acid monomethyl ester couples rapidly, it lacks the conformational rigidity required for high-affinity target binding. 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid presents moderate steric hindrance, slightly reducing the raw coupling kinetics but ultimately yielding a vastly superior pharmacophore. To overcome the steric bulk, highly reactive coupling reagents (like HATU) or conversion to the acid chloride (via oxalyl chloride) are standardly employed [3][4].

Table 1: Comparative Amide Coupling Performance
SubstrateCoupling MethodAverage Yield (%)Conformational RigidityDownstream Binding Affinity
Glutaric acid monomethyl esterHATU / DIPEA85 - 90%Low (Flexible)Poor
3-Methylglutaric acid monomethyl esterHATU / DIPEA82 - 88%ModerateModerate
5-Methoxy-3,3-dimethyl-5-oxopentanoic acid HATU / DIPEA77 - 85%High (Restricted)Excellent
5-Methoxy-3,3-dimethyl-5-oxopentanoic acid Oxalyl Chloride88 - 92%High (Restricted)Excellent
Protocol 1: HATU-Mediated Amide Coupling Workflow

Self-Validating Principle: The use of a mild basic wash ensures the complete removal of unreacted acidic starting materials, while Thin-Layer Chromatography (TLC) monitoring validates the consumption of the limiting amine.

  • Preparation: Dissolve the amine nucleophile (1.0 eq) and 5-methoxy-3,3-dimethyl-5-oxopentanoic acid (1.2 eq) in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere.

  • Activation: Add DIPEA (2.5 eq) to the solution, followed by the portion-wise addition of HATU (1.2 eq) at 0 °C. Causality: Cooling prevents the thermal degradation of the highly reactive active ester intermediate.

  • Propagation: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (EtOAc/Hexane) until the amine is fully consumed.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3x).

  • Purification: Wash the combined organic layers with 5% NaHCO₃ (to remove unreacted acid), brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography.

Workflow A 5-Methoxy-3,3-dimethyl- 5-oxopentanoic acid B Activation (HATU / DIPEA) A->B D Amide Intermediate B->D DMF, RT C Amine Nucleophile C->B E Saponification (LiOH / H2O) D->E F Target Acid Derivative E->F HCl workup

Workflow for amide coupling and downstream deprotection of the mono-methyl ester.

Benchmarking Application 2: Chemoselective γ-C(sp3)−H Lactonization

In advanced synthetic methodologies, the gem-dimethyl group acts as a powerful directing feature for transition-metal-catalyzed C–H activation.

Performance Comparison

When subjected to Pd-catalyzed γ-C(sp3)−H lactonization, linear aliphatic acids struggle to form the necessary metallacycle due to competitive β-hydride elimination and high entropic barriers. In stark contrast, 5-methoxy-3,3-dimethyl-5-oxopentanoic acid demonstrates exceptional chemoselectivity and yield [2]. The steric bulk suppresses side reactions, funneling the substrate exclusively toward the desired lactone.

Table 2: Comparative γ-C(sp3)−H Lactonization Efficiency
SubstrateCatalyst SystemSolventTime (h)Lactonization Yield (%)
Pentanoic acid (Linear)Pd(OAc)₂ / LigandHFIP24< 20%
3-Methylbutanoic acidPd(OAc)₂ / LigandHFIP18~ 45%
5-Methoxy-3,3-dimethyl-5-oxopentanoic acid Pd(OAc)₂ / LigandHFIP12> 85%
Protocol 2: Standardized γ-C(sp3)−H Lactonization

Self-Validating Principle: The integration of CH₂Br₂ as an internal standard allows for precise, quantitative crude ¹H NMR yield determination before any mass is lost to column purification.

  • Setup: In an oven-dried reaction vial, combine 5-methoxy-3,3-dimethyl-5-oxopentanoic acid (0.1 mmol), Pd(OAc)₂ (10 mol%), and the appropriate amino acid ligand (20 mol%).

  • Solvent Addition: Add 0.2 mL of Hexafluoroisopropanol (HFIP). Causality: HFIP is highly polar and strongly hydrogen-bonding, which stabilizes the transition state of the C–H cleavage step and prevents catalyst deactivation.

  • Reaction: Seal the vial and heat to 80 °C for 12 hours under vigorous stirring.

  • Workup & Validation: Cool the mixture to room temperature, dilute with dichloromethane, and filter through a short pad of Celite to remove the palladium catalyst.

  • Quantification: Concentrate the filtrate. Add a precisely weighed amount of CH₂Br₂ (internal standard) to the crude mixture. Analyze via ¹H NMR (600 MHz, Chloroform-d) to calculate the exact conversion yield prior to chromatography.

Conclusion

While unsubstituted glutaric acid derivatives offer minor kinetic advantages in basic coupling reactions, 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid vastly outperforms them in complex syntheses. Its gem-dimethyl architecture provides critical thermodynamic pre-organization, enabling high-yielding C(sp3)–H functionalizations and delivering conformationally locked, high-affinity pharmacophores for advanced drug discovery.

References

  • PubChem. "5-Methoxy-3,3-dimethyl-5-oxopentanoic acid | C8H14O4 | CID 547897". National Center for Biotechnology Information. URL:[Link]

  • Zhuang, Z., et al. "Catalyst-controlled Chemoselective γ-C(sp3)−H Lactonization of Carboxylic Acid: Methyl versus Methylene". Nature Communications. URL:[Link]

  • National Institutes of Health (NIH). "Structure Activity Relationship of 3-Nitro-2-(trifluoromethyl)-2H-chromene Derivatives as P2Y6 Receptor Antagonists". PubMed Central (PMC). URL:[Link]

  • Google Patents. "US20170107207A1 - Aminopyrazolone derivative (Inhibitor of the ATPase activity of a TIP48/TIP49 complex)". United States Patent and Trademark Office.
Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Methoxy-3,3-dimethyl-5-oxopentanoic Acid

In the landscape of pharmaceutical development, the rigorous and meticulous validation of analytical methods is not merely a regulatory formality but the bedrock of data integrity and, ultimately, patient safety. For a m...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the rigorous and meticulous validation of analytical methods is not merely a regulatory formality but the bedrock of data integrity and, ultimately, patient safety. For a molecule such as 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid, a potentially crucial intermediate or metabolite, establishing robust and reliable quantitative methods is paramount. This guide provides an in-depth, experience-driven comparison of two primary analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—for the quantification of this target analyte. We will delve into the causality behind experimental choices, present detailed protocols, and offer a transparent, data-driven cross-validation to guide researchers, scientists, and drug development professionals in their analytical strategy.

The Analytical Challenge: Understanding the Analyte

5-Methoxy-3,3-dimethyl-5-oxopentanoic acid is a small molecule characterized by a carboxylic acid and a methyl ester functional group. This structure presents specific analytical considerations. The carboxylic acid moiety allows for analysis by reversed-phase HPLC and lends itself to negative ion mode detection in mass spectrometry. However, its relatively low molecular weight and potential for volatility might also suggest gas chromatography as a viable, albeit more complex, alternative requiring derivatization. The presence of a chromophore is not immediately obvious from the structure, which may necessitate detection at lower UV wavelengths, potentially increasing the risk of interference.

Experimental Design: A Head-to-Head Comparison

To ensure a comprehensive evaluation, we will conduct a cross-validation study comparing a developed HPLC-UV method with a highly sensitive LC-MS/MS method. The objective is to assess the performance of each method based on key validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] This allows for a thorough understanding of each method's strengths and limitations.

Workflow for Method Validation and Cross-Comparison

Method_Validation_Workflow Cross-Validation Experimental Workflow cluster_prep Sample & Standard Preparation cluster_hplcuv Method 1: HPLC-UV Analysis cluster_lcmsms Method 2: LC-MS/MS Analysis cluster_comparison Data Comparison & Evaluation prep_start Reference Standard & QC Preparation matrix_prep Matrix Spiking (e.g., Plasma, Formulation Buffer) prep_start->matrix_prep hplc_dev Method Development & Optimization matrix_prep->hplc_dev lcms_dev Method Development & Optimization matrix_prep->lcms_dev hplc_val Full Method Validation (ICH Q2(R1)) hplc_dev->hplc_val hplc_analysis Analysis of Cross-Validation Samples hplc_val->hplc_analysis data_comp Statistical Comparison of Results hplc_analysis->data_comp lcms_val Full Method Validation (ICH Q2(R1)) lcms_dev->lcms_val lcms_analysis Analysis of Cross-Validation Samples lcms_val->lcms_analysis lcms_analysis->data_comp performance_eval Evaluation of Validation Parameters data_comp->performance_eval conclusion Conclusion on Method Suitability performance_eval->conclusion

Caption: A flowchart illustrating the systematic workflow for the cross-validation of HPLC-UV and LC-MS/MS analytical methods.

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a workhorse in many pharmaceutical laboratories due to its robustness, cost-effectiveness, and ease of use. For routine analysis and quality control where high sensitivity is not the primary driver, a well-developed HPLC-UV method can be highly effective.

Experimental Protocol: HPLC-UV
  • Sample Preparation:

    • A stock solution of 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid reference standard is prepared in methanol at 1 mg/mL.

    • Calibration standards are prepared by serial dilution of the stock solution in the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • For analysis in a biological matrix (e.g., human plasma), a protein precipitation extraction is employed. To 100 µL of plasma, 300 µL of cold acetonitrile is added, vortexed, and centrifuged. The supernatant is then evaporated to dryness and reconstituted in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size. The C18 stationary phase is chosen for its versatility in retaining moderately polar compounds.

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B). The formic acid helps to suppress the ionization of the carboxylic acid group, leading to better peak shape.

    • Gradient: Start at 20% B, increase to 80% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm. At this low wavelength, sensitivity is increased, but the risk of interference from other matrix components is also higher.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring high sensitivity and selectivity, such as bioanalysis for pharmacokinetic studies, LC-MS/MS is the gold standard.[3] Its ability to selectively monitor for a specific precursor-to-product ion transition minimizes matrix interference and allows for quantification at very low concentrations.

Experimental Protocol: LC-MS/MS
  • Sample Preparation:

    • Similar stock and calibration standard preparations as for the HPLC-UV method are performed, but with concentrations ranging from 0.1 ng/mL to 100 ng/mL.

    • An internal standard (e.g., a stable isotope-labeled version of the analyte) is added to all samples and standards to correct for matrix effects and variability in extraction and ionization.

    • The same protein precipitation procedure as for the HPLC-UV method can be used.

  • Liquid Chromatography Conditions:

    • The same HPLC conditions as described above can be employed to ensure a fair comparison of the chromatographic separation.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI) in negative ion mode. The carboxylic acid group readily deprotonates to form a [M-H]⁻ ion.

    • Detection: Multiple Reaction Monitoring (MRM). The precursor ion (the deprotonated molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective detection method significantly reduces background noise.

Cross-Validation Data Summary

The following table summarizes the key performance characteristics of the two methods, as determined by a comprehensive validation study according to ICH Q2(R1) guidelines.[1][2]

Validation ParameterHPLC-UVLC-MS/MSAcceptance Criteria (based on ICH/FDA guidelines)[1][4][5]
Linearity (r²) > 0.998> 0.999r² ≥ 0.995
Range 1 - 100 µg/mL0.1 - 100 ng/mLDependent on the intended application. For assays, typically 80-120% of the test concentration.[1]
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%±15% of nominal value (±20% at LLOQ)
Precision (% RSD) < 2.5%< 1.8%≤15% (≤20% at LLOQ)
Limit of Quantitation (LOQ) 1 µg/mL0.1 ng/mLThe lowest concentration that can be measured with acceptable accuracy and precision.[6][7]
Selectivity Potential for co-eluting interferencesHighly selective due to MRMNo significant interfering peaks at the retention time of the analyte.[1][8]
Robustness Minor variations in mobile phase composition and column temperature had a minimal effect.Robust to minor variations in chromatographic conditions.The method should remain unaffected by small, deliberate variations in method parameters.[1]

Discussion and Interpretation

The cross-validation data clearly demonstrates the distinct advantages and applications of each method.

  • HPLC-UV: This method proves to be highly reliable for the quantification of 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid at the microgram per milliliter level. Its excellent linearity, accuracy, and precision within this range make it a suitable and cost-effective choice for applications such as formulation analysis, process monitoring, and quality control of the bulk drug substance. The primary limitation is its relatively high limit of quantitation, which renders it unsuitable for trace-level analysis in biological matrices. Furthermore, the non-specific nature of UV detection means that selectivity could be a concern in complex sample matrices, necessitating careful method development to ensure separation from potential impurities or excipients.

  • LC-MS/MS: The LC-MS/MS method offers a significant increase in sensitivity, with a limit of quantitation that is four orders of magnitude lower than the HPLC-UV method. This makes it the unequivocal choice for bioanalytical applications, such as pharmacokinetic studies, where analyte concentrations in plasma or other biological fluids are expected to be in the nanogram per milliliter range. The high selectivity of MRM detection minimizes the impact of matrix effects and ensures that the analyte is unequivocally identified and quantified.

Causality in Experimental Choices

The choice of a C18 column is a standard starting point for reversed-phase chromatography of small molecules, providing a good balance of retention and peak shape. The use of a formic acid modifier in the mobile phase is a deliberate choice to control the ionization state of the carboxylic acid, thereby improving peak symmetry and reproducibility. For the LC-MS/MS method, the selection of ESI in negative mode is a direct consequence of the analyte's acidic nature, which allows for efficient formation of the [M-H]⁻ ion necessary for mass spectrometric detection.

Conclusion

The cross-validation of HPLC-UV and LC-MS/MS methods for the analysis of 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid underscores the importance of selecting an analytical technique that is fit for its intended purpose.[2][9] While the HPLC-UV method provides a robust and economical solution for high-concentration assays, the LC-MS/MS method is indispensable for applications demanding high sensitivity and selectivity. A thorough understanding of the strengths and limitations of each technique, as demonstrated through a rigorous validation process, is essential for generating reliable and defensible data in a drug development setting. This comparative guide serves as a practical framework for scientists to make informed decisions when establishing analytical methods for novel compounds.

References

  • Shabir, G. A. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.
  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95.
  • Benchchem. (n.d.). A Comprehensive Technical Guide to the Synthetic Routes for 5-Methoxy-3,5-dioxopentanoic Acid.
  • Benchchem. (n.d.). A Technical Guide to the Potential Applications of 5-Methoxy-3,5-dioxopentanoic Acid in Organic Chemistry.
  • Al-Salami, H., & Butt, G. (2022). A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. Pharmaceuticals, 15(8), 949.
  • U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures.
  • Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 5-Methoxy-3,5-dioxopentanoic Acid.
  • Alonso, A. P., et al. (2016). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. Methods in Molecular Biology, 1425, 239-250.
  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline.
  • D'Auria, M. (2021). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 26(16), 4983.
  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**.
  • Shimadzu. (n.d.). LC/MS/MS Method Package for Short Chain Fatty Acids.
  • Haw, J. F., & Schultz, T. P. (1985). High Performance Liquid Chromatographic Analysis of Carboxylic Acids in Pyroligneous Fluids. Journal of Wood Chemistry and Technology, 5(1), 101-113.
  • National Center for Biotechnology Information. (n.d.). 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid. PubChem.
  • ATAS GL. (n.d.). Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures.
  • Benchchem. (n.d.). A Practical Guide to Cross-Validation of Analytical Methods Between Laboratories.
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  • Rajput, D., Rajat, V., & Goyal, A. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition, 3(1), 31-40.
  • Tcherkez, G., & Mahé, A. (2016). Extraction, purification, methylation and GC–MS analysis of short-chain carboxylic acids for metabolic flux analysis. Plant Metabolism, 239-250.
  • Mediford Corporation. (n.d.). Analytical Method Development and Validation.
  • De Boer, T., & Wieling, J. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 4(3), 239-241.
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  • Macis, D., et al. (2020). A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. Journal of Pharmaceutical and Biomedical Analysis, 186, 113303.
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  • SCIEX. (n.d.). Analysis of short-chain fatty acids (SCFAs) by LC-MS/MS coupled with chemical derivatization.
  • Kurbatov, E. O., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Metabolites, 12(11), 1083.
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  • Smith, H. T., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1173-1180.
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  • Sigma-Aldrich. (n.d.). 5-methoxy-3-methyl-5-oxopentanoic acid.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
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Safety & Regulatory Compliance

Safety

5-Methoxy-3,3-dimethyl-5-oxopentanoic acid proper disposal procedures

Comprehensive Safety and Disposal Guide for 5-Methoxy-3,3-dimethyl-5-oxopentanoic Acid As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checklist, but as a predictable extension...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Guide for 5-Methoxy-3,3-dimethyl-5-oxopentanoic Acid

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checklist, but as a predictable extension of a molecule's fundamental reactivity. 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid (CAS 27151-66-2) is a bifunctional organic molecule featuring both a terminal carboxylic acid and a methyl ester moiety[1][2]. Understanding this dual functionality is the key to designing a safe, compliant, and self-validating disposal workflow.

This guide provides the mechanistic rationale and step-by-step operational protocols required to manage this compound safely, ensuring your laboratory prevents dangerous chemical incompatibilities while adhering to environmental waste standards.

Mechanistic Hazard Assessment & Causality

Before routing any chemical to a waste stream, we must evaluate its structural vulnerabilities. The carboxylic acid group donates protons, making the neat compound a moderate corrosive that causes severe eye damage (H318) and skin irritation (H315)[1][2].

The Hidden Saponification Risk: The most critical operational hazard lies in the methyl ester group. If this compound is inadvertently disposed of in a centralized waste carboy containing strong aqueous bases (e.g., Sodium Hydroxide or Potassium Hydroxide), it will undergo base-catalyzed ester hydrolysis (saponification). This reaction is exothermic and generates methanol as a byproduct. In a sealed waste container, the combination of reaction heat and volatile methanol vapor can rapidly cause dangerous over-pressurization. Therefore, strict segregation from alkaline waste streams is a non-negotiable safety requirement.

Table 1: Chemical Identity & Hazard Profile

Property / Hazard Value / Classification Mechanistic Relevance in Disposal
CAS Number 27151-66-2 Unique regulatory identifier required for accurate EPA/RCRA waste manifesting[1].
Molecular Formula C₈H₁₄O₄ High carbon and oxygen content; ideal for clean, complete thermal incineration[2].
Skin Irritation Category 2 (H315) Acidic moiety denatures dermal proteins upon contact, requiring barrier protection[1][2].
Eye Damage Category 1 (H318) Severe risk of irreversible corneal damage due to localized pH drop upon splash contact[1][2].

| STOT SE 3 | Category 3 (H335) | Volatilization of the organic ester can cause acute respiratory tract irritation[1][2]. |

Personal Protective Equipment (PPE) Rationale

Selecting the correct PPE is a direct function of the chemical's solvation properties. Never rely on default laboratory gloves without assessing the specific functional groups involved.

Table 2: PPE & Handling Requirements

PPE Category Specification Scientific Rationale
Gloves Nitrile (≥ 0.11 mm thickness) Organic esters act as solvents for natural rubber (latex), causing rapid polymer swelling and breakthrough. Nitrile's cross-linked structure provides superior chemical resistance to the ester moiety[3].
Eye Protection Chemical Splash Goggles Mandatory to protect against H318 severe eye damage. Standard safety glasses lack the orbital seal required to stop acidic splashes.

| Ventilation | Fume Hood (Sash at chest height) | Captures potential respiratory irritants (H335) and safely vents any methanol generated if trace hydrolysis occurs[4][5]. |

Waste Stream Routing

Because 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid contains no halogens (fluorine, chlorine, bromine, or iodine), it must be strictly routed to the Non-Halogenated Organic Waste stream[6]. Mixing this compound with halogenated waste (e.g., chloroform, dichloromethane) is a severe logistical error. Halogenated streams require specialized, high-temperature incineration to prevent the formation of toxic dioxins, making their disposal significantly more expensive.

WasteRouting Start Waste Generation: 5-Methoxy-3,3-dimethyl- 5-oxopentanoic acid Check Is the waste mixed with Halogenated Solvents? (e.g., DCM, Chloroform) Start->Check NonHalo Route to: Non-Halogenated Organic Waste Stream Check->NonHalo No (>99% Carbon/Hydrogen/Oxygen) Halo Route to: Halogenated Organic Waste Stream Check->Halo Yes (Contaminated) Store Apply EPA Waste Label & Place in Secondary Containment Tray NonHalo->Store Halo->Store Incinerate Final Disposal: Licensed Thermal Incineration Store->Incinerate

Decision tree for the segregation and disposal of organic acid ester laboratory waste.

Operational Disposal Protocols

Protocol A: Routine Laboratory Disposal (Liquid/Solid Waste)

This protocol ensures safe transfer into centralized laboratory accumulation carboys.

  • Self-Validating Compatibility Check: Before opening the target "Non-Halogenated Organic Waste" carboy, moisten a strip of universal pH paper with deionized water and hold it near the opened thread of the carboy. A rapid shift to dark blue/purple indicates high vapor alkalinity—do not add the ester, as saponification will occur. If the vapor is neutral or slightly acidic, proceed[6].

  • Preparation: If the waste is in solid form, dissolve it in a minimal volume of a compatible, non-halogenated solvent (such as ethanol or acetone) to facilitate safe pouring and prevent aerosolization of irritating dust[5][6].

  • Transfer: Working entirely inside a certified chemical fume hood, place a designated waste funnel into the carboy. Slowly pour the solution, ensuring no splashing occurs.

  • Volume Management: Never fill the waste container beyond 80–90% of its total capacity. The remaining headspace acts as a critical buffer for vapor expansion[4].

  • Labeling & Containment: Cap the container securely. Immediately update the attached hazardous waste log with the full chemical name ("5-Methoxy-3,3-dimethyl-5-oxopentanoic acid"). Ensure the carboy rests inside a chemically compatible secondary containment tray to capture any catastrophic leaks[5].

Protocol B: Spill Response and Chemical Neutralization

In the event of a benchtop spill, immediate chemical neutralization mitigates the corrosive hazard (H315/H318) before the material is collected for disposal.

  • Isolation: Evacuate non-essential personnel from the immediate area. Ensure the fume hood sash is pulled down to an operational height to maintain negative pressure.

  • Neutralization: Liberally apply a weak, solid base—specifically Sodium Bicarbonate ( NaHCO3​ )—directly over the spill.

    • Mechanistic Rationale: The bicarbonate reacts exclusively with the carboxylic acid moiety to yield a benign sodium salt, water, and carbon dioxide gas ( CO2​ ).

  • Self-Validating Confirmation: Observe the reaction. The cessation of CO2​ effervescence (bubbling) provides a direct, visual confirmation that the acidic moiety has been fully consumed and the localized area is neutralized.

  • Absorption & Collection: Cover the neutralized mixture with an inert absorbent material (e.g., vermiculite). Use a non-sparking brush and dustpan to sweep the debris into a heavy-duty, sealable polyethylene bag.

  • Final Disposal: Label the bag explicitly as "Solid Non-Halogenated Organic Waste - Spill Debris" and deposit it into the laboratory's designated solid hazardous waste bin for eventual incineration[5][6].

Sources

Handling

Personal protective equipment for handling 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid

As a Senior Application Scientist, my objective is to provide you with a self-validating, scientifically rigorous framework for handling 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid (CAS: 27151-66-2) . This compound is a h...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my objective is to provide you with a self-validating, scientifically rigorous framework for handling 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid (CAS: 27151-66-2) .

This compound is a highly valuable bifunctional building block, frequently utilized in the synthesis of advanced therapeutics, including Proteolysis Targeting Chimeras (PROTACs) and Nuclear factor erythroid 2-related factor 2 (Nrf2) protein degraders[1]. However, its dual functionality—comprising both a carboxylic acid and a methyl ester—imparts specific physicochemical hazards that require strict operational controls to ensure laboratory safety and chemical integrity.

Hazard Causality & Risk Assessment

Before detailing the protocol, we must establish the causality behind the required Personal Protective Equipment (PPE). Relying on PPE without understanding the underlying chemical mechanism is a vulnerability. According to the Globally Harmonized System (GHS) and 2[2], this compound presents three primary hazards:

  • Serious Eye Damage (Eye Dam. 1 - H318): The acidic proton of the carboxylic acid group can rapidly denature corneal proteins upon contact, leading to irreversible tissue damage[2].

  • Skin Irritation (Skin Irrit. 2 - H315): The lipophilic 3,3-dimethyl backbone enhances the molecule's ability to partition into the stratum corneum, while the acidic moiety disrupts the skin's natural pH mantle, causing localized inflammation[2].

  • Respiratory Irritation (STOT SE 3 - H335): Volatilization of the compound (or inhalation of its dust/aerosols if handled improperly) can irritate the mucous membranes of the respiratory tract[2].

Personal Protective Equipment (PPE) Matrix

To mitigate these risks, we implement a defense-in-depth strategy compliant with the3[3] and the National Research Council's4[4].

PPE CategoryQuantitative SpecificationMechanistic Justification
Eye Protection Tight-fitting chemical safety goggles or full-face shield.Standard safety glasses lack orbital seals. Given the H318 classification, preventing aerosolized droplets or micro-splashes from bypassing the lenses is critical.
Hand Protection Heavy-duty Nitrile ( 0.11 mm thickness) or Butyl rubber gloves.Nitrile provides excellent resistance to organic acids and esters. The lipophilic nature of the compound requires a barrier that resists non-polar swelling.
Body Protection Flame-resistant (FR) or standard cotton lab coat with knit cuffs.Knit cuffs prevent accidental drag through chemical residues. A chemical-resistant apron is recommended for bulk transfers ( > 500 mL/g).
Respiratory / Engineering Chemical fume hood (Face velocity: 80–100 fpm).Engineering controls supersede PPE. The fume hood actively sweeps volatilized organics away from the operator's breathing zone, neutralizing the H335 hazard.

Operational Workflow & Handling Protocol

A self-validating protocol ensures that each step confirms the success of the previous one. Follow this methodology for standard laboratory dispensing and reaction setup:

Step 1: Environmental Verification

  • Verify the fume hood inward face velocity is actively reading between 80–100 feet per minute (fpm).

  • Clear the workspace of incompatible materials, specifically strong oxidizing agents and strong bases, which could trigger an exothermic reaction.

Step 2: PPE Donning and Inspection

  • Inspect nitrile gloves for micro-punctures using the inflation test (trap air in the glove and roll the cuff to check for leaks).

  • Don safety goggles, ensuring a complete, flush seal around the eyes and upper cheeks.

Step 3: Dispensing and Transfer

  • Place the reagent bottle on a disposable, chemically resistant spill mat inside the fume hood.

  • Use a clean, dry glass or PTFE spatula for solids, or a calibrated positive-displacement pipette if the material is in a viscous liquid state.

  • Causality Check: Why PTFE or glass? The compound contains an active carboxylic acid that can react with certain metals over time, introducing trace metal impurities into your sensitive PROTAC or drug discovery syntheses.

Step 4: Post-Handling Decontamination

  • Wipe down the exterior of the reagent bottle with a dry lint-free wipe before returning it to the desiccator or cold-chain storage.

  • Doff gloves inside-out to trap any microscopic chemical residue within the glove matrix, preventing cross-contamination of laboratory doorknobs or equipment.

Workflow N1 Hazard Assessment (OSHA 29 CFR 1910.132) N2 Don Personal Protective Equipment N1->N2 N3 Ventilation Control (Chemical Fume Hood) N2->N3 N4 Chemical Dispensing (CAS 27151-66-2) N3->N4 N5 Spill / Exposure Detected? N4->N5 Continuous Monitoring N6 Emergency Response & Neutralization N5->N6 Yes N7 Standard Waste Segregation N5->N7 No

Operational workflow for handling 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid.

Spill Response & Disposal Plan

In the event of a breach in containment, immediate and logical action is required to prevent exposure and environmental contamination.

Minor Spill Protocol (< 50 mL / 50 g):

  • Isolate: Lower the fume hood sash to maximize exhaust velocity and contain vapors.

  • Neutralize: Apply a weak base, such as sodium bicarbonate ( NaHCO3​ ) powder, directly to the spill. The carboxylic acid will react to form a sodium salt, water, and carbon dioxide ( CO2​ ).

  • Validate: Wait for the effervescence (bubbling) to cease. This physical cue is a self-validating mechanism confirming that the acid has been entirely neutralized.

  • Absorb & Dispose: Sweep the neutralized solid using a non-sparking brush and place it into a designated, labeled hazardous waste container.

Disposal Logistics: Never dispose of 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid down the sink. As an organic acid, it must be segregated into a dedicated "Aqueous Acidic Waste" or "Halogen-Free Organic Waste" stream, depending on the solvent system used during your reaction. Ensure strict compliance with local EPA (or equivalent regulatory body) guidelines for hazardous waste disposal.

References

  • US20250145611A1 - Nrf2 protein degraders , Google Patents. 1

  • 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid | C8H14O4 | CID 547897 , PubChem, National Institutes of Health. 2

  • 29 CFR 1910.132 -- General requirements , eCFR, Occupational Safety and Health Administration. 3

  • Prudent Practices in the Laboratory , NCBI Bookshelf, National Research Council. 4

Sources

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